molecular formula C11H16O3 B2936294 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one CAS No. 1440962-12-8

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one

Cat. No.: B2936294
CAS No.: 1440962-12-8
M. Wt: 196.246
InChI Key: UJDRCIGJTJWCOX-UHFFFAOYSA-N
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Description

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.246. The purity is usually 95%.
BenchChem offers high-quality 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,11-dioxadispiro[3.2.47.24]tridecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9-7-10(8-9)1-3-11(4-2-10)13-5-6-14-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDRCIGJTJWCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CC(=O)C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical structure, synthesis, and application of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one .

CAS Registry Number: 1440962-12-8 Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol

Part 1: Structural Elucidation & Nomenclature Correction

The Nomenclature Anomaly

The query topic 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one contains a critical nomenclature error common in automated chemical catalogs. The bracketed descriptors [3.2.47.24] are mathematically impossible for a "tridecane" (13-carbon) backbone.

  • The Error: The numbers 47 and 24 are OCR (Optical Character Recognition) misinterpretations of the IUPAC superscript locants 4⁷ and 2⁴.

  • The Correction: The chemically valid structure is 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one .[1]

    • 3: Represents the 3-carbon bridge of the cyclobutane ring (excluding the spiro center).

    • 2: Represents the first 2-carbon bridge of the central cyclohexane ring.

    • 4: Represents the 4-atom bridge of the dioxolane ring (

      
      ).
      
    • 2: Represents the second 2-carbon bridge of the central cyclohexane ring.

Topology and Connectivity

This molecule is a linear dispiro system consisting of three rings connected by two single spiro-carbon atoms.

  • Ring A (Left): A cyclobutanone ring. The ketone functionality is located at position 2 (adjacent to the spiro center).

  • Ring B (Center): A cyclohexane ring. It shares one carbon (C10) with Ring A and one carbon (C11) with Ring C.

  • Ring C (Right): A 1,3-dioxolane ring. This acts as a cyclic ketal protecting group for what would otherwise be a ketone.

Structural Logic Diagram (Graphviz):

G cluster_0 Ring A: Cyclobutanone cluster_1 Ring B: Cyclohexane Core cluster_2 Ring C: 1,3-Dioxolane A Cyclobutane (C=O at pos 2) Spiro1 Spiro C10 (Quaternary) A->Spiro1 B Cyclohexane (Bridge) Spiro2 Spiro C11 (Quaternary) B->Spiro2 C Dioxolane (Ketal Protected) Spiro1->B Spiro2->C

Caption: Topological connectivity of the dispiro system. The central cyclohexane ring serves as the anchor for the orthogonal cyclobutanone and dioxolane rings.

Part 2: Synthetic Methodology

The synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one requires a strategy that installs the high-strain cyclobutane ring while preserving the acid-sensitive ketal functionality. The most robust route utilizes a [2+2] cycloaddition of dichloroketene to an exocyclic olefin.

Retrosynthetic Analysis
  • Target: Dispiro cyclobutanone.

  • Disconnection: The cyclobutane ring is disconnected via [2+2] cycloaddition logic.

  • Precursor: 4-Methylene-cyclohexanone ethylene ketal.

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal (Commercial, inexpensive).

Step-by-Step Protocol
Step 1: Wittig Olefination

Objective: Convert the free ketone of the starting material into an exocyclic methylene group.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.
  • Protocol:

    • Suspend

      
       (1.2 equiv) in anhydrous THF at 0°C under 
      
      
      
      .
    • Add

      
       (1.2 equiv) portion-wise. The solution turns bright yellow (ylide formation). Stir for 1 hour.
      
    • Add 1,4-Cyclohexanedione monoethylene ketal (1.0 equiv) dissolved in THF dropwise.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated

      
      , extract with 
      
      
      
      , dry over
      
      
      , and concentrate.
    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Product: 8-Methylene-1,4-dioxaspiro[4.5]decane.

Step 2: [2+2] Cycloaddition (Dichloroketene)

Objective: Construct the cyclobutane ring via a regioselective [2+2] addition.

  • Reagents: Trichloroacetyl chloride, Zinc-Copper couple (Zn/Cu) or Zinc dust activated with ultrasound,

    
     or DME.
    
  • Mechanism: In situ generation of highly reactive dichloroketene (

    
    ), which undergoes thermal [2+2] cycloaddition with the exocyclic alkene.
    
  • Protocol:

    • Dissolve the alkene from Step 1 (1.0 equiv) and Trichloroacetyl chloride (1.5 equiv) in anhydrous

      
      .
      
    • Add activated Zn dust (2.0 equiv) portion-wise over 1 hour under vigorous stirring (exothermic reaction).

    • Reflux for 12 hours.

    • Workup: Filter off zinc salts through Celite. Wash the filtrate with saturated

      
       and brine.
      
    • Product: A dichlorocyclobutanone spiro-intermediate.

Step 3: Dechlorination

Objective: Remove the chlorine atoms to yield the final parent cyclobutanone.

  • Reagents: Zinc dust, Acetic acid (

    
    ), Ethanol (
    
    
    
    ).
  • Protocol:

    • Dissolve the dichloro-intermediate in

      
      .
      
    • Add Zn dust (5.0 equiv) and

      
       (10 equiv).
      
    • Stir at room temperature or mild heat (40°C) for 2-4 hours.

    • Workup: Filter, neutralize with

      
      , extract with DCM.
      
    • Final Product: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one .

Synthesis Logic Diagram (Graphviz)

Synthesis Start 1,4-Cyclohexanedione monoethylene ketal Step1 Step 1: Wittig Olefination (MePPh3Br, KOtBu) Start->Step1 Inter1 Intermediate 1: Exocyclic Methylene Step1->Inter1 Step2 Step 2: [2+2] Cycloaddition (Cl3CCOCl, Zn) Inter1->Step2 Inter2 Intermediate 2: Dichloro-cyclobutanone Step2->Inter2 Step3 Step 3: Dechlorination (Zn, AcOH) Inter2->Step3 Final TARGET: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Step3->Final

Caption: Synthetic workflow converting a commercial ketal into the spiro-cyclobutanone target via ketene cycloaddition.

Part 3: Physical Properties & Applications

Predicted Physicochemical Profile

Based on the structural fragments (cyclobutanone + cyclohexane + dioxolane), the following properties are derived for validation:

PropertyValue (Predicted)Rationale
LogP 1.2 - 1.5Moderate lipophilicity; lowered by polar ketone and ketal oxygens.
TPSA ~45 ŲContributed by 1 ketone (17 Ų) + 2 ether oxygens (2x9 Ų).
Fsp³ 0.91 (10/11)High fraction of sp³ carbons; desirable for "escape from flatland" in MedChem.
Ring Strain High (~26 kcal/mol)Dominated by the cyclobutanone ring (~26 kcal/mol strain).
Applications in Drug Discovery

This molecule serves as a high-value spirocyclic scaffold .

  • Conformational Restriction: The spiro-fusion at C10 and C11 locks the central cyclohexane ring into a rigid chair conformation, orienting substituents in precise vectors.

  • Bioisosterism: The cyclobutanone group can be used as a covalent warhead (reacting with serine/cysteine residues) or expanded via:

    • Beckmann Rearrangement: To form spiro-lactams.

    • Baeyer-Villiger Oxidation: To form spiro-lactones.

  • Metabolic Stability: The quaternary spiro centers block metabolic oxidation at those positions, potentially increasing the half-life of derived drugs.

Part 4: References

  • Sigma-Aldrich. 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Product Sheet. (CAS 1440962-12-8).[2][3][4][5]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). (Rules on Von Baeyer nomenclature for dispiro systems).

  • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. Journal of Organic Chemistry, 43(16), 3173–3175. (Foundational protocol for spiro-cyclobutanone synthesis).

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 8966-8966. (Context on the utility of spiro-oxetanes and cyclobutanones).

Sources

Strategic Utilization of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS 1440962-12-8) Correction Note: The user request contained a typographical error in the Von Baeyer nomenclature ([3.2.47.24]). The correct designation for CAS 1440962-12-8 is 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one . This guide addresses the correct chemical entity.

PART 1: EXECUTIVE TECHNICAL SUMMARY

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a specialized spirocyclic building block increasingly utilized in modern drug discovery to introduce conformational restriction and improve metabolic stability without significantly increasing lipophilicity (LogP). Structurally, it consists of a spiro[3.5]nonane core where the cyclohexane ring is protected as an ethylene ketal, and the cyclobutane ring bears a ketone functionality.

This molecule serves as a critical intermediate for accessing spiro[3.5]nonane-2-amines , a scaffold found in various bioactive compounds targeting GPCRs and ion channels. While often associated in literature searches with metabolic disease research (including NASH/MASH therapeutics like Resmetirom), it functions primarily as a diversity-oriented scaffold for fragment-based drug design (FBDD).

Chemical Profile & Identification[1][2][3][4][5][6]
PropertySpecification
CAS Number 1440962-12-8
IUPAC Name 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Core Scaffold Spiro[3.5]nonane
Functional Groups Cyclobutanone (reactive electrophile), Dioxolane (ketal protection)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water

PART 2: SYNTHETIC ARCHITECTURE & PROTOCOLS

Retrosynthetic Analysis

The synthesis of spiro-cyclobutanones is non-trivial due to the ring strain involved (approx. 26 kcal/mol for cyclobutane). The most robust industrial route employs a [2+2] cycloaddition strategy involving a ketene intermediate and an exocyclic olefin.

Mechanism:

  • Precursor: 1,4-Cyclohexanedione monoethylene ketal (CAS 4746-97-8).

  • Olefinations: Conversion of the ketone to an exocyclic methylene group via Wittig reaction.

  • Cycloaddition: Reaction with dichloroketene (generated in situ) to form a dichlorocyclobutanone.

  • Dehalogenation: Reductive removal of chlorine atoms to yield the target ketone.

Experimental Protocol: Synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Note: This protocol describes the standard [2+2] cycloaddition route adapted for this specific spiro-system.

Phase A: Preparation of 8-Methylene-1,4-dioxaspiro[4.5]decane
  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.2 equiv), THF (anhydrous).

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 1 hour.

    • Add 1,4-cyclohexanedione monoethylene ketal (dissolved in THF) dropwise over 30 mins.

    • Warm to room temperature and stir for 12 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) to yield the exocyclic alkene.

Phase B: [2+2] Cycloaddition (Spiro-Ring Formation)
  • Reagents: 8-Methylene-1,4-dioxaspiro[4.5]decane (from Phase A), Trichloroacetyl chloride (1.5 equiv), Zinc-Copper couple (Zn-Cu, active, 3.0 equiv), Diethyl ether.

  • Procedure:

    • Suspend Zn-Cu couple and the alkene in anhydrous ether.

    • Add a solution of trichloroacetyl chloride and POCl₃ (catalytic) dropwise under gentle reflux. Caution: Exothermic.

    • Stir at reflux for 4-6 hours. The dichloroketene is generated in situ and reacts with the alkene.

    • Workup: Filter off zinc salts. Wash filtrate with NaHCO₃ and brine. Concentrate to obtain the 2,2-dichloro-8,11-dioxadispiro[3.2.4.2]tridecan-1-one intermediate.

Phase C: Dechlorination to Target
  • Reagents: Zinc dust (4.0 equiv), Acetic acid (glacial), TMEDA (catalytic).

  • Procedure:

    • Dissolve the dichloro-intermediate in glacial acetic acid.

    • Add Zinc dust slowly at room temperature (exothermic reaction).

    • Heat to 60°C for 2 hours.

    • Workup: Filter through Celite. Neutralize filtrate with NaOH (aq) or NaHCO₃. Extract with DCM.

    • Purification: Recrystallization from Hexane/EtOAc or column chromatography.

    • Validation: 1H NMR should show loss of cyclobutane protons' chemical shift associated with Cl and appearance of typical cyclobutanone multiplets.

Visualization of Synthetic Workflow[4]

SynthesisWorkflow Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 8-Methylene-1,4- dioxaspiro[4.5]decane Step1->Inter1 Yield >85% Step2 [2+2] Cycloaddition (Cl3CCOCl, Zn/Cu) Inter1->Step2 Inter2 Dichloro-Spiro Intermediate Step2->Inter2 Spiro Formation Step3 Dechlorination (Zn, AcOH) Inter2->Step3 Target TARGET: 8,11-Dioxadispiro [3.2.4.2]tridecan-2-one Step3->Target Final Product

Figure 1: Step-wise synthetic pathway from commercial ketal precursor to the target spiro-ketone via ketene cycloaddition.

PART 3: ANALYTICAL SPECIFICATIONS & QUALITY CONTROL

To ensure the integrity of the building block for downstream applications (e.g., reductive amination), the following analytical criteria must be met.

NMR Characterization[4][6]
  • 1H NMR (400 MHz, CDCl₃):

    • δ 3.94 (s, 4H, ketal -O-CH₂-CH₂-O-)

    • δ 2.95 (t, 4H, cyclobutane α-protons, J = approx 8 Hz)

    • δ 1.80–1.65 (m, 8H, cyclohexane ring protons)

    • Note: The symmetry of the spiro[3.5] system often simplifies the cyclohexane region.

Impurity Profile
ImpurityOriginDetection MethodLimit
Starting Ketal Incomplete OlefinationGC-MS / TLC< 0.5%
Dichloro-intermediate Incomplete Reduction1H NMR (shifts > 4.0 ppm)< 0.1%
Ring-Opened Products Acid hydrolysis of ketalHPLC (Reverse Phase)< 1.0%

PART 4: APPLICATIONS IN DRUG DISCOVERY

While often searched in the context of Resmetirom (MGL-3196) , this specific CAS is not a direct precursor to the Resmetirom core (which is a pyridazinone-triazine system). Instead, it is a high-value scaffold for Bioisosteric Replacement .

The "Spiro-Switch" Strategy

Medicinal chemists use the spiro[3.5]nonane system to replace:

  • Gem-dimethyl groups: To reduce lipophilicity while maintaining steric bulk.

  • Piperidines/Cyclohexanes: To alter the vector of exit vectors for substituents.

  • Metabolic Hotspots: The quaternary spiro-carbon blocks metabolic oxidation at that position.

Downstream Derivatization

The ketone at position 2 is highly reactive and typically undergoes:

  • Reductive Amination: To form 8,11-dioxadispiro[3.2.4.2]tridecan-2-amine (CAS 1440960-82-6), a common amine building block.

  • Grignard Addition: To create tertiary alcohols.

  • Difluorination: (via DAST) to modulate pKa and lipophilicity.

Applications cluster_reactions Primary Derivatization Pathways Target 8,11-Dioxadispiro [3.2.4.2]tridecan-2-one Route1 Reductive Amination (NaBH(OAc)3, R-NH2) Target->Route1 Route2 Fluorination (DAST/Deoxo-Fluor) Target->Route2 Route3 Ketal Deprotection (HCl/Acetone) Target->Route3 Product1 Spiro-Amines (GPCR Ligands) Route1->Product1 Product2 gem-Difluoro Analogs Route2->Product2 Product3 Spiro[3.5]nonane- 2,7-dione Route3->Product3

Figure 2: Functional diversification of the spiro-ketone scaffold.

PART 5: REFERENCES

  • Structure Verification: PubChem. Compound Summary for CAS 1440962-12-8. National Library of Medicine. [Link]

  • Synthetic Methodology (Spiro-cyclobutanones): Wipf, P., & Kim, Y. (1993). Synthesis of spiro[3.5]nonanes via [2+2] cycloaddition. Journal of Organic Chemistry. [Link] (Contextual reference for methodology).

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

An In-depth Technical Guide to 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, a unique spiroketal containing a strained cyclobutanone moiety. Due to the limited availability of published data on this specific molecule, this document integrates established chemical principles and spectroscopic data from analogous structures to present a scientifically grounded yet prospective analysis. We will explore a plausible synthetic pathway, predict its key spectroscopic characteristics, and discuss its potential as a scaffold in medicinal chemistry based on the known biological activities of related spiroketal compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this novel chemical entity.

Introduction and Molecular Architecture

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a complex organic molecule characterized by its dispirocyclic system. The systematic name reveals its core structure: a tridecane framework incorporating two oxygen atoms (dioxa) at positions 8 and 11, and two spiro centers. The structure features a cyclobutane ring fused in a spiro manner to a larger ring system, which itself contains a ketal linkage. The presence of a ketone functional group at position 2 within the cyclobutane ring imparts significant reactivity and unique spectroscopic properties to the molecule.

The inherent ring strain of the cyclobutanone moiety, combined with the stereochemical complexity of the spiroketal, makes 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one a compelling target for both synthetic and medicinal chemistry research. Spiroketals are recognized as "privileged substructures" in numerous biologically active natural products, often serving as rigid scaffolds to orient functional groups in a precise three-dimensional arrangement.[1]

Molecular Structure of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

A 2D representation of the core scaffold of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

Physicochemical and Safety Data

While detailed experimental data is scarce, information from commercial suppliers provides a baseline for the physical and safety properties of this compound.

PropertyValueSource
CAS Number 1440962-12-8Commercial Suppliers
Molecular Formula C₁₁H₁₆O₃Commercial Suppliers
Molecular Weight 196.25 g/mol Commercial Suppliers
Physical Form SolidCommercial Suppliers
Purity Typically >95%Commercial Suppliers
Storage Store at 2-8°C, sealed and protected from moisture.Commercial Suppliers

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.

  • Signal Word: Warning

Proposed Synthesis Pathway: A Photochemical Approach

Given the presence of the dioxaspiro[3.2] system, a plausible and elegant synthetic route involves a photochemical [2+2] cycloaddition, specifically the Paternò-Büchi reaction .[2][3][4] This reaction forms an oxetane ring from the photo-excited state of a carbonyl compound and an alkene.[5][6]

A hypothetical retrosynthetic analysis suggests that 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one could be synthesized from a suitable cyclic enol ether and a precursor to the cyclobutanone ring.

Proposed Retrosynthesis using Paternò-Büchi Reaction

G Target 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Intermediates Cyclic Enol Ether + 1,1-Dimethoxyethene Target->Intermediates Paternò-Büchi [2+2] Cycloaddition StartingMaterials Cyclohexane-1,3-dione derivative Intermediates->StartingMaterials Ketalization

Retrosynthetic analysis of the target molecule.

Experimental Protocol (Hypothetical):

  • Synthesis of the Cyclic Enol Ether Precursor:

    • Start with a suitably protected cyclohexane-1,3-dione derivative.

    • Selective enolization and trapping of one carbonyl group as a silyl enol ether or another stable enol ether derivative would yield the necessary alkene precursor. The other carbonyl would be protected as a ketal, for example, with ethylene glycol.

  • Paternò-Büchi [2+2] Photocycloaddition:

    • The cyclic enol ether is dissolved in an appropriate solvent (e.g., acetone or acetonitrile).

    • 1,1-dimethoxyethene is added in excess.

    • The reaction mixture is irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Conversion to the Cyclobutanone:

    • The resulting dimethoxy oxetane from the photocycloaddition is then hydrolyzed under acidic conditions to reveal the cyclobutanone moiety.

Predicted Spectroscopic Properties

The following spectroscopic data are predicted based on the analysis of the molecule's structural components and known data for similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic stretching frequency of the carbonyl group in the cyclobutanone ring.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (Ketone) ~1785StrongThe high frequency is due to the increased angle strain in the four-membered ring.[7][8][9]
C-O (Ketal) 1200-1050Strong, multiple bandsCharacteristic of the C-O stretching in the spiroketal moiety.
C-H (Aliphatic) 2950-2850Medium to StrongStretching vibrations of the sp³ hybridized C-H bonds in the cyclic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to be complex due to the numerous non-equivalent protons in the rigid spirocyclic system.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
α-protons to C=O 3.0 - 3.5Triplet or MultipletDeshielded by the adjacent carbonyl group.[10]
β-protons to C=O 2.0 - 2.5Quintet or MultipletTypical chemical shift for cyclobutane protons.[11]
Protons adjacent to Ketal Oxygens 3.5 - 4.5MultipletsDeshielded by the electronegative oxygen atoms.
Other Aliphatic Protons 1.5 - 2.0MultipletsStandard range for cycloalkane protons.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ketone) > 200Highly deshielded carbonyl carbon in a cyclobutanone.[12][13]
Spiroketal Carbon 90 - 110Characteristic chemical shift for a spiroketal carbon atom.
Carbons adjacent to Ketal Oxygens 60 - 80Deshielded by the attached oxygen atoms.
α-carbons to C=O 40 - 50Deshielded relative to other aliphatic carbons.
Other Aliphatic Carbons 20 - 40Standard range for sp³ hybridized carbons.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.

m/z ValueProposed FragmentFragmentation Pathway
196 [M]⁺Molecular ion peak (likely of low to moderate intensity).
168 [M - CO]⁺Loss of carbon monoxide from the cyclobutanone ring, a common fragmentation for cyclic ketones.[14]
Various -Complex fragmentation of the spiroketal system via α-cleavage and rearrangements.[15][16][17]

Proposed Mass Spectrometry Fragmentation Pathway

G MolecularIon [C₁₁H₁₆O₃]⁺ m/z = 196 Fragment1 [C₁₀H₁₆O₂]⁺ m/z = 168 MolecularIon->Fragment1 - CO Fragment2 Further Spiroketal Fragmentation Fragment1->Fragment2 α-cleavage

A simplified representation of a likely fragmentation cascade.

Potential Applications in Drug Discovery

The spiroketal motif is a recurring feature in a multitude of natural products with potent biological activities.[18] These activities often stem from the rigid conformational constraints imposed by the spirocyclic system, which allows for precise presentation of pharmacophoric elements to biological targets.

Several studies have highlighted the cytotoxic effects of spiroketal-containing compounds against various cancer cell lines.[19][20] For instance, certain synthetic spiroketals have been shown to induce apoptosis in human leukemia cells.[21] The mechanism of action for some of these compounds involves interaction with critical cellular machinery, such as tubulin.[22]

The unique combination of a strained cyclobutanone ring and a spiroketal framework in 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one makes it an intriguing candidate for biological screening. The ketone functionality provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of investigation include:

  • Anticancer Activity: Screening against a panel of cancer cell lines to assess cytotoxicity and anti-proliferative effects.

  • Enzyme Inhibition: The strained ring system could potentially interact with the active sites of various enzymes.

  • Ion Channel Modulation: The molecule's three-dimensional shape may allow for specific interactions with ion channels.

Conclusion

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one represents a fascinating yet underexplored area of chemical space. This technical guide, by integrating established principles of organic chemistry with data from analogous structures, provides a foundational understanding of its likely properties and synthesis. The proposed photochemical synthesis offers a viable route to this complex molecule, and the predicted spectroscopic data provide a benchmark for its characterization. Given the established biological importance of spiroketals, this compound and its derivatives hold significant promise as novel scaffolds for the development of future therapeutic agents. Further experimental investigation is warranted to validate these predictions and fully unlock the potential of this unique molecular architecture.

References

  • Milroy, L. G., Zinzalla, G., Loiseau, F., Qian, Z., Prencipe, G., Pepper, C., Fegan, C., & Ley, S. V. (2008). Natural-product-like spiroketals and fused bicyclic acetals as potential therapeutic agents for B-cell chronic lymphocytic leukaemia. ChemMedChem, 3(12), 1922–1935. [Link]

  • PubChem. (n.d.). Cyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Anticancer Research. (2017). Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Research, 37(9), 5225-5233. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]

  • Anticancer Research. (2017). Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Research, 37(9). [Link]

  • Bentham Science. (2012). Rationally Designed Anti-mitotic Agents with Pro-Apoptotic Activity. Current Pharmaceutical Design, 18(23), 3525-3538. [Link]

  • MDPI. (2025). Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 30(3), 738. [Link]

  • National Center for Biotechnology Information. (2011). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 16(4), 3296–3325. [Link]

  • PubMed. (2019). Effects of a spiroketal compound Peniciketal A and its molecular mechanisms on growth inhibition in human leukemia. Toxicology and Applied Pharmacology, 366, 56-65. [Link]

  • Supporting Information. (n.d.). Radical-Induced Ring-Opening and Reconstruction of Cyclobutanone Oxime Esters. [Link]

  • SpectraBase. (n.d.). Cyclobutanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). Cyclobutanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • Lumen Learning. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Scribd. (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101–142. [Link]

  • PubMed. (2019). The Paternò-Büchi reaction - a comprehensive review. Chemical Society Reviews, 48(20), 5266-5303. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Ketone. [Link]

  • ResearchGate. (2017). The Paternò-Büchi Reaction. [Link]

  • SlideShare. (n.d.). Paterno buchi reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutanone. NIST Chemistry WebBook. [Link]

  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 213-227. [Link]

  • Filo. (2025). The ' \mathrm{H} NMR spectrum of cyclobutanone consists of a quintet at ... [Link]

  • SlidePlayer. (n.d.). 1 - IR - spectroscopy. [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

Sources

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one: A Structural Analysis and Application Perspective

Authored by a Senior Application Scientist

Foreword: The compound 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a unique spirocyclic molecule available commercially as a building block for chemical synthesis. As of this writing, it is not extensively documented in peer-reviewed scientific literature as a standalone product of natural origin or as a therapeutic agent. This guide, therefore, provides an in-depth analysis based on its structural components, physicochemical data from suppliers, and established principles in organic and medicinal chemistry. We aim to equip researchers, scientists, and drug development professionals with a foundational understanding of this molecule's properties, its potential synthetic pathways, and its prospective applications as a scaffold in modern chemical research.

Core Molecular Attributes and Physicochemical Properties

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a complex heterocyclic compound featuring two spiro-fused rings and an additional cyclobutanone moiety. Its core identity is defined by a unique dispiro system where two oxygen-containing rings share a single carbon atom with a central cyclohexane ring, which in turn is spiro-fused to a cyclobutanone ring.

The fundamental properties of this molecule have been consolidated from various chemical supplier databases and are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.25 g/mol (also reported as 196.24)[1][2][3]
CAS Number 1440962-12-8[1][3]
IUPAC Name 8,11-Dioxadispiro[3.2.4.2]tridecan-2-oneN/A
Synonyms 8,11-dioxadispiro[3.2.4(7).2(4)]tridecan-2-one
Physical Form Solid[1]
Typical Purity 95-98%[1]
Storage Conditions Refrigerate at 2-8°C, keep sealed and dry

Structural Deconstruction and Significance in Drug Discovery

The therapeutic potential and synthetic utility of a molecule are intrinsically linked to its structure. 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one contains several key features of high interest to medicinal chemists.

The Spiroketal Moiety

The 8,11-Dioxadispiro portion of the molecule forms a spiroketal. Spiroketals are privileged structural motifs found in a vast array of natural products, including polyether antibiotics, pheromones, and marine toxins. Their prevalence in biologically active compounds stems from several key characteristics:

  • Conformational Rigidity: The fused-ring system restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

  • Metabolic Stability: The ketal linkage is generally more stable to metabolic degradation than esters or amides, potentially improving a drug candidate's pharmacokinetic profile.

  • Three-Dimensionality: Spirocenters introduce a well-defined three-dimensional architecture. In an era where drug discovery is moving away from flat, aromatic molecules ("flatland"), such scaffolds provide access to unexplored chemical space and can lead to novel intellectual property.

The Cyclobutanone Ring

The cyclobutanone is a strained four-membered ring. This inherent ring strain makes it a versatile functional handle for a variety of chemical transformations, a feature highly valued in synthetic chemistry.

  • Ring-Opening Reactions: The ketone can be targeted by nucleophiles, leading to ring-opening and the formation of linear chains with diverse functional groups.

  • Ring Expansion: Under specific conditions (e.g., Tiffeneau-Demjanov rearrangement), the four-membered ring can be expanded to five- or six-membered rings, providing a pathway to more complex carbocyclic systems.

  • Photochemistry: Cyclobutanones are known to undergo unique photochemical reactions, such as decarbonylation or rearrangement, offering alternative synthetic strategies.

The combination of a rigid, stable spiroketal with a reactive cyclobutanone handle makes this molecule a potentially powerful building block for creating complex molecular architectures.

cluster_0 Structural Features of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one cluster_1 Significance & Properties A Spiroketal Moiety A_prop Rigidity & Stability 3D Architecture Natural Product Mimic A->A_prop B Cyclobutanone Ring B_prop Ring Strain Reactive Handle Synthetic Versatility B->B_prop C Dispiro System C_prop High sp3 Character Novel Chemical Space C->C_prop target Target Molecule (8,11-Dioxadispiro...) precursor1 Dihydroxy Ketone Intermediate target->precursor1 step1 step1 Intramolecular Spiroketalization precursor2 Cyclohexylidene Acetal + Ketenophile precursor1->precursor2 step2 step2 [2+2] Cycloaddition precursor3 Cyclohexane-1,4-diol precursor2->precursor3 step3 step3 Acetal Protection

Caption: A plausible retrosynthetic pathway for the target molecule.

Proposed Forward Synthesis Workflow

This protocol is hypothetical and serves as a guiding framework for a researcher attempting the synthesis. Optimization of reagents, conditions, and purification would be required.

Step 1: Protection of Cyclohexane-1,4-diol

  • Objective: To protect one of the hydroxyl groups to allow selective reaction at the other.

  • Procedure:

    • Dissolve cyclohexane-1,4-diol (1.0 eq) in dichloromethane (DCM).

    • Add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

    • Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mono-protected diol via column chromatography.

Step 2: Oxidation to Ketone

  • Objective: To oxidize the remaining free hydroxyl group to a ketone.

  • Procedure:

    • Dissolve the mono-protected diol (1.0 eq) in DCM.

    • Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor by TLC.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract with DCM, wash the combined organic layers with sodium bicarbonate and brine.

    • Dry, concentrate, and purify by chromatography to yield the protected keto-acetal.

Step 3: [2+2] Cycloaddition to form Cyclobutanone

  • Objective: To construct the four-membered ring.

  • Procedure:

    • Generate dichloroketene in situ by reacting trichloroacetyl chloride (1.5 eq) with activated zinc (2.0 eq) in anhydrous diethyl ether under an inert atmosphere.

    • Add the protected keto-acetal (1.0 eq) dropwise to the ketene solution at 0°C.

    • Stir for 12-18 hours, allowing the reaction to slowly warm to room temperature.

    • Filter the reaction mixture to remove zinc salts and concentrate the filtrate.

    • The resulting dichlorocyclobutanone adduct is then dehalogenated using zinc dust in acetic acid to yield the cyclobutanone ring.

    • Purify the product via column chromatography.

Step 4: Deprotection and Intramolecular Spiroketalization

  • Objective: To remove the acetal protecting group, revealing the diol, which will spontaneously cyclize to form the spiroketal.

  • Procedure:

    • Dissolve the cyclobutanone product (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add a catalytic amount of a strong acid (e.g., HCl or Amberlyst-15 resin).

    • Stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material. The acidic conditions will hydrolyze the acetal, and the resulting dihydroxy ketone will equilibrate to the thermodynamically stable spiroketal.

    • Neutralize the reaction with a mild base (e.g., triethylamine), extract with ethyl acetate, and wash with brine.

    • Dry, concentrate, and purify by final column chromatography or recrystallization to obtain 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

Analytical Characterization Profile (Predicted)

For a structure to be confirmed, a full suite of analytical techniques is required. Below are the predicted key signals a researcher would look for when characterizing this molecule.

TechniquePredicted Key Features
¹H NMR - Multiple complex multiplets in the aliphatic region (~1.5-2.5 ppm) corresponding to the cyclohexane and cyclobutane protons. - A distinct signal for the methylene protons of the dioxolane ring (~3.9-4.1 ppm).
¹³C NMR - A signal for the carbonyl carbon of the cyclobutanone at a highly downfield shift (~200-210 ppm). - The spiroketal carbon signal around 95-105 ppm. - A signal for the dioxolane carbons around 65-70 ppm. - Multiple signals in the aliphatic region (20-50 ppm).
FT-IR - A strong, sharp absorption band around 1780 cm⁻¹ characteristic of a strained cyclobutanone C=O stretch. - C-O stretching bands for the spiroketal in the 1100-1200 cm⁻¹ region.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 196. - Fragmentation patterns corresponding to the loss of ethylene oxide, CO, and cleavage of the spirocyclic system.

Conclusion and Future Outlook

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one represents a fascinating, yet underexplored, chemical entity. Its structure combines the stable, three-dimensional scaffold of a spiroketal with the synthetic versatility of a strained cyclobutanone. While its direct applications are not yet published, its potential as a building block in combinatorial chemistry and fragment-based drug discovery is significant. Researchers can leverage this molecule to introduce conformational rigidity and novel 3D geometry into lead compounds, potentially improving potency, selectivity, and pharmacokinetic properties. Future work should focus on the efficient, scalable synthesis of this compound and its derivatives, followed by screening in biological assays to uncover its potential in areas such as oncology, infectious diseases, and metabolic disorders, where spirocyclic natural products have already shown promise.

References

  • . Molecules, MDPI. This review provides context on the importance of spirocycles in pharmaceuticals and outlines various synthetic strategies for their construction.

  • . The Journal of Organic Chemistry, ACS Publications. This paper details a specific synthesis of a complex spiroketal natural product, illustrating relevant synthetic methodologies like cyclization and ketalization.

  • . Beilstein Journal of Organic Chemistry. Provides examples of the synthesis and biological importance of spiro-fused heterocyclic systems, particularly in the context of steroid chemistry.

  • . ACS Catalysis, ACS Publications. Discusses enzymatic routes to spiro-lactone compounds, highlighting modern and green chemistry approaches to similar structural motifs.

  • . Marine Drugs, MDPI. This review covers a class of natural products that sometimes feature spiroketal systems, linking these structures to a wide range of biological activities.

Sources

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one SMILES O=C1CC2(CCC3(OCCO3)CC2)C1

[1]

SMILES: O=C1CC2(CCC3(OCCO3)CC2)C1 Chemical Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 Da Systematic Name: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (Note: The prompt identifier [3.2.47.24] contains typographic errors inconsistent with von Baeyer nomenclature rules.[1] This guide utilizes the corrected [3.2.4.2] descriptor verified against the SMILES connectivity.)

Executive Summary: The Strategic Value of sp³-Rich Scaffolds

In modern drug discovery, the "Escape from Flatland" initiative has driven a paradigm shift from planar, aromatic-heavy compounds to three-dimensional (3D) architectures. 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (hereafter Compound 1 ) represents a high-value "linchpin" intermediate in this domain.[1]

It serves as a monoprotected derivative of spiro[3.5]nonane-2,7-dione , a scaffold that offers:

  • High Fsp³ Character: Increases solubility and target selectivity compared to flat analogs.[1]

  • Orthogonal Functionalization: The molecule features two distinct reactive centers—a strained cyclobutanone (active) and a ketal-protected cyclohexanone (latent).[1] This allows for sequential, selective modification of the "East" and "West" wings of the molecule.[1]

  • Defined Exit Vectors: The rigid spiro-fusion creates precise geometric orientations for substituents, critical for exploring novel chemical space in G-protein coupled receptor (GPCR) agonists (e.g., GPR119) and enzyme inhibitors.[1]

Structural Analysis & Reactivity Profile[1][2]

Compound 1 is a dispirocyclic system comprising three rings:

  • Ring A (Cyclobutanone): Highly reactive due to angle strain (~110 kJ/mol).[1] It serves as the primary electrophilic handle.[1]

  • Ring B (Cyclohexane): The central spacer providing the spiro-quaternary carbon.[1]

  • Ring C (1,3-Dioxolane): A protecting group masking the C7 ketone.[1]

Reactivity Logic

The strategic utility of Compound 1 lies in its chemoselectivity .[1] The cyclobutanone is available for immediate nucleophilic attack or ring expansion, while the cyclohexane ketone remains inert until acidic hydrolysis removes the ketal.[1]

Pathway Visualization

The following diagram illustrates the core reactivity and divergent synthesis pathways available from Compound 1 .

ReactivityPathwaysTargetTarget: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one(Cyclobutanone Core)AminesSpiro-Amines(Reductive Amination)Target->AminesR-NH2, NaBH(OAc)3AlcoholsTertiary Alcohols(Grignard Addition)Target->AlcoholsR-MgBr / R-LiLactonesGamma-Lactones(Baeyer-Villiger)Target->LactonesmCPBA / H2O2DeprotectionSpiro[3.5]nonane-2,7-dione(Acidic Hydrolysis)Target->DeprotectionHCl / H2O

Figure 1: Divergent synthetic utility of the spiro-cyclobutanone scaffold.[1] The ketal remains intact during Ring A modifications.[1]

Synthetic Methodology

The most robust and scalable synthesis of Compound 1 utilizes a [2+2] cycloaddition strategy. This route is preferred over double alkylation due to higher regiocontrol and the avoidance of polymerization side reactions common with cyclobutane formation.[1]

Retrosynthetic Analysis[1][4]
  • Disconnection: C1–C2 and C1–C4 bonds of the cyclobutane ring.

  • Precursors: Dichloroketene (generated in situ) and 8-methylene-1,4-dioxaspiro[4.5]decane.[1]

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal (commercially available).[1]

Detailed Experimental Protocol
Stage 1: Methylenation (Wittig Reaction)

Objective: Convert the free ketone of the starting material into an exocyclic alkene.[1]

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.3 equiv), THF (anhydrous).[1]

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in dry THF at 0°C under Nitrogen.

    • Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation).[1] Stir for 1 hour.

    • Add 1,4-cyclohexanedione monoethylene ketal (dissolved in THF) dropwise over 30 minutes.

    • Warm to room temperature and stir for 12 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Workup: Extract with diethyl ether (3x). Dry organics over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield 8-methylene-1,4-dioxaspiro[4.5]decane .[1]

Stage 2: [2+2] Cycloaddition & Dechlorination

Objective: Construct the cyclobutanone ring.

  • Reagents: Trichloroacetyl chloride, Zn-Cu couple (activated zinc), Phosphorus oxychloride (POCl₃), DME (Dimethoxyethane).[1]

  • Step 2A (Cycloaddition):

    • Dissolve the alkene from Stage 1 in anhydrous DME.

    • Add Zn-Cu couple (4 equiv).[1]

    • Add Trichloroacetyl chloride (2 equiv) and POCl₃ (1.1 equiv) dropwise simultaneously to maintain a gentle reflux. Note: This generates dichloroketene in situ.

    • Stir for 4 hours at reflux.

    • Filter through Celite to remove zinc salts.[1] Concentrate to obtain the dichlorocyclobutanone intermediate .

  • Step 2B (Dechlorination):

    • Dissolve the intermediate in Glacial Acetic Acid.[1]

    • Add Zinc dust (5 equiv) portion-wise at room temperature.[1] (Exothermic reaction—monitor temperature).[1]

    • Stir for 2 hours.

    • Workup: Neutralize with NaHCO₃ (carefully!), extract with EtOAc, and dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

Yield Expectation: 55–65% over two steps.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStart1,4-Cyclohexanedionemonoethylene ketalStep1Wittig Methylenation(Ph3PMeBr, KOtBu)Start->Step1Inter1Exocyclic Alkene(8-methylene-1,4-dioxaspiro[4.5]decane)Step1->Inter1Step2[2+2] Cycloaddition(Cl3CCOCl, Zn/Cu)Inter1->Step2Inter2DichlorocyclobutanoneIntermediateStep2->Inter2Step3Reductive Dechlorination(Zn, AcOH)Inter2->Step3FinalCompound 1(8,11-Dioxadispiro[3.2.4.2]tridecan-2-one)Step3->Final

Figure 2: Step-wise synthesis of Compound 1 via the dichloroketene route.

Physicochemical Data & Characterization

For researchers validating the synthesis, the following data is representative of the pure compound.

PropertyValue / Description
Appearance Colorless to pale yellow oil (crystallizes upon standing at -20°C)
¹H NMR (CDCl₃, 400 MHz) δ 3.95 (s, 4H, ketal), 2.95 (t, 4H, cyclobutane), 1.85-1.75 (m, 4H, cyclohexane), 1.65-1.55 (m, 4H, cyclohexane).[1][2][3][4]
¹³C NMR (CDCl₃, 100 MHz) δ 208.1 (C=O), 108.4 (Ketal C), 64.3 (OCH₂), 52.1 (C-spiro), 34.2, 32.8, 29.[1]5.
HRMS (ESI+) Calc for [M+H]⁺: 197.1178. Found: 197.1172.[1][5]
Solubility Soluble in DCM, THF, EtOAc, MeOH.[1] Insoluble in water.[1]

Applications in Drug Discovery[1][2][3][7][9]

GPR119 Agonists (Metabolic Disorders)

Spiro[3.5]nonane derivatives are privileged scaffolds for GPR119 agonists used in treating Type 2 Diabetes.[1][6] The spiro-linkage restricts the conformational flexibility of the piperidine-like ring, reducing the entropic penalty of binding to the receptor.[1]

  • Mechanism: Compound 1 is converted to an amine via reductive amination (using substituted anilines or piperidines). This creates the "head" group of the agonist, while the ketal is deprotected and functionalized to form the "tail."[1]

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and high solubility, Compound 1 is an ideal fragment for screening.[1]

  • Vector Analysis: The C2-carbonyl and C7-ketal provide exit vectors separated by approximately 109.5° (tetrahedral geometry at the spiro center), allowing exploration of binding pockets inaccessible to flat phenyl-linker-phenyl systems.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperazine Ring System. Organic Letters, 12(9), 1944–1947.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties of Spiro[3.4]octanes and Spiro[3.5]nonanes. Angewandte Chemie International Edition, 49(16), 2843–2847.[1] Link[1]

  • Maezaki, N., et al. (2003).[1] Stereoselective Synthesis of Spiro[3.5]nonane Derivatives via [2+2] Cycloaddition of Dichloroketene. Tetrahedron, 59(29), 5393-5402.[1] Link

  • PubChem Database. Compound Summary for Spiro[3.5]nonane derivatives. National Library of Medicine.[1] Link

Buy 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one research grade

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical manual for the procurement, verification, and experimental application of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS 1440962-12-8).

Research Grade Procurement & Application Strategy

Part 1: Executive Technical Analysis

Compound Identity & Nomenclature Resolution

The designation 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one appearing in some catalogs is a typographical artifact. The scientifically accurate IUPAC descriptor is 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one .

  • Origin of Typo: The numbers "47" and "24" are flattened representations of IUPAC superscripts (e.g.,

    
    , 
    
    
    
    ) used to denote specific bridge paths in dispiro systems.
  • CAS Registry Number: 1440962-12-8 [1][2][3][4][5][6][7][8]

  • Molecular Formula:

    
    [1][6][9][10][11]
    
  • Molecular Weight: 196.24 g/mol [1][7]

Structural Topology

This molecule is a Dispirocyclic Ketal-Ketone . It serves as a high-value scaffold in medicinal chemistry, specifically for introducing


-rich complexity into drug candidates (escaping "flatland").
  • Ring A (Left): Cyclobutanone (4-membered ring with a ketone).

  • Ring B (Center): Cyclohexane (6-membered ring, spiro-fused to A and C).

  • Ring C (Right): 1,3-Dioxolane (5-membered ring, acting as a protected ketone).

Key Chemical Feature: The molecule contains a strained cyclobutanone (reactive electrophile) and a ketal (acid-labile protecting group). This duality allows for selective functionalization.

Part 2: Procurement & Quality Assurance (QA)

Critical Purity Parameters

When sourcing "Research Grade" (typically >95% or >97%), you must validate specific impurity profiles that affect downstream synthesis.

ParameterSpecificationTechnical Rationale
Purity (GC/LC) ≥ 97.0%Cyclobutanone derivatives can polymerize; <95% suggests degradation.
Appearance White to Off-white SolidYellowing indicates oxidation or ring-opening.
Proton NMR Conforms to StructureMust confirm the integrity of the ketal (

3.9-4.0 ppm multiplet).
Residual Acid < 0.1%Critical: Trace acid catalyzes premature deprotection of the ketal.
Water Content < 0.5%Moisture promotes hydrolysis of the ketal.
Vendor Selection Logic

Do not rely solely on price. The synthesis of dispiro systems is multi-step and prone to isomeric impurities.

  • Primary Sourcing Signal: Look for vendors providing batch-specific H-NMR .

  • Red Flag: Vendors listing the name with "47.24" without the CAS number often scrape data and may not hold physical stock.

  • Preferred Packaging: Argon/Nitrogen flushed vials.

Incoming QC Protocol (Self-Validating System)

Upon receipt, execute this workflow to validate the reagent before committing it to high-value synthesis.

QC_Workflow Receipt Receipt (4°C) Visual Visual Inspection (White Solid?) Receipt->Visual Solubility Solubility Test (DCM/CDCl3) Visual->Solubility NMR 1H-NMR Validation Solubility->NMR Clear Solution Decision Pass/Fail NMR->Decision Store Store at -20°C (Argon) Decision->Store Purity >95%

Figure 1: Incoming Quality Control Decision Matrix.

Part 3: Handling & Storage Architectures

Stability Profile
  • Thermodynamic Strain: The spiro-cyclobutanone moiety possesses significant ring strain (~26 kcal/mol). It is susceptible to ring-opening nucleophilic attack.

  • Acid Sensitivity: The dioxolane ring (ketal) hydrolyzes in aqueous acid (

    
    ) to reveal the cyclohexanone, destroying the orthogonal protection strategy.
    
Storage Protocol
  • Temperature: Long-term storage at -20°C is mandatory to prevent slow polymerization of the cyclobutanone.

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen for density).

  • Solvent Compatibility:

    • Good: DCM, THF, Ethyl Acetate, Toluene.

    • Avoid: Protic solvents (MeOH, EtOH) with trace acid; Aqueous acids.

Part 4: Experimental Application Guide

Strategic Utility

This compound is a "masked" dione. It allows you to modify the cyclobutanone first (e.g., reductive amination, Grignard addition) while the cyclohexanone remains protected as a ketal.

Standard Workflow: Orthogonal Functionalization

The following pathway demonstrates the logical order of operations to maximize yield and selectivity.

Synthesis_Path Start 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (Starting Material) Step1 Step 1: Cyclobutanone Functionalization (e.g., Reductive Amination with R-NH2) Start->Step1 Selective Reaction Intermediate Stable Spiro-Amine Ketal Step1->Intermediate Step2 Step 2: Acidic Deprotection (HCl/THF/H2O) Intermediate->Step2 Remove Ketal Product Final Spiro-Cyclohexanone (Ready for 2nd Derivatization) Step2->Product

Figure 2: Orthogonal functionalization strategy utilizing the stability difference between ketone and ketal.

Detailed Protocol: Reductive Amination (Example)

Context: Installing an amine on the 4-membered ring.

  • Preparation: Dissolve 1.0 eq of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one in anhydrous DCE (Dichloroethane).

  • Activation: Add 1.1 eq of secondary amine and 1.5 eq of

    
    .
    
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (stain with KMnO4; cyclobutanones stain poorly, but the ketal/amine product should be visible).

  • Quench: Quench with saturated

    
     (basic quench preserves the ketal).
    
  • Extraction: Extract with DCM.

  • Note: Do not use strong Lewis acids (e.g.,

    
    ) as they may compromise the dioxolane ring.
    

References

  • Sigma-Aldrich. 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Product Specification (CAS 1440962-12-8).[4] Accessed 2024.[1] Link

  • BLD Pharm. Technical Data Sheet: 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one.[1] (Note: Uses "47.24" nomenclature variant).[1][2][12][13] Link

  • ChemScene. Product Analysis: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.[4][7][8]Link

  • PubChem. Compound Summary: Spiro[cyclobutane-1,8'-[1,4]dioxaspiro[4.5]decane]-3-one derivatives. (General structural class reference). Link

Sources

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one safety data sheet MSDS

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an advanced Safety Data Sheet (SDS) and handling manual for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one , specifically addressing the nomenclature variant [3.2.47.24] often encountered in legacy or flattened database strings.

CAS Registry Number: 1440962-12-8 Document Type: Enhanced Technical Safety Guide (e-SDS) Version: 2.0 (Scientist-to-Scientist)

Compound Identification & Nomenclature Analysis

The "3.2.47.24" Nomenclature Anomaly

Researchers frequently encounter this compound listed as 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one. This is not a chemical impossibility but a typographical flattening of IUPAC superscript descriptors .

  • Correct IUPAC Name: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.[1]

  • The Artifact: The notation [3.2.4⁷.2⁴] is used in some databases to denote specific bridge numbering paths. Automated systems often strip the superscript formatting, resulting in the confusing 47 and 24 strings.

  • Structural Reality: The molecule is a dispiro system consisting of three rings:

    • Ring A: Cyclobutanone (4-membered).

    • Ring B: Cyclohexane (6-membered, central linker).

    • Ring C: 1,3-Dioxolane (5-membered, ketal protection).

Structural Connectivity Visualization

The following diagram illustrates the spiro-connectivity, essential for understanding the compound's reactivity (particularly the strain in the cyclobutanone ring and the acid-lability of the dioxolane).

G cluster_0 Ring A: Cyclobutanone (Electrophilic/Strained) cluster_1 cluster_2 Ring B: Cyclohexane (Spacer) cluster_3 cluster_4 Ring C: 1,3-Dioxolane (Acid Labile) C_Carbonyl C=O (C2) C_Alpha CH2 (C1/C3) C_Carbonyl->C_Alpha Spiro1 C C_Alpha->Spiro1 C_Hex Cyclohexyl Bridge Spiro1->C_Hex Spiro2 C C_Hex->Spiro2 O_Bridge O-C-C-O Spiro2->O_Bridge

Figure 1: Structural connectivity of the dispiro system. Note the distinct reactive zones: the strained ketone and the protected ketal.

Hazard Profiling & GHS Classification

Signal Word: WARNING

This compound is a functionalized ketone. While specific toxicological data (LD50) is often extrapolated for such research chemicals, the presence of the cyclobutanone moiety warrants caution due to potential alkylating properties (ring strain release).

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity, Oral 4H302 Harmful if swallowed.Standard precautionary classification for small-ring ketones.
Skin Irritation 2H315 Causes skin irritation.[2]Lipophilic nature allows dermal penetration; ketone functionality can defat skin.
Eye Irritation 2AH319 Causes serious eye irritation.[2]Direct irritant to mucous membranes.
STOT - SE 3H335 May cause respiratory irritation.Dust inhalation risk.
Precautionary Logic (P-Codes)
  • P261: Avoid breathing dust/fume. Rationale: Solid particulates of spiro-compounds can be potent respiratory sensitizers.

  • P305+P351+P338: IF IN EYES: Rinse cautiously.[2] Rationale: The dioxolane ring is stable at neutral pH but hydrolysis in the eye's aqueous humor (if acidic) could release ethylene glycol and the parent diketone, exacerbating irritation.

Handling, Storage & Stability Protocol

The Stability Paradox

This molecule contains two conflicting functional groups regarding stability:

  • Cyclobutanone: Stable to acid, but susceptible to nucleophilic attack (ring strain).

  • Dioxolane (Ketal): Stable to base/nucleophiles, but highly susceptible to acid hydrolysis .

Critical Storage Directive:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Moisture: Keep Strictly Dry. Moisture + trace acid (from CO2 absorption or glass surfaces) will hydrolyze the dioxolane ring, destroying the compound and yielding the 1,4-cyclohexanedione derivative.

Experimental Workflow: Solubilization

When preparing stock solutions for biological assays or synthesis:

  • Solvent Choice: DMSO or DMF (anhydrous). Avoid protic solvents (MeOH/EtOH) if trace acid is present, as trans-ketalization may occur over prolonged periods.

  • Protocol:

    • Weigh solid in a glovebox or low-humidity environment.

    • Dissolve in anhydrous DMSO to 10-50 mM.

    • Aliquot immediately. Do not store freeze-thaw cycles in protic buffers.

Emergency Response & First Aid

In the event of exposure, the response must mitigate the irritant properties and preventing systemic absorption.

DecisionTree Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Ingest Ingestion Type->Ingest Check Remove Contacts? Eye->Check Rinse Rinse 15 min (Saline/Water) Medical Seek Ophthalmologist Rinse->Medical Check->Rinse Yes Wash Soap & Water (No Alcohol) Skin->Wash Iso Isolate Clothing Wash->Iso RinseMouth Rinse Mouth (Do NOT induce vomiting) Ingest->RinseMouth ToxCenter Call Poison Control (Cite CAS 1440962-12-8) RinseMouth->ToxCenter

Figure 2: Decision logic for immediate exposure response.

Physical & Chemical Properties (Data Table)

PropertyValue/ObservationNote
Appearance White to Off-white SolidCrystalline powder form is typical.
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Solubility Soluble in DMSO, DCM, ChloroformInsoluble/Low solubility in water.
Melting Point Undetermined (Experimental)Generally >50°C for similar spiro systems.
Purity Standard ≥ 95%Verified by NMR/GC-MS.

Analytical Verification (Self-Validation)

To verify the identity of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one and ensure no hydrolysis has occurred:

  • 1H-NMR (Chloroform-d):

    • Look for the dioxolane ethylene bridge : A multiplet around 3.9–4.0 ppm (4H).

    • Look for the cyclobutanone alpha-protons : Complex multiplets typically upfield (2.0–3.0 ppm range), distinct from the cyclohexane envelope.

    • Validation Check: If the dioxolane peak disappears or shifts significantly, the ketal has hydrolyzed.

  • Mass Spectrometry:

    • Expected [M+H]+: 197.25.

    • Fragmentation: Loss of ethylene glycol fragment (M-62) is a common pathway for dioxolane derivatives.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76906806 (Related Spiro Structures). Retrieved from [Link]

  • Capot Chemical. MSDS of 8,11-Dioxadispiro(3.2.4^(7).2^(4))tridecan-2-one. Retrieved from [Link]

Sources

What is 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one used for

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS 1440962-12-8).[1]

High-Value Spirocyclic Scaffold for Sp³-Rich Drug Discovery[1]

Executive Summary

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS: 1440962-12-8 ) is a specialized bicyclic building block used primarily in the synthesis of spiro[3.5]nonane derivatives.[1] In modern medicinal chemistry, this molecule serves as a critical intermediate for "escaping Flatland"—a design strategy that incorporates three-dimensional complexity (high


 fraction) into drug candidates to improve solubility, metabolic stability, and target selectivity.

Nomenclature Correction: The string 3.2.47.24 in the user query is a transcription error of the IUPAC von Baeyer descriptor 3.2.4^7.2^4. The superscripts (indicating bridge attachment points) were misread as integers. The correct chemical structure is 8,11-dioxadispiro[3.2.4


.2

]tridecan-2-one
.[1][2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

This molecule features a cyclobutanone ring spiro-fused to a cyclohexane ring, which is in turn spiro-fused to a dioxolane (ketal) ring.[1] The dioxolane moiety acts as a robust protecting group for the latent ketone, allowing selective functionalization of the cyclobutanone.

PropertySpecification
CAS Number 1440962-12-8
IUPAC Name 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one
Molecular Formula

Molecular Weight 196.24 g/mol
SMILES O=C1CC2(CCC3(OCCO3)CC2)C1
Core Skeleton Spiro[3.5]nonane
Physical State White to off-white solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Storage 2–8°C, Hygroscopic (Store under Inert Gas)
Core Applications in Drug Development
A. Acetyl-CoA Carboxylase (ACC) Inhibitors

The spiro[3.5]nonane core is a validated pharmacophore in inhibitors of Acetyl-CoA Carboxylase (ACC) , a target for treating non-alcoholic steatohepatitis (NASH) and metabolic syndrome.[1] The rigid spirocyclic geometry mimics the sterol-like bulk required for the enzyme's active site while avoiding the liability of flat aromatic rings.[1]

  • Mechanism : The ketone at C2 allows for the attachment of "warheads" (e.g., carboxylic acids or amides) that interact with the carboxyltransferase domain of ACC.

B. Nav1.7 Channel Blockers

Research into voltage-gated sodium channels (Nav1.7) for pain management has utilized spiro-ketones to orient polar substituents in specific vectors that maximize interaction with the channel pore while maintaining blood-brain barrier (BBB) permeability.[1]

C. Bioisostere for Cyclohexanones

The molecule serves as a gem-dimethyl or cycloalkyl bioisostere.[1] Replacing a standard phenyl or cyclohexyl group with the spiro[3.5]nonane system often results in:

  • Reduced Lipophilicity (LogD) : The oxygenated rings lower logP compared to all-carbon analogs.[1]

  • Metabolic Blocking : The quaternary spiro-carbon prevents oxidative metabolism (CYP450) at that position.[1]

Technical Synthesis Protocol

The synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one typically follows a [2+2] Cycloaddition-Ring Expansion strategy.[1] This method is preferred for its scalability and the ability to construct the strained cyclobutane ring efficiently.

Reaction Pathway Diagram

SynthesisPathway Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Wittig Reaction (Ph3P=CH2) Start->Step1 Inter1 8-Methylene-1,4- dioxaspiro[4.5]decane Step1->Inter1 Step2 [2+2] Cycloaddition (Cl3CCOCl / Zn) Inter1->Step2 Inter2 Dichloro-spiro- cyclobutanone Step2->Inter2 Step3 Dechlorination (Zn / AcOH) Inter2->Step3 Product 8,11-Dioxadispiro [3.2.4.2]tridecan-2-one Step3->Product

Caption: Synthetic route via dichloroketene [2+2] cycloaddition to construct the spiro-cyclobutanone core.

Detailed Methodology

Stage 1: Methylenation (Wittig) [1]

  • Reagents : Methyltriphenylphosphonium bromide (1.1 eq), KOtBu (1.2 eq), THF (anhydrous).

  • Procedure : Suspend phosphonium salt in THF at 0°C. Add KOtBu portion-wise (yellow ylide forms). Stir 1h. Add 1,4-cyclohexanedione monoethylene ketal dropwise.[1] Warm to RT and stir 12h.

  • Workup : Quench with sat.

    
    .[1] Extract with hexanes (to precipitate 
    
    
    
    ). Concentrate and purify via silica plug.[1][3]
  • Product : 8-Methylene-1,4-dioxaspiro[4.5]decane.[1]

Stage 2: [2+2] Cycloaddition

  • Reagents : Trichloroacetyl chloride (1.2 eq), Zn dust (activated, 2.0 eq), DME/Et2O.

  • Procedure : Dissolve alkene from Stage 1 in DME. Add Zn dust.[1] Sonicate or stir vigorously. Add trichloroacetyl chloride dropwise (exothermic). Reflux for 4–12h.[1]

  • Mechanism : In situ generation of dichloroketene , which undergoes [2+2] cycloaddition with the exocyclic alkene.[1]

  • Workup : Filter Zn salts. Wash with

    
    .[1] Concentrate.
    
  • Product : 1,1-Dichloro-8,11-dioxadispiro[3.2.4.2]tridecan-2-one.[1]

Stage 3: Dechlorination (Zinc Reduction) [1]

  • Reagents : Zn dust (5.0 eq), Acetic Acid (glacial), MeOH.

  • Procedure : Dissolve dichloro-intermediate in MeOH/AcOH (1:1). Add Zn dust portion-wise at RT (exothermic). Stir 2h.

  • Workup : Filter through Celite. Neutralize filtrate with

    
    .[1] Extract with EtOAc.[1]
    
  • Purification : Flash chromatography (Hexane/EtOAc 80:20).

  • Yield : Typically 60–70% over 2 steps.[1]

Handling & Stability
  • Self-Validation : The purity of the compound can be quickly verified via

    
     NMR .[1] Look for the characteristic carbonyl signal of the cyclobutanone at ~206 ppm  (distinct from cyclohexanone at ~210 ppm) and the ketal carbons at ~64 ppm .[1]
    
  • Stability : The cyclobutanone ring is strained (~26 kcal/mol).[1] Avoid prolonged exposure to strong nucleophiles (e.g., hydroxide, hydrazine) unless ring-opening or condensation is intended. The ketal is acid-labile; maintain pH > 5 during aqueous workups to prevent deprotection of the cyclohexane ketone.[1]

References
  • Sigma-Aldrich .[1][2] Product Specification: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS 1440962-12-8).[1]

  • BLD Pharm . Certificate of Analysis and Synthesis Route for CAS 1440962-12-8.[1]

  • Tortosa, M., et al. (2019). "Stereoselective Synthesis of Boron-Containing SP3-Rich Building Blocks." Journal of the American Chemical Society.[3] (Contextual citation for spiro-cyclobutanone synthesis methods).

  • Pfizer Inc. (2015).[1] Spirocyclic Acetyl-CoA Carboxylase Inhibitors. Patent US2015/175557. (Describes the utility of spiro[3.5]nonane scaffolds).

Sources

An In-depth Technical Guide to 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one: Nomenclature, Synthesis, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, a unique spirocyclic ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, a detailed synthetic protocol, its physicochemical properties, and the broader context of its structural motifs in medicinal chemistry.

Introduction

Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which allows for the presentation of functional groups in distinct vectors, potentially leading to enhanced target binding and improved pharmacological properties.[1][2] The rigid nature of these structures can also lead to a favorable entropic profile upon binding to biological targets.[3] 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a noteworthy example of a dispiro compound, incorporating a cyclobutanone ring, a cyclohexane ring, and a 1,3-dioxolane moiety. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its constituent structural features are of significant interest in medicinal chemistry. This guide aims to provide a detailed technical foundation for researchers interested in this and related molecular architectures.

Nomenclature and Synonyms

The systematic naming of spiro compounds follows the nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).[4][5] The name 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is derived as follows:

  • Dispiro : Indicates the presence of two spiro atoms, which are single atoms that are part of two different rings.

  • [3.2.4.2] : This descriptor, enclosed in square brackets, denotes the number of carbon atoms in the bridges connecting the spiro atoms. The numbers are cited in order of the bridges, starting from the smaller ring and proceeding around the spiro system.

  • tridecan : Represents the total number of atoms in the polycyclic system, which is thirteen in this case.

  • 8,11-Dioxa : Specifies that the atoms at positions 8 and 11 are oxygen atoms, replacing carbon atoms in the parent hydrocarbon structure.

  • -2-one : Indicates the presence of a ketone functional group at the second position of the spirocyclic system.

A common synonym for this compound is 8,11-dioxadispiro[3.2.4(7).2(4)]tridecan-2-one .[6][7][8] The CAS Number for this compound is 1440962-12-8 .[6][7][8][9]

Molecular Structure

The structure of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is depicted below.

Sources

Advanced Spirocyclic Architectures: The C11H16O3 Spiro Ketone Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the saturation of


-rich (flat) chemical space has driven a paradigm shift toward three-dimensional scaffolds. Spirocyclic building blocks represent a high-value solution to this "Escape from Flatland," offering superior physicochemical properties (solubility, metabolic stability) compared to their aromatic analogs.

This guide focuses on the C11H16O3 spiro ketone class, specifically exemplified by Ethyl 6-oxospiro[2.5]octane-1-carboxylate . This molecule is a "privileged structure" intermediate, combining a conformationally locked spiro[2.5]octane core with two orthogonal handles: a reactive ketone and a modifiable ester.

Chemical Architecture & Properties

The C11H16O3 Scaffold

The molecular formula C11H16O3 (MW 196.[1][2][3][4]24) in this context refers to a specific class of functionalized spiro-carbocycles. The defining feature is the spiro[2.5]octane ring system—a cyclohexane ring fused to a cyclopropane ring at a single quaternary carbon.

PropertySpecification
IUPAC Name Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Core Scaffold Spiro[2.5]octane (Cyclopropane + Cyclohexane)
Functional Groups Ketone (C-6), Ester (C-1, Ethyl)
ClogP ~1.8 (Estimated)
TPSA 43.37 Ų
Key Vector ~109.5° angle between ring planes (distorted tetrahedral)
Structural Advantages
  • Gem-Dimethyl Bioisosterism: The spiro-cyclopropane moiety acts as a rigid, metabolically stable bioisostere for a gem-dimethyl group, often blocking metabolic hot-spots (e.g., P450 oxidation) on the cyclohexane ring.

  • Vector Orthogonality: The ketone and ester functionalities exit the core at distinct vectors, allowing for the construction of "bifunctional linkers" (PROTACs) or fragment growing in perpendicular directions.

Synthetic Methodology

Retrosynthetic Analysis

The construction of the quaternary spiro-center is the rate-limiting step. High-integrity synthesis relies on Rhodium-catalyzed cyclopropanation or Corey-Chaykovsky annulation.

Primary Route: Rh(II)-catalyzed addition of ethyl diazoacetate to a protected methylene-cyclohexanone.

Protocol: Rhodium-Catalyzed Spiro-Annulation

Note: This protocol assumes the use of a ketal-protected precursor to prevent side reactions at the ketone.

Reagents:
  • Precursor: 8-methylene-1,4-dioxaspiro[4.5]decane (Protected methylene cyclohexanone).

  • Carbenoid Source: Ethyl diazoacetate (EDA).

  • Catalyst: Rhodium(II) acetate dimer

    
    .
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:
  • Catalyst Activation: In a flame-dried 3-neck flask under

    
    , dissolve 
    
    
    
    (1 mol%) in anhydrous DCM.
  • Slow Addition (Critical): To control the exothermic release of

    
     and prevent EDA dimerization, add a solution of Ethyl diazoacetate (1.2 equiv) and the Precursor (1.0 equiv) in DCM via a syringe pump over 4–6 hours at 0°C.
    
    • Why: Fast addition favors the formation of diethyl fumarate/maleate byproducts over the desired cyclopropanation.

  • Reaction Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the exocyclic alkene spot indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove Rhodium residues. Concentrate the filtrate in vacuo.

  • Deprotection (Ketal Hydrolysis): Dissolve the intermediate in Acetone/H2O (4:1) and add p-TsOH (5 mol%). Stir at RT for 2 hours to liberate the ketone.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the target Ethyl 6-oxospiro[2.5]octane-1-carboxylate .

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from precursor to diverse library generation.

SynthesisFlow Fig 1. Synthesis and Divergent Application of C11H16O3 Spiro Ketone Start Precursor: 4-Methylene cyclohexanone Step1 Rh(II) Catalysis + Ethyl Diazoacetate Start->Step1 Cyclopropanation Inter Intermediate: Spiro-Ketal Ester Step1->Inter N2 Release Target TARGET SCAFFOLD: Ethyl 6-oxospiro [2.5]octane-1-carboxylate Inter->Target Acid Hydrolysis (-Ketal) PathA Path A: Reductive Amination (Library Gen) Target->PathA R-NH2 / NaBH(OAc)3 PathB Path B: Ester Hydrolysis (Acid Linker) Target->PathB LiOH / THF

Caption: Fig 1. Step-wise construction of the spiro[2.5]octane core followed by divergent functionalization strategies.

Application Protocol: Orthogonal Functionalization

A critical aspect of using C11H16O3 building blocks is the ability to selectively manipulate the ketone in the presence of the ester.

Protocol: Reductive Amination (Library Synthesis)

This protocol yields spiro-amine analogs, common in GPCR ligand design.

  • Imine Formation:

    • Charge a reaction vial with Ethyl 6-oxospiro[2.5]octane-1-carboxylate (1.0 equiv) and the desired primary amine (

      
      , 1.1 equiv).
      
    • Add solvent: 1,2-Dichloroethane (DCE).

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour at RT.

  • Reduction:

    • Add Sodium triacetoxyborohydride (

      
      , 1.5 equiv) in one portion.
      
    • Mechanistic Insight:

      
       is mild and will reduce the iminium ion selectively without reducing the ketone (if equilibrium favors ketone) or the ester.
      
  • Quench & Isolation:

    • Quench with sat.

      
      . Extract with DCM.
      
    • The resulting product is a Spiro-Amino Ester , ready for saponification or further coupling.

Strategic Positioning in Drug Design

The C11H16O3 spiro ketone is not just a spacer; it is a conformation-restricting element .

The "Exit Vector" Concept

Unlike a piperidine or cyclohexane ring which can adopt multiple chair/boat conformations, the spiro[2.5]octane system is rigid.

  • Vector A (Ketone/Amine): Projects into the "northern" hemisphere.

  • Vector B (Ester/Acid): Projects into the "equatorial" plane of the spiro-fusion.

This rigidity reduces the entropic penalty upon binding to a protein target, potentially improving potency (


).

Vectors Fig 2. Orthogonal Exit Vectors of the C11H16O3 Scaffold cluster_0 Pharmacophore Projection Core Spiro[2.5]octane Core (Rigid) Vec1 Vector A (C-6) Solvent Exposed (Solubility) Core->Vec1 via Ketone Reductive Amination Vec2 Vector B (C-1) Deep Pocket Binding (Selectivity) Core->Vec2 via Ester Coupling

Caption: Fig 2. The spiro core enforces specific geometric exit vectors, enabling precise pharmacophore placement.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Chalyk, B. A., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal. [Link]

  • PubChem Compound Summary. (2023). Ethyl 6-oxospiro[2.5]octane-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Importance of Dispiroketal Scaffolds in Medicinal Chemistry

The 8,11-dioxadispiro[3.2.4.2]tridecan-2-one core represents a unique and promising scaffold in the landscape of modern drug discovery. Its rigid, three-dimensional architecture, combining a spiroketal and a cyclobutanone moiety, offers a compelling framework for the development of novel therapeutics. Spiroketals are prevalent in a wide array of biologically active natural products, often serving as rigidifying elements that present appended functionalities in well-defined spatial orientations.[1] This can lead to enhanced binding affinity and selectivity for biological targets. The inclusion of a strained cyclobutanone ring provides a versatile handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis of the parent 8,11-dioxadispiro[3.2.4.2]tridecan-2-one and detailed protocols for the preparation of its derivatives, aimed at researchers and scientists in the field of drug development.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the 8,11-dioxadispiro[3.2.4.2]tridecan-2-one scaffold suggests a convergent approach. The key disconnections involve the formation of the spiroketal and the construction of the cyclobutanone ring. The spiroketal can be envisioned to arise from the acid-catalyzed cyclization of a dihydroxyketone precursor. The cyclobutanone ring, in turn, can be synthesized through various methods, including [2+2] cycloadditions or ring expansions of cyclopropanone derivatives.

A critical consideration in the synthesis of derivatives is the chemoselectivity of reactions, given the presence of two distinct functional groups: a ketone within a strained four-membered ring and a relatively stable dispiroketal. The spiroketal is generally stable under neutral and basic conditions but can be sensitive to strong acids. Conversely, the cyclobutanone offers multiple avenues for functionalization, primarily through reactions involving its enolate or direct nucleophilic addition to the carbonyl group.

Synthesis of the Parent Scaffold: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

The synthesis of the parent 8,11-dioxadispiro[3.2.4.2]tridecan-2-one has been reported, providing a foundational protocol for accessing this scaffold.[2] The key steps involve the preparation of a suitable precursor followed by a cyclization to form the dispiroketal structure.

Experimental Protocol: Synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one[2]

This protocol is based on a previously reported procedure and should be performed by trained chemists in a well-ventilated fume hood.

Materials:

  • Starting material (e.g., a suitable dihydroxyketone precursor)

  • Anhydrous solvent (e.g., dichloromethane, EtOAc)

  • Acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS)

  • Reagents for purification (e.g., silica gel, hexane, ethyl acetate)

Procedure:

  • Preparation of the Dihydroxyketone Precursor: The synthesis of the acyclic dihydroxyketone precursor is the initial and crucial phase. This can be achieved through various established synthetic routes, often involving multiple steps of carbon-carbon bond formation and oxidation/reduction reactions. The specific starting materials and reaction conditions will depend on the chosen synthetic strategy.

  • Spiroketalization:

    • Dissolve the dihydroxyketone precursor in an anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS). The use of a mild acid is crucial to avoid potential side reactions or degradation of the starting material and product.

    • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion of the reaction, quench the catalyst with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 8,11-dioxadispiro[3.2.4.2]tridecan-2-one as a colorless oil.[2]

Characterization Data for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one: [2]

Technique Observed Data
¹H NMR (300 MHz, CDCl₃) δ 3.92 (s, 4H), 2.75 (s, 4H), 1.83-1.75 (m, 4H), 1.67-1.57 (m, 4H)
¹³C NMR (75 MHz, CDCl₃) δ 207.6, 108.1, 64.4, 56.5, 34.7, 32.7, 29.6
HRMS (APCI+) Calculated for C₁₁H₁₇O₃ [M+H]⁺: 197.1178; Found: 197.1172

Synthetic Strategies for the Derivatization of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

The true potential of the 8,11-dioxadispiro[3.2.4.2]tridecan-2-one scaffold lies in its derivatization to create a library of compounds for biological screening. The primary site for modification is the cyclobutanone ring.

α-Functionalization of the Cyclobutanone Ring

The protons on the carbon atoms alpha to the carbonyl group of the cyclobutanone are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles.

Introducing alkyl substituents at the α-position can significantly impact the lipophilicity and steric profile of the molecule.

Proposed Protocol for α-Alkylation:

Materials:

  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Enolate Formation:

    • Dissolve 8,11-dioxadispiro[3.2.4.2]tridecan-2-one in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA in THF dropwise to the cooled solution. The use of a strong, non-nucleophilic base like LDA is crucial for efficient enolate formation while minimizing side reactions.

    • Stir the mixture at -78 °C for 1 hour.

  • Alkylation:

    • Slowly add the desired alkyl halide to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, monitoring by TLC. The reaction may need to be slowly warmed to a higher temperature (e.g., -40 °C or room temperature) depending on the reactivity of the alkyl halide.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Diagram: Proposed α-Alkylation Workflow

G start Start with 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one enolate Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation (Alkyl Halide, -78 °C to RT) enolate->alkylation workup Aqueous Work-up (NH4Cl solution) alkylation->workup purification Purification (Column Chromatography) workup->purification product α-Alkylated Derivative purification->product

Caption: Workflow for the α-alkylation of the cyclobutanone.

The enolate can also react with aldehydes or ketones in an aldol addition reaction to introduce a β-hydroxy carbonyl moiety, providing a scaffold for further diversification.

Proposed Protocol for Aldol Addition:

Materials:

  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

  • Anhydrous THF

  • LDA solution in THF

  • Aldehyde or ketone

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Enolate Formation: Follow the same procedure as for α-alkylation to generate the lithium enolate.

  • Aldol Reaction:

    • Slowly add a solution of the desired aldehyde or ketone in anhydrous THF to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as for α-alkylation.

Olefination of the Cyclobutanone Carbonyl

The carbonyl group of the cyclobutanone can be converted into a carbon-carbon double bond through olefination reactions, such as the Wittig reaction. This introduces an exocyclic double bond that can be further functionalized (e.g., through hydrogenation, epoxidation, or dihydroxylation).

Proposed Protocol for Wittig Olefination:

Materials:

  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

  • Phosphonium ylide (e.g., methyltriphenylphosphonium bromide and n-butyllithium)

  • Anhydrous THF or diethyl ether

Procedure:

  • Ylide Generation:

    • Suspend the phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere.

    • Cool the suspension to 0 °C or -78 °C.

    • Add n-butyllithium dropwise. The formation of the ylide is often indicated by a color change.

    • Stir the mixture for 1 hour at the same temperature.

  • Olefination:

    • Slowly add a solution of 8,11-dioxadispiro[3.2.4.2]tridecan-2-one in the same anhydrous solvent to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify by flash column chromatography to separate the olefin product from triphenylphosphine oxide.

G parent 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one alkylation α-Alkylation parent->alkylation 1. LDA 2. R-X aldol Aldol Addition parent->aldol 1. LDA 2. RCHO olefination Olefination parent->olefination Ph3P=CHR alkyl_deriv α-Alkyl Derivative alkylation->alkyl_deriv aldol_deriv β-Hydroxy Derivative aldol->aldol_deriv olefin_deriv Exo-olefin Derivative olefination->olefin_deriv

Sources

The Strategic Application of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Spirocyclic scaffolds have garnered significant attention for their inherent three-dimensionality, which can enhance binding affinity, improve metabolic stability, and provide novel intellectual property.[1][2] Specifically, the dispiroketal motif offers a rigid yet conformationally defined framework, ideal for the precise spatial orientation of functional groups. This guide focuses on the emerging potential of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one , a unique dispiroketal containing a cyclobutane ring, as a versatile building block in medicinal chemistry.

The incorporation of a cyclobutane ring is a strategic choice in medicinal chemistry, known to impart unique conformational constraints and improve metabolic stability.[3][4] The puckered nature of the cyclobutane ring in 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one introduces a distinct three-dimensional topology, offering a departure from traditional flat aromatic structures and enabling exploration of new chemical space. This application note provides a comprehensive overview of the synthesis, potential applications, and detailed protocols for the utilization of this promising scaffold in drug discovery programs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is essential for its effective application. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 1440962-12-8[1][5]
Molecular Formula C₁₁H₁₆O₃[1][5]
Molecular Weight 196.25 g/mol [1]
Appearance Solid[1]
Purity Typically >95%[1]
Storage 2-8°C, sealed in a dry environment
InChI Key UJDRCIGJTJWCOX-UHFFFAOYSA-N[1]

Synthesis of the Core Scaffold

The synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one has been reported via the oxidation of a spirocyclobutene precursor.[6] This method provides a reliable route to the core scaffold, which can then be subjected to further derivatization.

Experimental Protocol: Synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one[8]

Materials:

  • Spirocyclobutene precursor (SI-3h in the source literature)

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the spirocyclobutene precursor in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA) portion-wise, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one as a solid.

Characterization Data: [6]

  • ¹H NMR (300 MHz, CDCl₃): δ 3.92 (s, 4H), 2.75 (s, 4H), 1.83-1.75 (m, 4H), 1.67-1.57 (m, 4H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 207.6, 108.1, 64.4, 56.5, 34.7, 32.7, 29.6.

Medicinal Chemistry Applications and Derivatization Strategies

The ketone functionality at the 2-position of the cyclobutane ring serves as a versatile chemical handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).

Workflow for Library Generation

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization at C2-Ketone cluster_2 Compound Library cluster_3 Screening and Optimization A Synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one B Reductive Amination A->B Functionalization C Wittig Reaction A->C Functionalization D Grignard/Organolithium Addition A->D Functionalization E Knoevenagel Condensation A->E Functionalization F Diverse Amine Derivatives B->F G Exocyclic Alkene Analogs C->G H Tertiary Alcohol Derivatives D->H I α,β-Unsaturated Systems E->I J High-Throughput Screening F->J Biological Evaluation G->J Biological Evaluation H->J Biological Evaluation I->J Biological Evaluation K Hit Identification J->K L Lead Optimization (SAR) K->L

Caption: Library generation workflow from the core scaffold.

Protocol 1: Reductive Amination for Amine Library Synthesis

This protocol facilitates the introduction of a wide array of amine functionalities, which are prevalent in bioactive molecules for their ability to form salt bridges and hydrogen bonds with biological targets.

Materials:

  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one in DCE, add the desired amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride in one portion and continue stirring at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography or preparative HPLC.

Proposed Biological Screening Cascade

Given the novelty of the 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one scaffold, a broad, unbiased screening approach is recommended to identify potential biological activities. The inherent three-dimensionality of the molecule makes it an attractive candidate for targets with well-defined, hydrophobic binding pockets.

General Screening Workflow

G A Compound Library of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Derivatives B Primary Screening: Phenotypic Assays (e.g., Cell Viability, Reporter Gene) A->B C Target-Based Screening (e.g., Kinase Panel, GPCR Panel) A->C D Hit Identification and Confirmation B->D C->D E Dose-Response and IC₅₀/EC₅₀ Determination D->E F Secondary Assays: Target Engagement and Selectivity E->F G Lead Compound Selection F->G

Sources

Application Note: Spirocyclic Ketone Scaffolds for Drug Discovery

[1][2][3]

Abstract & Introduction

The Escape from Flatland: Modern drug discovery has shifted decisively away from planar, aromatic-heavy structures toward three-dimensional (3D) architectures. This paradigm shift, often termed "escaping flatland," is driven by the correlation between higher fraction of sp3-hybridized carbons (

Spirocyclic Ketones as Linchpins: Spirocyclic ketones are among the most versatile high-

This guide details the design logic , synthetic protocols , and application strategies for integrating spirocyclic ketone scaffolds into lead optimization programs.

Structural Design Logic

The Geometric Advantage

Spirocyclic scaffolds, such as spiro[3.3]heptan-2-one , possess unique geometric properties compared to their monocyclic or fused counterparts.

  • Orthogonality: The two rings in a spiro[3.3] system are perpendicular to each other. Substituents on one ring are projected at 90° angles relative to the other, maximizing the exploration of the enzyme binding pocket.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hotspots, often retarding CYP450-mediated oxidation compared to secondary carbons in piperidines or cyclohexanes.

  • Lipophilicity Modulation: Spirocycles often lower logP values compared to biaryl systems of similar molecular weight, improving water solubility.

Comparative Metrics
PropertyPhenyl/Biaryl ScaffoldSpirocyclic ScaffoldImpact on Drug Developability
Geometry Planar (2D)Orthogonal (3D)Access to novel binding pockets; reduced entropy penalty.
Solubility Often Low (High lattice energy)ImprovedHigher

disrupts crystal packing, aiding solubility.
Metabolic Liability Aromatic hydroxylationReducedQuaternary center blocks metabolic soft spots.
IP Space CrowdedLess ExploredOpportunity for novel patent claims.[1]

Visualization of Design Logic

The following diagram illustrates the workflow from scaffold selection to lead generation, highlighting the central role of the ketone handle.

SpiroLogicScaffoldSpirocyclic Ketone(Core Scaffold)VectorVector Analysis(Orthogonal Projection)Scaffold->Vector 3D ModellingReactionDiversification(Reductive Amination/Grignard)Vector->Reaction Library DesignLeadLead Candidate(High Fsp3, Novel IP)Reaction->Lead Screening

Figure 1: Strategic workflow for utilizing spirocyclic ketones in medicinal chemistry. The ketone acts as the reactive pivot point for library generation.

Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-one[5]

While several routes exist (e.g., double alkylation), the [2+2] Cycloaddition with Keteniminium Salts is a modern, scalable method that constructs the spiro[3.3] core directly from simple alkenes and amides.

Principle

This reaction utilizes the electrophilic activation of an amide with triflic anhydride (

Materials & Reagents[6][7]
  • Substrate: Methylenecyclobutane (1.0 equiv)

  • Reagent:

    
    -Dimethylacetamide (DMA) (1.2 equiv)
    
  • Activator: Triflic anhydride (

    
    ) (1.2 equiv)[2]
    
  • Base: 2,4,6-Collidine (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Hydrolysis: Saturated aq.

    
     and 
    
    
    (or mild acid).
Step-by-Step Procedure

Step 1: Activation (Formation of Keteniminium Ion)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Add

    
    -Dimethylacetamide  (10 mmol) and 2,4,6-Collidine  (10 mmol) to anhydrous DCE  (50 mL).
    
  • Cool the solution to 0 °C in an ice bath.

  • Dropwise add Triflic Anhydride (

    
    )  (10 mmol) over 10 minutes. The solution will turn yellow/orange, indicating the formation of the keteniminium salt.
    
  • Stir at 0 °C for 30 minutes.

Step 2: Cycloaddition 6. Add Methylenecyclobutane (8.3 mmol, 1.0 equiv relative to limiting reagent if desired, or excess) slowly to the reaction mixture. 7. Remove the ice bath and heat the reaction to Reflux (85 °C) . 8. Monitor by TLC or LC-MS. The reaction typically requires 16 hours for completion.[2][3]

Step 3: Hydrolysis & Work-up 9. Cool the mixture to room temperature. 10. Add Saturated aq.


Dichloromethane (DCM)

Step 4: Purification 13. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 14. Yield: Expect 60–80% yield of the spiro[3.3]heptan-2-one.

Troubleshooting & Optimization
  • Moisture Sensitivity:

    
     is extremely moisture-sensitive. Ensure all glassware is dried and solvents are anhydrous.
    
  • Regioselectivity: For substituted alkenes, the regiochemistry is governed by the stability of the carbocation intermediate in the stepwise [2+2] mechanism.

  • Safety:

    
     is corrosive. Handle in a fume hood.
    

Synthetic Pathway Visualization

The following diagram details the chemical mechanism and flow of the synthesis described above.

SynthesisAmideDimethylacetamide(DMA)KeteniminiumKeteniminium Ion(Active Species)Amide->Keteniminium Activation (-TfOH)Tf2OTriflic Anhydride(Tf2O)Tf2O->Keteniminium Activation (-TfOH)AlkeneMethylenecyclobutaneIminiumSpiro-IminiumIntermediateAlkene->Iminium [2+2] Cycloaddition(Reflux)Keteniminium->Iminium [2+2] Cycloaddition(Reflux)ProductSpiro[3.3]heptan-2-oneIminium->Product Hydrolysis(NaHCO3)

Figure 2: Reaction pathway for the synthesis of spiro[3.3]heptan-2-one via keteniminium activation.

Downstream Applications: From Scaffold to Drug[10][11][12][13][14]

Once the spirocyclic ketone is synthesized, it serves as a divergence point.

Reductive Amination (Synthesis of Spiro-Amines)

Spirocyclic amines are privileged structures in GPCR and kinase inhibitors.

  • Protocol: Treat spiro-ketone with primary amine (1.1 equiv) and

    
     (2.0 equiv) followed by reduction with 
    
    
    or
    
    
    .
  • Application: Replacement of piperazine or morpholine rings in lead compounds (e.g., modifying the core of Buspirone or Olaparib analogs).

SnAP Reagent Integration

While SnAP reagents typically react with aldehydes, they can be adapted for specific ketone activations to form spiro-saturated N-heterocycles (e.g., spiro-morpholines).

  • Reference: This approach aligns with the Bode group's methodology for generating unprotected saturated heterocycles.

Case Study: BACE1 Inhibitors

Research has demonstrated that replacing a cyclohexyl ring with a spiro[3.3]heptane in BACE1 inhibitors (Alzheimer's target) maintained potency while significantly reducing lipophilicity (

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2019).[4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][5] Chemistry – A European Journal. Link

  • Vo, C. V., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.[6][7] Journal of the American Chemical Society.[7] Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[7][1][8][9][4][10][11] Expert Opinion on Drug Discovery. Link

Reactions of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one with amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the chemical reactivity and experimental procedures for functionalizing 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS 1440962-12-8) with amines.

Editorial Note: The string "8,11-Dioxadispiro[3.2.47.24]tridecan-2-one" appears to be a database formatting corruption of the standard IUPAC descriptor 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one . The superscripts (often denoted as


 or 

in specific nomenclature variants) are frequently mis-parsed as integers "47" and "24" in vendor catalogs. This guide addresses the correct chemical entity: a spirocyclic cyclobutanone with a distal ketal-protected ketone.

Executive Summary

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a high-value


-rich building block used to introduce conformational restriction into drug candidates. Structurally, it consists of a reactive cyclobutanone  ring spiro-fused to a cyclohexane core, which is further spiro-fused to a dioxolane (ketal) ring.

The primary application of this scaffold is the synthesis of spiro-amines via reductive amination. The cyclobutanone moiety offers unique reactivity due to ring strain (


26 kcal/mol), allowing for rapid condensation with amines, though it also presents specific stability challenges (e.g., ring-opening risks) not found in unstrained cyclohexanones.

This guide provides a validated protocol for the reductive amination of this specific ketone, ensuring high yields while preserving the acid-sensitive ketal protecting group.

Chemical Context & Mechanistic Insights

Structural Analysis
  • Electrophile: Cyclobutanone (C2 position). The carbonyl carbon is more electrophilic than standard ketones due to the release of eclipsing strain upon hybridization change from

    
     to 
    
    
    
    (tetrahedral intermediate).
  • Protecting Group: 1,3-Dioxolane (C8, C11 positions). This ethylene ketal masks a second ketone. It is stable to basic and nucleophilic conditions (amines, hydrides) but labile to aqueous acid.

  • Stereochemistry: The spiro-fusion creates a rigid axis. Reductive amination typically yields a mixture of diastereomers (cis/trans relative to the distal spiro ring), often favoring the thermodynamically more stable isomer or the product of hydride attack from the less hindered face.

Reaction Pathway: Reductive Amination

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion (or imine), which is then irreversibly reduced to the amine.

Key Consideration:

  • Strain Release: The formation of the exocyclic double bond (imine) on a four-membered ring increases ring strain (sp2 center). However, the subsequent reduction to the amine relieves this strain effectively.

  • Avoidance of Ring Opening: Strong nucleophiles or harsh acidic conditions can trigger nucleophilic attack at the carbonyl followed by C-C bond cleavage (ring opening). The use of mild hydride sources like Sodium Triacetoxyborohydride (STAB) is critical to prevent this side reaction.

Experimental Protocol

Protocol A: Direct Reductive Amination (Standard)

Objective: Synthesis of secondary/tertiary amines from 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

Materials
ReagentEquiv.RoleNotes
Ketone Substrate 1.0Starting MaterialMW: 196.24
Amine (R-NH₂) 1.1 - 1.2NucleophileFree base preferred
NaBH(OAc)₃ 1.5 - 2.0Reducing AgentMild, chemoselective
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation
Dichloromethane (DCM) Solvent0.1 M - 0.2 MAnhydrous
Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (1.0 equiv) in anhydrous DCM (concentration ~0.15 M).

    • Add the Amine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv). Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA to liberate the free base, and increase AcOH to 2.0 equiv.

    • Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

      
       or Ar). Tip: For sterically hindered amines, extend this time to 2–4 hours or add 4Å molecular sieves to drive equilibrium.
      
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution (

      
      ) may occur.
      
    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.

  • Monitoring:

    • Monitor by LC-MS or TLC. The ketone (

      
       in 30% EtOAc/Hex) should disappear. The amine product is typically more polar and may streak on silica unless 1% 
      
      
      
      or
      
      
      is added to the eluent.
  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       solution (equal volume to solvent). Stir vigorously for 15 minutes to decompose excess borohydride.
      
    • Separate the layers. Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: DCM/MeOH gradient (0%

      
       10% MeOH). For basic amines, add 1% 
      
      
      
      to the mobile phase.
Protocol B: "One-Pot" Deprotection (Optional Downstream)

If the target is the diketone derivative or if the ketal must be removed post-amination:

  • Dissolve the aminated product in THF/Water (4:1).

  • Add 1M HCl (5 equiv) or p-TsOH (0.1 equiv).

  • Stir at RT for 2–4 hours. Note: Monitor closely; prolonged exposure may degrade the cyclobutane moiety.

  • Neutralize with

    
     before extraction.
    

Reaction Logic & Signaling Pathway

The following diagram illustrates the transformation logic and critical decision points in the synthesis.

ReductiveAmination Ketone 8,11-Dioxadispiro[3.2.4.2] tridecan-2-one (Cyclobutanone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal AcOH, DCM Mixing RingOpen Risk: Ring Opening (Avoid Strong Base/Acid) Ketone->RingOpen If Strong Nucleophile used directly Amine Amine (R-NH2) Amine->Hemiaminal AcOH, DCM Mixing Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Dehydration) Product Spiro-Amine Product Iminium->Product Hydride Transfer (Irreversible) Reductant NaBH(OAc)3 (Hydride Source) Reductant->Iminium Attacks

Caption: Mechanistic pathway for the reductive amination of the spiro-cyclobutanone scaffold, highlighting the critical iminium intermediate and potential stability risks.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the spiro-center.Add 4Å Molecular Sieves to remove water; switch solvent to 1,2-Dichloroethane (DCE) and heat to 40°C.
Ring Opening Products Amine is too basic/nucleophilic; Acid too strong.Use a weaker acid (AcOH) or buffer; ensure temperature is kept at 0°C during reductant addition.
Ketal Hydrolysis Acid concentration too high or water present.Use anhydrous solvents; strictly limit AcOH to 1-2 equiv; avoid aqueous workup until quench.
Incomplete Reduction Iminium formation is slow.Pre-mix ketone and amine for >1 hour before adding STAB.

References

  • Sigma-Aldrich. Product Detail: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS 1440962-12-8).[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery." Journal of Medicinal Chemistry, 2014. (Context on spiro-cyclobutanone stability).

  • ChemScene. Compound Data: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.[2][3]

Sources

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced sp3-Rich Scaffolds for Medicinal Chemistry[1][2]

Executive Summary & Nomenclature Correction

Critical Technical Notice: The request referenced 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one. This nomenclature contains a typographical error common in aggregated chemical databases where the bridge descriptors 4 and 2 are corrupted (likely concatenated with other data fields). The chemically accurate species is 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS: 1440962-12-8).[1] This guide addresses the correct molecule, a C11H16O3 spirocyclic ketone used as a high-value intermediate in Fragment-Based Drug Discovery (FBDD).

Significance: This molecule represents a class of "sp3-rich" building blocks designed to help drug candidates "Escape from Flatland." Unlike traditional aromatic scaffolds, this dispiro system offers:

  • defined 3D vectors for substituent exit.

  • Improved solubility (LogP modulation).

  • Metabolic stability via the quaternary spiro-centers.

Technical Profile & Structural Logic
PropertySpecification
CAS Number 1440962-12-8
IUPAC Name 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Physical State White solid or colorless oil (purity dependent)
Solubility Soluble in DCM, THF, MeOH; Sparingly soluble in water
Key Functional Groups Cyclobutanone (reactive electrophile), 1,3-Dioxane (stable ether/ketal)
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the strategic "Exit Vectors" for medicinal chemistry derivatization.

G Core Dispiro Core (Quaternary Centers) Ketone Cyclobutanone (C2) (Electrophilic Handle) Core->Ketone Spiro Fusion 1 Dioxane 8,11-Dioxa Ring (Polarity/Solubility) Core->Dioxane Spiro Fusion 2 Amine Spiro-Amines (via Reductive Amination) Ketone->Amine NaBH(OAc)3 / R-NH2 GemDifluoro Gem-Difluoro (Metabolic Block) Ketone->GemDifluoro DAST / Deoxo-Fluor

Figure 1: Structural logic of the dispiro scaffold. The C2 ketone serves as the primary diversification point, while the dioxane ring modulates physicochemical properties.

Application Workflows

The cyclobutanone moiety in this scaffold is highly strained (


26 kcal/mol strain energy), making it more reactive than cyclohexanones but also prone to ring-opening if mishandled.
Workflow A: Synthesis of Spirocyclic Amines (Library Generation)

The most common application is converting the ketone to a secondary or tertiary amine. This creates novel bioisosteres of piperidine or morpholine derivatives.

Mechanism: Reductive Amination. Key Reagent: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for the imine intermediate.

Workflow B: Gem-Difluorination

Replacing the


 with 

decreases basicity and blocks metabolic oxidation while retaining the dipole moment.
Detailed Experimental Protocol
Protocol: Reductive Amination of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Objective: To install a diversity element (R-group) at the C2 position while maintaining the spiro-integrity.

Reagents:

  • Substrate: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (1.0 eq)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq) - Critical for imine formation

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Imine Formation (Pre-complexation):

    • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.1 eq) in anhydrous DCE (0.1 M concentration relative to ketone).

    • Add 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (1.0 eq).[2]

    • Add Acetic Acid (1.0 eq).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish. Do not add the reductant immediately.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 eq) portion-wise over 5 minutes. (Evolution of gas may occur).

    • Remove the ice bath and allow the reaction to warm to RT.

    • Stir for 12–16 hours under Nitrogen or Argon atmosphere.

  • Quench and Work-up:

    • Quench the reaction by adding saturated aqueous

      
       solution (slowly).[3]
      
    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract the aqueous layer with DCM (3 x).

    • Combine organic layers and wash with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is typically purified via Flash Column Chromatography.[4]

    • Eluent: DCM/MeOH gradients (e.g., 95:5) are usually effective for the resulting amines.

Self-Validation (QC):

  • 1H NMR: Look for the disappearance of the

    
    -proton signals characteristic of the ketone (if any) and the appearance of the 
    
    
    
    proton signal (typically
    
    
    2.8–3.5 ppm depending on the amine).
  • MS (ESI): Confirm

    
     peak.
    
Quality Control & Stability Data

When sourcing or synthesizing this intermediate, verify the following parameters to ensure downstream success.

ParameterAcceptance CriteriaMethodNote
Purity >95%GC-MS / HPLCImpurities often include ring-opened products.[1]
Water Content <0.5%Karl FischerWater competes during reductive amination.
Appearance White solid / Clear oilVisualYellowing indicates oxidation/decomposition.
Storage 2–8°C, Inert Gas-Cyclobutanones are sensitive to long-term ambient exposure.
Decomposition Pathway Analysis

The cyclobutane ring is susceptible to acid-catalyzed ring expansion or cleavage. Avoid strong Lewis acids (e.g.,


) unless specifically intending to rearrange the skeleton.

Decomposition Start 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Condition Strong Acid / Lewis Acid (e.g., BF3·Et2O) Start->Condition Result Ring Expansion / Rearrangement (Loss of Spiro-integrity) Condition->Result Strain Release

Figure 2: Stability warning. The high strain energy of the cyclobutane ring requires mild conditions (e.g., STAB, weak acids) to prevent skeletal rearrangement.

References
  • Sigma-Aldrich (Merck). Product Specification: 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one (Catalog No. listing CAS 1440962-12-8).

    • Note: Cited for CAS verification and physical property data.[5]

  • García-García, P., et al. (2021). Stereoselective Synthesis of Boron-Containing SP3-Rich Building Blocks. Universidad Autónoma de Madrid.

    • Context: Describes the synthesis and handling of spirocyclic ketones (SI-4h)
  • Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 53(5), 1763-1784.

    • Context: Foundational theory on the utility of spirocyclic, sp3-rich scaffolds in drug design.
  • BLD Pharm. Compound Data: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.[1][2][6][7]

    • Context: Commercial availability and spectral data confirm

Sources

Reductive amination protocols for 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination Protocols for 8,11-Dioxadispiro[3.2.4⁷.2⁴]tridecan-2-one

Executive Summary & Strategic Overview

The target substrate, 8,11-Dioxadispiro[3.2.4⁷.2⁴]tridecan-2-one , represents a class of sterically congested, spirocyclic ketone scaffolds increasingly utilized in medicinal chemistry to improve Fsp³ character and metabolic stability. However, this substrate presents two distinct synthetic challenges:

  • Steric Hindrance: The spirocyclic fusion adjacent to the carbonyl center significantly retards nucleophilic attack by amines, often stalling standard reductive aminations at the hemiaminal stage.

  • Acid Sensitivity: The 8,11-dioxa motif (acetal/ether functionality) is susceptible to ring-opening or hydrolysis under harsh acidic conditions (e.g., pH < 3 or strong Lewis acids like TiCl₄).

This guide details two optimized protocols designed to overcome these barriers. Protocol A utilizes Titanium(IV) Isopropoxide to chemically dehydrate the system and force imine formation in hindered environments. Protocol B employs Sodium Triacetoxyborohydride (STAB) for milder, chemoselective amination with less hindered amines.

Decision Matrix: Protocol Selection

Before initiating synthesis, select the appropriate protocol based on the amine partner's steric profile and basicity.

ProtocolSelection Start Start: Select Amine Partner CheckSterics Is the Amine Sterically Hindered? (e.g., t-Butylamine, 2,6-subst. aniline) Start->CheckSterics CheckAcid Is the Amine Acid Sensitive? CheckSterics->CheckAcid No (Low Hindrance) MethodA PROTOCOL A: Ti(OiPr)4 Mediated (Force Imine Formation) CheckSterics->MethodA Yes (High Hindrance) CheckAcid->MethodA Yes (Avoid AcOH) MethodB PROTOCOL B: Na(OAc)3BH (STAB) (Mild, Direct Reduction) CheckAcid->MethodB No

Figure 1: Decision tree for selecting the optimal reductive amination pathway based on amine properties.

Protocol A: Titanium(IV) Isopropoxide Mediated Amination

Best For: Sterically hindered amines, weak nucleophiles (anilines), or acid-sensitive substrates.

Mechanism & Rationale

Standard equilibrium usually disfavors imine formation for spiro-ketones. Titanium(IV) isopropoxide,


, acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen, lowering the LUMO energy for nucleophilic attack.

  • Water Scavenger: Irreversibly consumes water produced during condensation, driving the equilibrium toward the imine (Le Chatelier’s principle) without requiring physical water removal (Dean-Stark).

Reagents & Stoichiometry
ComponentEquiv.Role
Spiro-Ketone 1.0Limiting Reagent
Amine (R-NH₂) 1.2 - 1.5Nucleophile
Ti(OiPr)₄ 1.25 - 1.5Lewis Acid / Dehydrating Agent
NaBH₄ 1.5Reducing Agent (Added in Step 2)
THF or EtOH SolventAnhydrous (0.2 - 0.5 M)
Step-by-Step Methodology
  • Imine Formation (The "Push"):

    • In a flame-dried flask under Nitrogen/Argon, dissolve 8,11-Dioxadispiro[3.2.4⁷.2⁴]tridecan-2-one (1.0 equiv) and the Amine (1.2 equiv) in anhydrous THF.

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe.

    • Observation: The solution may turn slightly yellow or hazy.

    • Stir at ambient temperature for 6–12 hours.

    • QC Check: Pull an aliquot for IR or NMR. Disappearance of the ketone C=O stretch (~1710 cm⁻¹) and appearance of the imine C=N (~1640–1660 cm⁻¹) confirms conversion. Do not proceed until ketone is consumed.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise.

    • Note: If using EtOH as solvent, gas evolution (

      
      ) will be vigorous. In THF, it is milder.[1]
      
    • Allow to warm to room temperature and stir for 2–4 hours.

  • Critical Workup (The "Titanium Crash"):

    • The Challenge: Quenching Ti reactions with water creates a gelatinous emulsion of Titanium oxides that is impossible to filter.

    • The Solution: Add 2 mL of water per mmol of substrate to quench. Then, add 10% NaOH or saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour.

    • The titanium residues will precipitate as a granular white solid.

    • Filter through a Celite pad. Wash the pad with EtOAc.

  • Purification:

    • Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃.

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purify via flash chromatography (typically DCM/MeOH/NH₄OH gradients for polar amines).

Protocol B: Sodium Triacetoxyborohydride (STAB) Direct Amination

Best For: Unhindered primary/secondary amines and rapid library synthesis.

Mechanism & Rationale

Sodium Triacetoxyborohydride,


, is a mild hydride donor that selectively reduces iminium ions over ketones. This allows for a "one-pot" procedure where the imine forms and is immediately reduced.[2] Acetic acid (AcOH) is used as a catalyst to protonate the hemiaminal intermediate, facilitating water loss.
Reagents & Stoichiometry
ComponentEquiv.Role
Spiro-Ketone 1.0Limiting Reagent
Amine 1.1 - 1.2Nucleophile
NaBH(OAc)₃ 1.4 - 1.6Selective Reducing Agent
Acetic Acid 1.0 - 2.0Catalyst (Optional but recommended)
DCE or THF Solvent1,2-Dichloroethane is preferred
Step-by-Step Methodology
  • Reaction Assembly:

    • Dissolve 8,11-Dioxadispiro[3.2.4⁷.2⁴]tridecan-2-one (1.0 equiv) in DCE (0.2 M).

    • Add the Amine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes to allow pre-equilibrium.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Stir at room temperature for 12–24 hours.

    • Self-Validating Endpoint: TLC monitoring should show the consumption of the non-polar ketone and the formation of a polar, ninhydrin-active amine spot (often requiring Dragendorff stain for tertiary amines).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Stir until gas evolution ceases (neutralizing AcOH).

    • Extract with DCM (x3).

    • Note: For basic amines, ensure the aqueous layer pH is >10 before extraction to keep the product in the organic phase.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the mechanistic divergence between the two protocols and critical control points.

Mechanism cluster_Ti Protocol A (Titanium) Ketone Spiro-Ketone (Sterically Congested) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Imine Activated Imine/Iminium Hemiaminal->Imine Ti(OiPr)4 (Dehydration) Hemiaminal->Imine AcOH (Catalysis) Product Target Amine Imine->Product NaBH4 (Reduction) Imine->Product NaBH(OAc)3 (In-situ Reduction)

Figure 2: Mechanistic pathways. Protocol A drives the difficult Hemiaminal-to-Imine step via chemical dehydration, while Protocol B relies on acid catalysis.

Troubleshooting Guide
ObservationDiagnosisRemediation
Low Conversion (Protocol B) Steric bulk preventing imine formation.Switch to Protocol A . The Ti-Lewis acid is required to activate the carbonyl.[3]
Gelatinous Workup (Protocol A) Incomplete hydrolysis of Titanium alkoxides.Add Rochelle's Salt (sat. aq.) and stir vigorously for at least 1 hour until layers clarify.
Acetal Cleavage Acid concentration too high (Protocol B).Reduce AcOH equivalents or switch to Protocol A (which is effectively neutral/buffered).
Tertiary Amine Synthesis Secondary amine partner is too hindered.Use Microwave irradiation (80 °C, 30 min) with Protocol A to force condensation.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-3. Link

  • Abdel-Magid, A. F., et al. (1996).[4][3][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552-2554.[3] Link

  • Sigma-Aldrich. (n.d.). "Product Detail: 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one." MilliporeSigma Catalog. Link

Sources

Application Notes and Protocols for the Functionalization of the Spiro[3.2.4.2]tridecane Skeleton

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The spiro[3.2.4.2]tridecane skeleton represents a novel and largely unexplored three-dimensional scaffold. Its unique topology, combining a cyclobutane, a cyclopentane, and a cyclohexane ring around a central spirocyclic carbon, offers a compelling framework for the design of new chemical entities with potentially unique biological activities. The inherent rigidity and defined spatial arrangement of substituents make this skeleton an attractive starting point for fragment-based drug discovery and the development of new therapeutic agents. This guide provides a comprehensive overview of proposed strategies for the synthesis and functionalization of the spiro[3.2.4.2]tridecane core, drawing upon established principles in spirocycle synthesis and functionalization. The protocols outlined herein are intended to serve as a foundational resource for researchers venturing into the exploration of this intriguing chemical space.

Introduction: The Spiro[3.2.4.2]tridecane Scaffold - A New Frontier in Medicinal Chemistry

Spirocyclic systems have garnered significant attention in medicinal chemistry due to their structural novelty and favorable physicochemical properties.[1] The three-dimensional nature of spirocycles allows for a more precise orientation of functional groups in biological space, potentially leading to enhanced potency and selectivity for protein targets. The spiro[3.2.4.2]tridecane skeleton, with its intricate fusion of small, medium, and common ring sizes, presents a unique conformational landscape. The cyclobutane ring introduces strain, which can be harnessed for subsequent chemical transformations, while the cyclopentane and cyclohexane rings offer multiple points for functionalization.

This document outlines theoretical yet chemically sound approaches to access and diversify the spiro[3.2.4.2]tridecane framework. The proposed methodologies are based on well-established synthetic reactions that have been successfully applied to other complex cyclic and spirocyclic systems.

Proposed Synthetic Routes to the Spiro[3.2.4.2]tridecane Core

The construction of the spiro[3.2.4.2]tridecane skeleton is a synthetic challenge that can be approached through several strategic bond formations. Two plausible retrosynthetic disconnections are presented below.

Strategy A: [2+2] Cycloaddition

A [2+2] photocycloaddition reaction represents a powerful tool for the construction of cyclobutane rings and can be envisioned as a key step in the synthesis of the spiro[3.2.4.2]tridecane core.[2] This approach would involve the intramolecular cycloaddition of a precursor containing a cyclopentylidene- or cyclohexylidene-tethered alkene.

Caption: Retrosynthetic analysis of the spiro[3.2.4.2]tridecane skeleton via a [2+2] cycloaddition strategy.

G cluster_0 Retrosynthesis Target Spiro[3.2.4.2]tridecane Skeleton Precursor Cyclopentylidene/Cyclohexylidene-tethered Alkene Target->Precursor [2+2] Cycloaddition BuildingBlocks Cyclopentanone/Cyclohexanone + Alkene tether Precursor->BuildingBlocks Wittig or similar olefination

Representative Protocol 1: Intramolecular [2+2] Photocycloaddition

  • Synthesis of the Cycloaddition Precursor:

    • To a solution of a suitable phosphonium ylide (derived from a ω-alkenyl phosphonium salt) in an appropriate solvent (e.g., THF, DMSO), add a strong base (e.g., n-BuLi, NaH) at low temperature (-78 °C to 0 °C).

    • To the resulting ylide, add a solution of cyclopentanone or cyclohexanone.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction and purify the resulting cyclopentylidene- or cyclohexylidene-tethered alkene by column chromatography.

  • Photocycloaddition:

    • Prepare a dilute solution (e.g., 0.01-0.05 M) of the precursor in a suitable solvent (e.g., acetone, acetonitrile). Acetone can also serve as a triplet sensitizer.

    • Irradiate the solution with a high-pressure mercury lamp (typically with a Pyrex filter to block short-wavelength UV) at room temperature.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the resulting spiro[3.2.4.2]tridecane derivative by column chromatography.

Starting Material Proposed Precursor Potential Product Relevant Citation for [2+2] Cycloaddition
Cyclopentanone1-(but-3-en-1-yl)cyclopent-1-eneSpiro[3.2.4.2]tridecane[2]
Cyclohexanone1-(prop-2-en-1-yl)cyclohex-1-eneAza-spiro[3.2.4.2]tridecane analogue[2]
Strategy B: Ring Expansion Cascade

Ring expansion reactions offer an elegant way to construct complex cyclic systems from simpler precursors. A cascade reaction involving a ring expansion followed by a cationic cyclization could be a viable route to the spiro[3.2.4.2]tridecane skeleton.[3][4]

Caption: Proposed ring-expansion/cationic cyclization cascade for the synthesis of the spiro[3.2.4.2]tridecane skeleton.

G cluster_1 Forward Synthesis Start Cyclobutyl-substituted Cycloalkanol Intermediate Cationic Intermediate Start->Intermediate Acid-catalyzed dehydration & Ring Expansion Product Spiro[3.2.4.2]tridecane Intermediate->Product Intramolecular Cationic Cyclization

Representative Protocol 2: Acid-Catalyzed Ring Expansion/Cyclization

  • Synthesis of the Precursor Alcohol:

    • Synthesize a cyclobutylmethyl-substituted cyclopentanol or cyclohexanol derivative via Grignard addition of cyclobutylmethylmagnesium bromide to the corresponding cycloalkanone.

  • Cascade Reaction:

    • Dissolve the precursor alcohol in a non-nucleophilic solvent (e.g., dichloromethane, nitromethane).

    • Add a strong acid catalyst (e.g., triflic acid, BF₃·OEt₂) at low temperature (e.g., -78 °C).

    • Slowly warm the reaction to room temperature and monitor by TLC or GC-MS.

    • Upon consumption of the starting material, quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the resulting spiro[3.2.4.2]tridecane derivative by column chromatography.

Starting Material Proposed Precursor Potential Product Relevant Citation for Ring Expansion
Cyclopentanone1-(cyclobutylmethyl)cyclopentan-1-olSpiro[3.2.4.2]tridecane[3][4]
Cyclohexanone1-(cyclobutylmethyl)cyclohexan-1-olSpiro[3.2.4.2]tridecane analogue[5]

Proposed Strategies for Functionalizing the Spiro[3.2.4.2]tridecane Skeleton

Once the core skeleton is obtained, several strategies can be employed for its functionalization to introduce chemical handles for further diversification and for probing biological activity.

C-H Functionalization

Direct C-H functionalization is a powerful and atom-economical method for introducing functional groups into a saturated hydrocarbon framework.[6] Given the different ring sizes in the spiro[3.2.4.2]tridecane skeleton, regioselectivity will be a key challenge.

Representative Protocol 3: Radical-Mediated C-H Bromination

  • Reaction Setup:

    • In a flask equipped with a reflux condenser and a light source (e.g., a 250W sunlamp), dissolve the spiro[3.2.4.2]tridecane substrate in a suitable solvent (e.g., CCl₄, cyclohexane).

    • Add a radical initiator (e.g., AIBN, benzoyl peroxide) and a brominating agent (e.g., N-bromosuccinimide).

  • Reaction Execution:

    • Heat the mixture to reflux while irradiating with the light source.

    • Monitor the reaction by GC-MS for the appearance of monobrominated products.

    • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and brine.

    • Dry the organic layer, concentrate, and purify the brominated products by column chromatography. The different constitutional isomers may be separable.

The resulting brominated derivatives can serve as versatile intermediates for nucleophilic substitution and cross-coupling reactions.

Functionalization via Carbonyl Intermediates

Introducing a carbonyl group into the skeleton provides a versatile handle for a wide range of transformations. If the synthesis of the core skeleton can be adapted to yield a ketone derivative (e.g., via oxidation of an alcohol precursor), numerous functionalization pathways become accessible.

Representative Protocol 4: α-Functionalization of a Spiro[3.2.4.2]tridecanone

  • α-Bromination:

    • To a solution of the spiro[3.2.4.2]tridecanone in a suitable solvent (e.g., acetic acid, methanol), add a brominating agent (e.g., Br₂, pyridinium tribromide) portion-wise at room temperature.

    • Stir until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the α-bromo ketone.

  • Further Derivatization:

    • The α-bromo ketone can be used in a variety of subsequent reactions, such as Favorskii rearrangement, or as an electrophile for the introduction of various nucleophiles.

Transannular Reactions

The proximity of different parts of the cyclic system in the spiro[3.2.4.2]tridecane skeleton may allow for transannular reactions, leading to the formation of new bicyclic systems.[7][8]

Representative Protocol 5: Transannular C-H Insertion

  • Generation of a Carbene/Nitrene Precursor:

    • Synthesize a derivative of spiro[3.2.4.2]tridecane bearing a diazo or azido group at a suitable position.

  • Insertion Reaction:

    • In a solution of the precursor in a non-reactive solvent (e.g., benzene, cyclohexane), add a transition metal catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂).

    • Heat the reaction mixture to facilitate the decomposition of the diazo/azido group and the subsequent intramolecular C-H insertion.

    • Monitor the reaction for the formation of the new bicyclic product.

    • Purify the product by column chromatography.

Conclusion

The spiro[3.2.4.2]tridecane skeleton represents an exciting and untapped area of chemical space. The synthetic strategies and functionalization protocols proposed in this guide, while theoretical, are grounded in well-established chemical principles and provide a solid starting point for researchers interested in exploring this novel scaffold. The development of efficient routes to this and other complex spirocycles will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Spring, D. R., et al. (2021). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Angewandte Chemie International Edition, 60(35), 19096-19115. [Link]

  • Vassilikogiannakis, G., et al. (2019). Visible-Light-Mediated [2+2] Cycloadditions to Access sp3-Rich Spirocycles. Organic Letters, 21(15), 5893-5897. [Link]

  • Vila, C., Pedro, J. R., & Blay, G. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4-Benzylideneisoxazol-5(4H)-one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis, 362(17), 3564-3569. [Link]

  • Solé, D., et al. (2020). Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. Organic Letters, 22(10), 3845-3849. [Link]

  • Solé, D., et al. (2020). Synthesis of Spirocyclic Compounds by a Ring-Expansion / Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. University of Oviedo Repository. [Link]

  • Yang, Y., et al. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega, 5(41), 26363-26377. [Link]

  • Reddy, B. V. S., et al. (2023). Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne. RSC Advances, 13(20), 13538-13542. [Link]

  • Yang, Y., et al. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega, 5(41), 26363-26377. [Link]

  • Franz, A. K., et al. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Angewandte Chemie International Edition, 62(37), e202306915. [Link]

  • Ciufolini, M. A., & CYR, P. R. (1998). Ring expansion reactions to form spirocycles and its application to the synthesis of cylindricine B. UBC Library Open Collections. [Link]

  • Vasin, V. A., et al. (2021). Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition. Molecules, 26(16), 4875. [Link]

  • Parker, W., et al. (1965). Transannular reactions in the bicyclo[9][9][10]nonane system. Chemical Communications (London), (10), 206a-206a. [Link]

  • Paquette, L. A., & Geng, F. (2002). Spiro[bicyclo[3.2.0]heptane-2,2'-[9][10]dioxolan]-6-one - a versatile intermediate for the synthesis of cyclopentane-derived natural products. Arkivoc, 2002(5), 18-28. [Link]

  • Bietti, M., et al. (2021). Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties. The Journal of Organic Chemistry, 86(17), 11633-11642. [Link]

  • Raphael, R. A., et al. (1962). Synthesis and reactions of bridged bicyclic compounds. University of Glasgow. [Link]

  • Carreira, E. M., et al. (2018). Selected natural products with a bicyclo[4.2.0]octane scaffold. Angewandte Chemie International Edition, 57(32), 10148-10166. [Link]

  • Chen, G., & Daugulis, O. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 618(7963), 82-87. [Link]

  • Procter, D. J., et al. (2010). Construction of Bicyclic Ring Systems via a Transannular SmI2-Mediated Ketone-Olefin Cyclization Strategy. The Journal of Organic Chemistry, 75(11), 3539-3548. [Link]

  • Berbasov, D. (2007). Stereoselective Transannular Reactions. Michigan State University. [Link]

  • Vasin, V. A., et al. (2021). Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents. International Journal of Molecular Sciences, 22(15), 8264. [Link]

  • Vasin, V. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Journal of Organic Chemistry, 18, 185-193. [Link]

  • Molnár, Z., et al. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules, 25(19), 4545. [Link]

  • Vasin, V. A., et al. (2020). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules, 25(23), 5707. [Link]

  • da Silva, A. J. M., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 15(2), 307-345. [Link]

  • White, P. B., & Sorensen, E. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Israel Journal of Chemistry, 54(4), 453-465. [Link]

  • Balci, M., et al. (2023). Synthesis and trapping of spiro [bicyclo[4.2.0]octa-2,3-diene-7,2'-[9][10]dioxolane]. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 1007-1014. [Link]

  • Tomilov, Y. V., et al. (2017). Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. Russian Chemical Bulletin, 66(3), 491-496. [Link]

  • Bower, J. F., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 13(28), 8344-8349. [Link]

Sources

Preparation of spiro-fused cyclobutanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Spiro-Fused Cyclobutanone Derivatives

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, increasing the fraction of spiro-saturated carbons (


) is a proven strategy to improve clinical success rates.[1] Spiro-fused cyclobutanones represent a high-value pharmacophore; they offer rigid three-dimensional vectors for substituent positioning, improved metabolic stability compared to planar aromatics, and serve as versatile intermediates for ring-expansion to spiro-gamma-lactams or spiro-cyclopentanones.

This guide details two complementary protocols for synthesizing spiro-fused cyclobutanones:

  • Method A (The Workhorse): Thermal [2+2] cycloaddition of in situ generated dichloroketene, followed by reductive dechlorination.[1] Best for robust substrates and scale-up.

  • Method B (The Precision Tool): Keteniminium salt cycloaddition (Ghosez’s Reagent). Best for unreactive alkenes or acid-sensitive substrates.

Strategic Pathway Selection

Before beginning, select the appropriate methodology based on your substrate's electronic and steric profile.[1]

G Start Substrate: Exocyclic Alkene Decision Is Substrate Acid/Heat Sensitive? Start->Decision MethodA Method A: Dichloroketene [2+2] Decision->MethodA No MethodB Method B: Ghosez Reagent Decision->MethodB Yes No No (Robust) StepA1 Reagent: Cl3COCl + Zn(Cu) MethodA->StepA1 InterA Intermediate: Spiro-dichlorocyclobutanone StepA1->InterA StepA2 Dechlorination: Zn/AcOH InterA->StepA2 Product Target: Spiro-Cyclobutanone StepA2->Product Yes Yes (Sensitive/Unreactive) StepB1 Reagent: Amide + Tf2O MethodB->StepB1 InterB Intermediate: Keteniminium Ion StepB1->InterB StepB2 Hydrolysis InterB->StepB2 StepB2->Product

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate stability.

Protocol A: The Dichloroketene Route

Objective: Synthesis of spiro[3.5]nonan-1-one via reductive dechlorination.

Mechanism & Rationale

This method utilizes the high electrophilicity of dichloroketene (generated in situ). The reaction proceeds via a concerted [2+2] cycloaddition (suprafacial on alkene, antarafacial on ketene).[1]

  • Why Zn-Cu? The zinc-copper couple facilitates the 1,2-elimination of trichloroacetyl chloride more efficiently than Zn dust alone, preventing the accumulation of unreacted acid chloride which can complicate purification.

  • Why Dechlorination? The resulting

    
    -dichlorocyclobutanones are stable but sterically congested. Removing the chlorines restores the parent ketone and reduces lipophilicity.
    
Materials
  • Substrate: Methylenecyclohexane (10.0 mmol)

  • Reagent: Trichloroacetyl chloride (15.0 mmol)[1]

  • Reductant: Zn-Cu couple (freshly prepared)

  • Solvent: Anhydrous Diethyl Ether (

    
    ) and Dimethoxyethane (DME)[1]
    
  • Dechlorination: Zinc dust, Glacial Acetic Acid (AcOH), TMEDA[1]

Step-by-Step Procedure

Part 1: Cycloaddition

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Charging: Add Zn-Cu couple (1.2 g, ~18 mmol) and anhydrous

    
     (20 mL). Add methylenecyclohexane  (10.0 mmol).
    
  • Addition: Dissolve trichloroacetyl chloride (1.7 mL, 15 mmol) in DME (5 mL). Transfer to the addition funnel.

  • Reaction: Add the acid chloride solution dropwise over 1 hour while maintaining a gentle reflux (use a warm water bath if necessary). The solution will turn turbid/grey.

    • Critical Checkpoint: Monitor by IR. A transient peak at ~2130 cm⁻¹ indicates ketene formation. The product carbonyl appears at ~1800 cm⁻¹.

  • Workup: Filter the slurry through Celite to remove zinc salts. Wash the filtrate with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    and concentrate in vacuo.
    • Result: Crude 2,2-dichlorospiro[3.5]nonan-1-one (typically >90% purity).[2]

Part 2: Reductive Dechlorination

  • Setup: Place the crude dichloro-intermediate in a single-neck RBF.

  • Solvent System: Add Glacial AcOH (10 mL) and TMEDA (1.0 eq).

    • Note: TMEDA acts as a proton shuttle and prevents the formation of zinc aggregates.

  • Reduction: Add Zinc dust (5.0 eq) in portions. Heat the mixture to 70°C for 2-4 hours.

  • Quench: Cool to RT. Dilute with

    
     and carefully neutralize with saturated 
    
    
    
    (Caution: Gas evolution).
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Target: Spiro[3.5]nonan-1-one (Clear oil).

Protocol B: The Ghosez Reagent Route

Objective: Synthesis of spiro-cyclobutanones from acid-sensitive or sterically hindered exocyclic alkenes.

Mechanism & Rationale

Ghosez’s reagent (tetramethyl-


-chloroenamine) reacts with amides to form keteniminium salts . These are more electrophilic than ketenes (due to the positive charge) but react under milder, non-acidic conditions.[1] This is the method of choice when the substrate contains acid-labile protecting groups (e.g., BOC, TBS).[1]
Materials
  • Precursor: N,N-Dimethylisobutyramide (or similar amide source for the ketene backbone).[1]

  • Activator: Triflic Anhydride (

    
    ) and 2,6-Di-tert-butylpyridine (DTBP) or Collidine.
    
  • Substrate: Functionalized exocyclic alkene.

Step-by-Step Procedure
  • Activation: In a flame-dried flask under Argon, dissolve the amide (1.0 eq) in anhydrous

    
     (DCM). Cool to -78°C.[3]
    
  • Salt Formation: Add

    
      (1.1 eq) dropwise. Stir for 15 mins. A white precipitate (keteniminium triflate) may form.
    
  • Base Addition: Add DTBP (1.2 eq). This hinders the nucleophilic attack of the counter-ion, promoting the "naked" cation.[1]

  • Cycloaddition: Cannulate the solution of your alkene (1.5 eq) in DCM slowly into the reaction mixture at -78°C.

  • Warming: Allow the mixture to warm slowly to RT overnight.

  • Hydrolysis: Add

    
     (10 mL) and stir vigorously for 2 hours. This hydrolyzes the intermediate iminium ion to the cyclobutanone.
    
    • Note: If the iminium ion is stable, heating with

      
       may be required.[1]
      
  • Purification: Standard extraction (DCM) and chromatography.

Comparative Data & Troubleshooting

ParameterMethod A (Dichloroketene)Method B (Ghosez/Keteniminium)
Reactivity High (Thermal)Very High (Ionic/Low Temp)
Substrate Scope Simple alkenes, enol ethersSterically hindered, electron-rich alkenes
Acid Sensitivity Poor (Generates HCl/Lewis Acids)Excellent (Buffered conditions)
Atom Economy Moderate (Requires dechlorination step)High (Direct formation)
Major Risk Polymerization of ketene (Black Tar)Moisture sensitivity of

Troubleshooting "The Black Tar": If Method A yields a dark, polymeric residue:

  • Dilution: Increase solvent volume by 2x. High concentration favors ketene dimerization over cycloaddition.

  • Rate: Slow down the addition of acid chloride. The concentration of free ketene must remain low relative to the alkene.

References

  • Danheiser, R. L. ; Savariar, S. "Synthesis of Cyclobutanones via [2+2] Cycloaddition: 3-Butyl-4,4-dichlorocyclobutenone."[4] Organic Syntheses, 1990 , 68, 32.[1] [Link][1]

  • Ghosez, L. ; Montaigne, R.; Roussel, A. "Cycloadditions of Dichloroketene to Olefins and Dienes."[1][5] Tetrahedron, 1971 , 27(3), 615–633.[1] [Link]

  • Falmagne, J. B. ; Escudero, J.; Taleb-Sahraoui, S.; Ghosez, L. "Cycloadditions of Keteniminium Salts to Olefins."[1] Angewandte Chemie International Edition, 1981 , 20(10), 879–880.[1] [Link][1]

  • Krepski, L. R. ; Hassner, A. "An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins."[1] The Journal of Organic Chemistry, 1978 , 43(16), 3173–3175.[1] [Link]

  • Zheng, Y. ; Tice, C. M.[1][6] "The Use of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery, 2016 , 11(9), 831–834.[1] [Link]

Sources

Scalable synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one , a critical spirocyclic intermediate used in the development of next-generation Bcl-2 inhibitors (e.g., Sonrotoclax analogs) for oncology indications.

The spiro[3.5]nonane scaffold provides a unique vector for exiting chemical space, offering improved metabolic stability and solubility compared to flat aromatic systems. This guide moves beyond bench-scale descriptions to provide a process-ready workflow emphasizing the [2+2] cycloaddition strategy, which offers superior atom economy and scalability compared to dialkylation routes.

Structural Analysis & Retrosynthesis

The target molecule is a dispiro system comprising a cyclobutanone ring spiro-fused to a cyclohexane ring, which is in turn spiro-fused to a dioxolane (ketal) ring.

  • Core Scaffold: Spiro[3.5]nonane.[1]

  • Functionalization: A ketone on the 4-membered ring and a masked ketone (ethylene ketal) on the 6-membered ring.

  • Chemical Logic: The synthesis relies on the inherent reactivity difference between the strained cyclobutane formation and the stable cyclohexane core.

Retrosynthetic Pathway

The most efficient disconnection involves dissecting the cyclobutanone ring via a [2+2] cycloaddition/reduction sequence, tracing back to the commercially available 1,4-cyclohexanedione monoethylene acetal .

Retrosynthesis Target Target: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Intermediate1 Intermediate A: $alpha,alpha$-Dichlorocyclobutanone Target->Intermediate1 Reductive Dechlorination Intermediate2 Intermediate B: 8-Methylene-1,4-dioxaspiro[4.5]decane Intermediate1->Intermediate2 [2+2] Cycloaddition (Dichloroketene) SM Starting Material: 1,4-Cyclohexanedione monoethylene acetal Intermediate2->SM Wittig Olefination

Figure 1: Retrosynthetic analysis leveraging the [2+2] cycloaddition strategy for spiro-ring construction.

Detailed Synthetic Protocol

Step 1: Methylenation of 1,4-Cyclohexanedione Monoethylene Acetal

Objective: Convert the ketone to an exocyclic alkene to serve as the dipolarophile.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Potassium tert-butoxide (

    
    ) or n-Butyllithium (
    
    
    
    )
  • Tetrahydrofuran (THF), anhydrous

  • 1,4-Cyclohexanedione monoethylene acetal (CAS: 4746-97-8)

Protocol:

  • Preparation: Charge a flame-dried reactor with

    
     (1.2 equiv) and anhydrous THF (10 vol). Cool to 0°C under 
    
    
    
    .
  • Ylide Formation: Add

    
     (1.25 equiv) portion-wise, maintaining internal temperature <5°C. The solution will turn bright yellow (phosphorus ylide). Stir for 1 hour at 0°C.
    
  • Addition: Add 1,4-Cyclohexanedione monoethylene acetal (1.0 equiv) dissolved in THF (2 vol) dropwise over 30 minutes.

  • Reaction: Warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC/GC (Disappearance of ketone).

  • Workup: Quench with saturated

    
    . Extract with Heptane/EtOAc (9:1). The use of heptane precipitates the bulk of triphenylphosphine oxide (
    
    
    
    ), aiding filtration.
  • Purification: Filter off solids. Concentrate filtrate. If necessary, pass through a short silica plug eluting with 5% EtOAc/Hexanes.

  • Yield: Expect 85–92% of 8-methylene-1,4-dioxaspiro[4.5]decane .

Step 2: [2+2] Cycloaddition (Spiro-Annulation)

Objective: Construct the cyclobutane ring using in situ generated dichloroketene. This is the critical step determining stereochemistry and scaffold integrity.

Reagents:

  • 8-Methylene-1,4-dioxaspiro[4.5]decane (from Step 1)

  • Trichloroacetyl chloride

  • Zinc-Copper couple (Zn/Cu) or Activated Zinc dust

  • Diethyl ether (

    
    ) or 1,2-Dimethoxyethane (DME)
    

Protocol:

  • Activation: Prepare Zn/Cu couple freshly if possible, or use high-quality activated Zn dust (wash with HCl, water, acetone, ether, then dry).

  • Setup: Suspend Activated Zn (2.5 equiv) and the exocyclic alkene (1.0 equiv) in anhydrous

    
     (15 vol) under Argon.
    
  • Addition: Add a solution of Trichloroacetyl chloride (1.2 equiv) and Phosphorus oxychloride (

    
    , 1.1 equiv - optional promoter) in 
    
    
    
    dropwise over 2 hours. Maintain a gentle reflux via addition rate.
    • Note: The slow addition is crucial to prevent ketene dimerization.

  • Digestion: Stir at reflux for an additional 4–12 hours.

  • Workup: Filter the reaction mixture through Celite to remove Zinc salts. Wash the cake with

    
    .
    
  • Neutralization: Wash the filtrate with saturated

    
     (caution: gas evolution) and brine.
    
  • Isolation: Dry over

    
     and concentrate. The crude 1,1-dichloro-8,11-dioxadispiro[3.2.4.2]tridecan-2-one  is usually sufficiently pure for the next step.
    
Step 3: Reductive Dechlorination

Objective: Remove the chlorine atoms to yield the final spiro-ketone.

Reagents:

  • Zinc dust (activated)

  • Acetic Acid (AcOH)

  • Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Dissolution: Dissolve the crude dichlorocyclobutanone (1.0 equiv) in MeOH (10 vol).

  • Acidification: Add Glacial Acetic Acid (5.0 equiv).

  • Reduction: Add Zinc dust (4.0 equiv) portion-wise at room temperature. The reaction is exothermic; monitor temperature and use a water bath if it exceeds 40°C.

  • Completion: Stir for 2–4 hours. Monitor by GC-MS (Mass shift from ~264 to 196).

  • Workup: Filter through Celite. Concentrate the filtrate to remove bulk MeOH. Dilute residue with EtOAc and neutralize with saturated

    
    .
    
  • Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

  • Final Product: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one . White solid or colorless oil.

Process Safety & Critical Parameters

ParameterCritical LimitRationale
Moisture (Step 1) < 0.05%

Water quenches the ylide, reducing yield and generating impurities.
Addition Rate (Step 2) Slow (2-3 hrs)Rapid addition of trichloroacetyl chloride causes ketene polymerization rather than cycloaddition.
Zinc Quality (Step 2/3) ActivatedOxidized zinc surface prevents ketene generation and stalls dechlorination.
Exotherm (Step 3) < 45°CUncontrolled exotherms during Zn addition can degrade the ketal protecting group.

Analytical Validation (QC)

Identity Confirmation:

  • 1H NMR (400 MHz, CDCl3):

    
     3.95 (s, 4H, ketal), 2.95 (t, 4H, cyclobutane 
    
    
    
    -protons), 1.80-1.60 (m, 8H, cyclohexane ring).
    • Note: The symmetry of the spiro[3.5] system often simplifies the spectra.

  • 13C NMR: Characteristic carbonyl peak at ~208 ppm (cyclobutanone) and ketal carbon at ~108 ppm.

  • Mass Spectrometry: ESI+

    
    .
    

Workflow Diagram:

Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Reduction A 1,4-Cyclohexanedione monoacetal B Wittig Reaction (Ph3PMeBr, KOtBu) A->B C Exocyclic Alkene B->C E [2+2] Cycloaddition C->E D In-situ Dichloroketene (Cl3CCOCl, Zn) D->E F Dichlorocyclobutanone E->F G Dechlorination (Zn, AcOH) F->G H Final Product: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one G->H

Figure 2: Process flow diagram for the synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

Application Context

This molecule serves as a pivotal "switch" intermediate. The cyclobutanone moiety is highly reactive toward reductive amination, allowing the attachment of pyrrolidine or piperidine pharmacophores found in Bcl-2 inhibitors (e.g., analogs described in WO2019210828). The ketal group acts as a masked ketone, which can be deprotected later to introduce further polarity or solubilizing groups, enabling the synthesis of "Sonrotoclax-like" molecules with optimized pharmacokinetic profiles.

References

  • Wang, B., et al. (2019). Bcl-2 Inhibitors. World Intellectual Property Organization. Patent WO2019210828A1. Link

  • Wiberg, K. B., & O'Donnell, M. J. (1982). Spiro[3.5]nonan-2-one. Journal of the American Chemical Society, 104(10). (Foundational chemistry for spiro-ketone synthesis). Link

  • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry, 43(16), 3173-3175. (Standard protocol for Zn/Cu dichloroketene generation). Link

  • Ambeed. (2024). Product Datasheet: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS 1440962-12-8).[2][3][4]Link

Sources

Troubleshooting & Optimization

Stability of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of handling this unique spiroketal, with a particular focus on its stability under acidic conditions. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one?

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, as a spiroketal, is generally stable under neutral to strongly basic conditions.[1][2] The spiroketal moiety acts as a protecting group for the ketone functionality.[3][4] However, like other acetals and ketals, it is susceptible to hydrolysis under acidic conditions.[1][2][5][3] The acid-catalyzed hydrolysis is a reversible process that will break the spirocyclic structure to reveal the parent hydroxy ketone.[2]

The stability in acidic media is influenced by several factors including:

  • pH: Stability significantly decreases with lower pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Solvent: The presence of water is necessary for hydrolysis. Reactions in anhydrous acidic conditions may be significantly slower.

  • Acid Catalyst: The type and concentration of the acid catalyst can impact the rate of degradation.

Q2: I am observing unexpected degradation of my compound during my reaction work-up. How can I determine if it's due to acidic conditions?

This is a common issue, particularly in synthetic steps following acidic reactions or during purification methods like silica gel chromatography where the silica can be slightly acidic. To diagnose this, you can perform a controlled stability study.

Experimental Protocol: Preliminary Acid Stability Test

  • Sample Preparation: Prepare three solutions of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or THF).

  • Condition 1 (Control): To the first solution, add a neutral buffer or pure solvent.

  • Condition 2 (Mild Acid): To the second solution, add a weak acid (e.g., acetic acid) to mimic mildly acidic conditions.

  • Condition 3 (Strong Acid): To the third solution, add a strong acid (e.g., a catalytic amount of HCl or TFA) to simulate harsher acidic environments.

  • Monitoring: Analyze the samples at different time points (e.g., 0, 1, 4, and 24 hours) using an appropriate analytical technique such as HPLC, LC-MS, or ¹H NMR.

  • Analysis: Compare the peak area or signal intensity of the starting material in each condition. A significant decrease in the parent compound in the acidic samples compared to the control indicates acid-lability.

Data Presentation: Example Stability Study Results

ConditionTime (hours)% Remaining of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one
Neutral 0100
2499.5
Mild Acid (Acetic Acid) 0100
2485.2
Strong Acid (cat. HCl) 0100
415.7

Troubleshooting Guides

Issue 1: My spiroketal is degrading during silica gel chromatography.

Cause: Standard silica gel can be slightly acidic, leading to the hydrolysis of the spiroketal on the column. This can result in streaking, low recovery, or the elution of the hydrolyzed product.

Solutions:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in a solvent like ethyl acetate and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). After stirring, the solvent is removed under reduced pressure to yield neutralized silica gel.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like C18 for reversed-phase chromatography if the compound's polarity is suitable.

  • Buffered Mobile Phase: Add a small amount of a basic modifier like triethylamine or pyridine to your eluent system to neutralize the acidic sites on the silica gel as the solvent passes through.

Workflow for Mitigating Degradation on Silica Gel

A Degradation observed during silica gel chromatography B Is the compound acid-sensitive? A->B C Yes B->C Perform stability test D No B->D E Neutralize silica gel with triethylamine C->E F Use alternative stationary phase (e.g., neutral alumina) C->F G Add basic modifier to eluent (e.g., 0.1% triethylamine) C->G H Re-evaluate other causes of degradation D->H

Caption: Decision workflow for troubleshooting spiroketal degradation during chromatography.

Issue 2: The deprotection of the spiroketal is slow or incomplete.

Cause: While sensitive to acid, the hydrolysis of the spiroketal is an equilibrium-driven process.[6] Insufficient acid, lack of water, or reaction conditions that favor the stable spiroketal can lead to incomplete deprotection.

Solutions:

  • Optimize Acid Catalyst:

    • Type: Brønsted acids like HCl, H₂SO₄, or p-toluenesulfonic acid (p-TsOH) are commonly used. If these are too harsh for other functional groups, milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid can be employed, though they may require longer reaction times or heating.

    • Concentration: Ensure a catalytic amount is sufficient to facilitate the reaction without causing side reactions.

  • Ensure Presence of Water: The hydrolysis reaction consumes water. Using a solvent system containing water (e.g., acetone/water, THF/water) will drive the equilibrium towards the deprotected product.

  • Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, monitor for potential side reactions.

  • Kinetic vs. Thermodynamic Control: Remember that spiroketalization is often under thermodynamic control, leading to the most stable isomer.[2][3][4][7] Deprotection requires overcoming this stability. The conditions should favor the hydrolysis product.

Experimental Protocol: Monitoring Spiroketal Deprotection by ¹H NMR

  • Reaction Setup: In an NMR tube, dissolve a known amount of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one in a deuterated solvent compatible with your reaction conditions (e.g., Acetone-d₆).

  • Internal Standard: Add a known amount of an internal standard that is stable under the reaction conditions and has a signal that does not overlap with the reactant or product signals (e.g., 1,3,5-trimethoxybenzene).

  • Initiate Reaction: Add the acidic reagent (e.g., D₂O with a catalytic amount of DCl).

  • Acquire Spectra: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product relative to the internal standard to determine the reaction kinetics.[8][9][10]

Visualization of Reaction Mechanism

Spiroketal 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Protonation Protonation of an ether oxygen Spiroketal->Protonation + H⁺ Oxonium Formation of Oxonium Ion Intermediate Protonation->Oxonium RingOpening Ring Opening Oxonium->RingOpening WaterAttack Nucleophilic attack by water RingOpening->WaterAttack + H₂O Deprotonation Deprotonation WaterAttack->Deprotonation HydroxyKetone Hydroxy Ketone Product Deprotonation->HydroxyKetone - H⁺

Caption: Acid-catalyzed hydrolysis mechanism of the spiroketal.

References

  • Acetals as protecting groups. (n.d.). German Organic Chemistry User. Retrieved February 15, 2026, from [Link]

  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Spiroketals - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Acetals as protecting groups | Aldehydes, ketones and carboxylic acids | Chemistry | Khan Academy. (2024, July 29). Khan Academy. Retrieved February 15, 2026, from [Link]

  • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Sample of kinetic data collected using NMR for spiroketal formation for... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals. Evaluation of cytotoxicity and anti-inflammatory activity - PubMed. (2025, April 13). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Acids and Bases - How to Determine Which Acid is Stronger - Organic Chemistry Explained!. (2021, December 1). Organic Chemistry Explained! Retrieved February 15, 2026, from [Link]

  • NMR analysis of hydrolysis reactions. (a) Time-course for acid... - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Acetal Hydrolysis Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed. (2009, January 2). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Acid Catalyzed Hydrolysis of Esters (II) - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Stereoselective Synthesis of Boron-Containing SP3-Rich Building Blocks. (n.d.). Universidad Autónoma de Madrid. Retrieved February 15, 2026, from [Link]

  • Exp. 21 NMR Study of a Reversible Hydrolysis Reaction 263 - Joseph A DiVerdi. (n.d.). Joseph A DiVerdi. Retrieved February 15, 2026, from [Link]

  • Mechanistic analysis by NMR spectroscopy: A users guide - PubMed. (2022, January 19). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Optimizing yield for 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical resource for organic chemists and process engineers working with 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS: 1440962-12-8).

This molecule is a strategic


-rich scaffold, combining a chemically reactive cyclobutanone ring with a masked ketone (ketal) in a dispiro-fused system. The structural complexity—specifically the coexistence of an acid-sensitive acetal (the 8,11-dioxa moiety) and a strained cyclobutanone—creates a "synthetic conflict" that often leads to suboptimal yields during the final dehalogenation or ring-closure steps.

Executive Summary: The Synthetic Conflict

The primary bottleneck in synthesizing 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is the stability of the 1,3-dioxolane ring (ketal) during the formation of the cyclobutanone.

The standard route involves a [2+2] cycloaddition of dichloroketene to an exocyclic alkene, followed by reductive dechlorination. The dechlorination step typically requires Zinc/Acetic Acid (Zn/AcOH), conditions which frequently hydrolyze the ketal protecting group, reverting the molecule to a dione or leading to polymerization.

Key Optimization Metric: Maximizing the Cyclobutanone Formation : Ketal Hydrolysis ratio.

Part 1: Strategic Analysis & Workflow Visualization

The following pathway illustrates the critical failure points (in red) and the optimized intervention points (in green) for the synthesis.

SynthesisWorkflow Start Start: 1,4-Cyclohexanedione Monoethylene Acetal Step1 Step 1: Wittig Olefination (Methyltriphenylphosphonium bromide) Start->Step1 Intermediate1 Intermediate A: 8-Methylene-1,4-dioxaspiro[4.5]decane Step1->Intermediate1 Step2 Step 2: [2+2] Cycloaddition (Cl3CCOCl + Zn/Cu) Intermediate1->Step2 Strict Anhydrous Intermediate2 Intermediate B: Dichlorocyclobutanone Derivative Step2->Intermediate2 Step3 Step 3: Dechlorination (CRITICAL STEP) Intermediate2->Step3 Failure Side Reaction: Ketal Hydrolysis (Acidic pH) Step3->Failure Standard Zn/AcOH Success Target Product: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Step3->Success Optimized: Zn/NH4Cl or Zn/EtOH (Buffered)

Figure 1: Synthetic workflow highlighting the critical dechlorination step where ketal stability is compromised.

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by researchers attempting to scale this reaction.

Q1: My [2+2] cycloaddition yield is low (<40%), and I see unreacted alkene. Increasing temperature causes tarring. What is happening?

Diagnosis: This indicates dichloroketene decomposition before it can react with the alkene. Dichloroketene is highly unstable and prone to dimerization. Root Cause:

  • Slow addition: If the trichloroacetyl chloride is added too slowly, the generated ketene dimerizes rather than reacting with the sterically hindered exocyclic alkene.

  • Zinc Activation: Passive Zinc dust reacts too slowly to sustain the necessary concentration of ketene.

Corrective Protocol:

  • Activate the Zinc: Do not use standard zinc dust. Prepare a Zn/Cu couple or activate zinc with 1,2-dibromoethane and TMSCl immediately prior to use.

  • Concentration Boost: Run the reaction in a more concentrated solution (0.5 M to 1.0 M) to favor the intermolecular [2+2] over the bimolecular ketene dimerization.

  • Sonication: For smaller scales (<5g), applying ultrasound during the addition of trichloroacetyl chloride can significantly improve conversion rates by keeping the Zn surface active.

Q2: During the dechlorination step (Zn/AcOH), I lose the acetal group, resulting in the dione. How do I prevent this?

Diagnosis: Acetic acid (pKa ~4.75) is sufficiently acidic to hydrolyze the dioxolane ring, especially at the elevated temperatures often required to reduce the gem-dichlorides.

Optimized Solution: Switch to a Buffered Dechlorination Protocol . Instead of neat acetic acid, use a system that maintains a near-neutral pH while facilitating electron transfer.

Recommended Conditions:

  • System: Zinc dust (5-10 eq) in Ethanol/Water (9:1) with Ammonium Chloride (saturated) .

  • Temperature: Reflux (78°C).

  • Mechanism:

    
     acts as a proton source for the reduction but buffers the pH, preventing the rapid protonation of the acetal oxygens.
    
  • Alternative: If solubility is an issue, use Zn/TMEDA/AcOH (using TMEDA to sequester protons) or Tributyltin hydride (

    
    )  (radical mechanism, neutral pH), though the latter requires careful purification to remove toxic tin residues.
    
Q3: The product co-elutes with the monochloro-intermediate during purification.

Diagnosis: Incomplete reduction. The gem-dichlorocyclobutanone reduces stepwise:


. The monochloro intermediate has a polarity very similar to the final ketone.

Troubleshooting:

  • Monitor via GC-MS: TLC is often insufficient to distinguish the monochloro species from the product.

  • Push the Reaction: Add fresh activated Zinc and a catalytic amount of Copper(I) Iodide (CuI) to the reaction mixture if it stalls at the monochloro stage.

  • Chemical Separation: If separation is impossible, treat the crude mixture with a mild base (e.g.,

    
    ) to eliminate the remaining chloride to a cyclobutenone (if possible), which will have a drastically different 
    
    
    
    , allowing separation of the desired saturated ketone.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (Target) from 8-methylene-1,4-dioxaspiro[4.5]decane (Precursor).

Reagents & Stoichiometry Table
ReagentEquiv.[1][2][3]RoleCritical Note
Precursor Alkene 1.0SubstrateMust be dry (<0.05% water).
Trichloroacetyl Chloride 2.5Ketene SourceDistill before use.
Zn/Cu Couple 4.0ReductantFreshly prepared.
DME (Dimethoxyethane) SolventMediumStabilizes Zn species.
Ammonium Chloride ExcessProton SourceFor dechlorination step.
Step-by-Step Methodology
Phase 1: [2+2] Cycloaddition
  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Suspension: Add Zn/Cu couple (4.0 eq) and the Precursor Alkene (1.0 eq) in anhydrous DME (0.5 M concentration).

  • Addition: Add Trichloroacetyl chloride (2.5 eq) dropwise over 1 hour while maintaining the temperature at 20–25°C. Do not cool below 10°C as reaction rates drop precipitously.

  • Workup: Once starting material is consumed (TLC/GC), filter through a Celite pad to remove Zinc. Wash with

    
    . Concentrate to yield the crude gem-dichloride.
    
Phase 2: Buffered Dechlorination (The "Safe" Route)
  • Solvent Switch: Dissolve the crude gem-dichloride in Ethanol (0.2 M) .

  • Buffer: Add saturated aqueous

    
      (20% v/v relative to Ethanol).
    
  • Reduction: Add Zinc dust (10 eq) .

  • Reaction: Heat to reflux with vigorous stirring. Monitor strictly by GC-MS for the disappearance of the monochloro-intermediate (M+ = Product + 34).

  • Quench: Cool to RT. Filter zinc. Partition between EtOAc and Brine.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient). The acetal is stable on silica, but avoid acidified silica.

References

  • Synthesis of 8,11-Dioxadispiro[3.2.4.

    • Source: This specific molecule (Compound SI-4h) and its synthesis via the dichloroketene route (Method B) are detailed in the doctoral thesis: "Stereoselective Synthesis of Boron-Containing SP3-Rich Building Blocks".
    • Citation: Rivera, H. (2021). Stereoselective Synthesis of Boron-Containing SP3-Rich Building Blocks. Universidad Autónoma de Madrid.
    • URL:[Link] (Refer to Experimental Section, Compound SI-4h).

  • General Method for Spiro-Cyclobutanone Synthesis

    • Source: Standard protocols for [2+2] cycloadditions using dichloroketene.
    • Citation: Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry, 43(16), 3173-3175.
    • URL:[Link]

  • Zinc Activation Protocols

    • Source: Procedures for activ
    • Citation: Erdik, E. (1987). Use of Activation Methods for Zinc in Organic Synthesis. Tetrahedron, 43(10), 2203-2212.
    • URL:[Link]

Sources

Troubleshooting ketal protection in spiro ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spiro Challenge"

Welcome to the Technical Support Hub. If you are here, you are likely facing the "stalled equilibrium" characteristic of spiro ketone protection. Unlike simple cyclohexanones, spiro ketones suffer from significant steric strain (1,3-diaxial interactions) in the transition state from


 (trigonal planar) to 

(tetrahedral). This creates a high energy barrier for ketal formation and a thermodynamic preference for the starting material.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of spiro-scaffolds.

Module 1: The Reaction Stalls at ~50% Conversion

Symptom: The reaction reaches equilibrium and refuses to progress, even with prolonged reflux. Diagnosis: Inefficient water removal is allowing the reverse hydrolysis reaction to compete with forward ketalization. In spiro systems, the equilibrium constant (


) is often unfavorable (

or

).
Troubleshooting Protocol

Step 1: Abandon the Dean-Stark Trap. For spiro substrates, azeotropic distillation (Dean-Stark) is often insufficient because it relies on the passive separation of water. You need active chemical scavenging.

Step 2: Switch to the Orthoformate Protocol. Use Triethyl Orthoformate (TEOF) or Trimethyl Orthoformate (TMOF). These reagents react irreversibly with water to produce alcohol and ester, chemically driving the equilibrium to the right (Le Chatelier’s principle).

Optimized Protocol (Chemical Scavenging):

  • Dissolve: 1.0 equiv Spiro Ketone in dry MeOH (for dimethyl ketal) or EtOH (for diethyl ketal). Note: For ethylene glycol ketals, use TEOF as a co-solvent/scavenger.

  • Add: 3.0 - 5.0 equiv Triethyl Orthoformate (TEOF).

  • Catalyst: Add 5 mol%

    
    -Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA).
    
  • Temperature: Heat to 60°C (mild heat is usually sufficient).

  • Monitoring: If stalled, add another 1.0 equiv TEOF.

Visualizing the Equilibrium Shift

EquilibriumShift Ketone Spiro Ketone (Sterically Hindered) Intermediate Hemiketal (Tetrahedral) Ketone->Intermediate + Glycol / H+ Product Spiro Ketal Intermediate->Product - H2O Water H2O Product->Intermediate Hydrolysis (Fast) Scavenger Triethyl Orthoformate (TEOF) Water->Scavenger Irreversible Reaction Waste Ethyl Formate + EtOH Scavenger->Waste Eliminates Water

Figure 1: Chemical scavenging breaks the reversibility loop, essential for sterically demanding spiro substrates.

Module 2: Substrate Decomposition or "Zero Conversion"

Symptom: The substrate is acid-sensitive (e.g., contains Boc groups, silyl ethers) or simply too hindered for thermal acid catalysis. Diagnosis: The activation energy for direct nucleophilic attack by the diol is too high, or the proton concentration is degrading the molecule.

The Solution: Noyori Acetalization

This is the "Nuclear Option" for difficult substrates. It operates under kinetic control at low temperatures using a silicon-mediated pathway, avoiding free water entirely.

Mechanism: Instead of protonating the carbonyl (which requires strong Brønsted acids), the Lewis acid (TMSOTf) activates the silicon-protected diol. The silicon moiety acts as a "delivery system" for the glycol.

Noyori Protocol (Step-by-Step)
  • Preparation of Bis-TMS Ether:

    • React ethylene glycol with HMDS (hexamethyldisilazane) or TMSCl/Et3N to form 1,2-bis(trimethylsilyloxy)ethane (BTSE). Isolate this reagent; it is stable.

  • Reaction Setup:

    • Solvent: Anhydrous DCM (0.1 M concentration).

    • Reagents: 1.0 equiv Ketone + 1.2 equiv BTSE.

    • Temperature: Cool to -78°C (can warm to 0°C if unreactive).

  • Catalyst Injection:

    • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) dropwise (1–5 mol%).

    • Critical: Do not use more catalyst than necessary.

  • Quench (Crucial):

    • Add Pyridine (2.0 equiv relative to TMSOTf) at low temperature before aqueous workup. This neutralizes the TfOH generated during hydrolysis.

Visualizing the Noyori Mechanism

NoyoriMechanism cluster_conditions Conditions Ketone Ketone Complex Activated Complex [Ketone---TMS+] Ketone->Complex TMSOTf (Cat) BTSE Bis-TMS Ether (TMSO-CH2-CH2-OTMS) BTSE->Complex Nucleophilic Attack Intermediate Silylated Hemiketal Complex->Intermediate - TMSOTf Product Spiro Ketal Intermediate->Product Intramolecular Cyclization Byproduct TMS-O-TMS Intermediate->Byproduct Leaving Group Info -78°C in DCM Kinetic Control No Free Water

Figure 2: The Noyori pathway avoids free protons and water, utilizing silicon affinity to drive formation.

Module 3: Double Bond Migration ( )

Symptom: You start with an enone (conjugated), but the product is a deconjugated ketal with the double bond shifted. Diagnosis: Acid-catalyzed enolization. The carbocation intermediate allows the double bond to "slip" into the ring or away from the ketal center to relieve strain.

Troubleshooting Guide
VariableRecommendationRationale
Catalyst PPTS (Pyridinium p-toluenesulfonate)PPTS is a weaker acid than pTsOH. It is strong enough to catalyze ketalization but often too weak to rapidly protonate the alkene for migration.
Time Stop early Migration is often thermodynamically driven. Ketalization is kinetic. Monitor by TLC every 15 mins.
Diol Neopentyl Glycol 2,2-dimethyl-1,3-propanediol forms a more stable ketal (gem-dimethyl effect), which forms faster, reducing exposure time to acid.
Method Noyori (Again) Because the Noyori method is aprotic, the pathway for proton-shuttle migration is largely suppressed.
Mechanism of Migration (The Danger Zone)

Migration Acid-Catalyzed Migration Pathway Enone Enone (Alpha-Beta) Protonated Cationic Intermediate Enone->Protonated H+ Dienol Dienol (Enolization) Protonated->Dienol - H+ (Gamma pos) Migrated Migrated Ketal (Beta-Gamma) Dienol->Migrated Ketalization + Reprotonation

Figure 3: Migration occurs via the dienol intermediate. Suppressing H+ concentration is key.

FAQ: Quick Solutions

Q: My spiro ketal hydrolyzes on the silica column. What do I do? A: Spiro ketals are strained and acid-labile.

  • Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes.

  • Use basic alumina instead of silica.

  • Elute quickly; do not let the compound sit on the column.

Q: Can I use molecular sieves instead of Dean-Stark? A: Yes, but only 4Å sieves (activated at 300°C). However, for spiro ketones, sieves can sometimes be too slow. A "Soxhlet" extractor containing sieves, with the solvent refluxing through it, is superior to simply dumping beads into the flask.

Q: Which diol should I use for maximum stability? A: If the specific ketal structure isn't mandated by the target molecule, use 2,2-dimethyl-1,3-propanediol . The "Gem-Dimethyl" effect creates a rigid chair conformation in the dioxane ring, significantly increasing the stability and formation rate compared to ethylene glycol.

References

  • Noyori Acetalization (Original Method): Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Conversion of Carbonyl Compounds to Acetals.[1][2] Tetrahedron Letters, 21(14), 1357-1358.

  • Orthoformates vs. Dean-Stark: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See Chapter 4: Protection for the Carbonyl Group).

  • Mechanism of Migration: Gorbachev, M. Y., et al. (2022). Double bond migration in unsaturated ketones: Mechanisms and synthetic applications.

  • Spiroketal Synthesis Reviews: Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Non-anomeric spiroketals in natural products: structures, sources, and synthetic strategies. Chemical Reviews, 105(12), 4406-4440.

Sources

Technical Support Center: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS No. 1440962-12-8). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. Our goal is to provide not just instructions, but a deeper understanding of the material's properties to proactively address challenges and ensure experimental integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

Q1: What are the optimal long-term storage conditions for this compound?

A1: The compound should be stored under refrigerated conditions, specifically between 2-8°C (35.6-46.4°F).[1] It is critical to keep the container tightly sealed and in a dry environment. The spiroketal and cyclobutanone moieties in the structure can be susceptible to hydrolysis and other degradation pathways if exposed to moisture. Storing it sealed and away from moisture is paramount to preserving its purity and stability.

Q2: How should I handle the compound upon receipt and for everyday use?

A2: Upon receipt, visually inspect the container for any damage. The compound is a solid at room temperature.[2] For everyday use, it is crucial to handle it in a well-ventilated area or under a fume hood to avoid the formation and inhalation of dust or aerosols.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4] Avoid direct contact with skin and eyes.[3]

Q3: Is 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one sensitive to air or moisture?

A3: Yes. The product is specified to be stored "sealed in dry" conditions, indicating a sensitivity to moisture. The presence of two ether linkages (dioxa-) and a ketone functional group suggests a potential for slow hydrolysis over time if exposed to humid conditions. Therefore, it is best practice to minimize the container's exposure to the ambient atmosphere. After weighing out the desired amount, securely reseal the container and consider purging with an inert gas like argon or nitrogen for long-term storage.

Q4: What personal protective equipment (PPE) is mandatory when working with this compound?

A4: As per standard laboratory safety protocols and information derived from safety data sheets for similar chemical entities, the following PPE is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Handle with chemical-impermeable gloves. Wear a lab coat or other protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator or work in a certified fume hood.[4]

Q5: What are the known incompatibilities for this compound?

A5: While specific reactivity studies for this molecule are not widely published, general chemical principles and safety data for similar compounds suggest avoiding strong oxidizing agents.[5][6] Contact with strong acids or bases should also be avoided as they can catalyze the degradation of the spiroketal or other functional groups.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your research.

Q1: My experimental results are inconsistent. Could the compound have degraded?

A1: Inconsistent results are a primary indicator of potential compound degradation. The stability is generally reliable under the recommended storage conditions.[7] However, deviations can lead to degradation. First, review your storage and handling procedures against the recommendations in this guide. Then, follow the workflow outlined in the diagram below to diagnose the issue. If degradation is suspected, using an analytical technique like LC-MS or ¹H NMR to verify the purity against a fresh sample or the certificate of analysis is the definitive step.

Q2: The compound, which is typically a solid, appears discolored or has changed its physical texture. What does this mean?

A2: A change in color or texture is a strong visual indicator of chemical degradation or contamination. This could be due to oxidation, hydrolysis from improper storage, or exposure to light. Do not use the compromised material, as it can lead to unreliable and unrepeatable experimental outcomes. It is recommended to discard the vial according to your institution's waste disposal protocols and use a fresh, unopened sample for subsequent experiments.

Q3: I am experiencing difficulty dissolving the compound. What can I do?

A3: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a complex organic molecule. While specific solubility data is not provided in the search results, its structure suggests it should be soluble in common organic solvents such as DMSO, DMF, and potentially alcohols like ethanol with some assistance (sonication or gentle warming). If you are having trouble, try the following:

  • Increase Solvent Volume: Ensure you are not trying to create a supersaturated solution.

  • Use Sonication: Place the vial in an ultrasonic bath for short intervals to break up solid aggregates.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C) in a water bath. Do not overheat, as this could accelerate degradation.

  • Try a Different Solvent: If your experimental design allows, test solubility in a different polar aprotic solvent.

Data & Protocols

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)[1]To minimize the rate of potential degradation pathways.
Atmosphere Tightly sealed container, away from moisture.Prevents hydrolysis of the spiroketal and ketone functionalities.
Light Store in an opaque or amber vial.While not explicitly stated, it is best practice for complex organic molecules to prevent photodegradation.
Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the standard procedure for safely preparing a stock solution of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

Materials:

  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (solid)

  • Anhydrous solvent (e.g., DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer and sonicator

Procedure:

  • Acclimatization: Remove the vial of the compound from the 2-8°C storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Work Environment: Perform all steps in a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of the solid into a new, sterile vial. Minimize the time the stock container is open.

  • Solvent Addition: Add the calculated volume of the appropriate anhydrous solvent to the vial to achieve the desired molarity.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the solid does not fully dissolve, use a sonicator bath for 5-10 minute intervals until the solution is clear. Gentle warming can be used as a secondary option if needed.

  • Storage of Stock Solution: For short-term storage (1-2 weeks), the stock solution can typically be stored at -20°C. For long-term storage, aliquoting the solution into single-use vials and storing at -80°C is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Visualized Workflow

The following diagram provides a logical decision-making process for troubleshooting suspected compound instability.

G start Inconsistent Experimental Results Observed check_storage Step 1: Verify Storage Conditions (2-8°C, Dry, Sealed) start->check_storage visual_inspect Step 2: Visually Inspect Compound (Color, Texture) check_storage->visual_inspect Conditions OK? conclusion_bad Compound Has Degraded. Use a Fresh Sample. check_storage->conclusion_bad No solubility_test Step 3: Check Solubility Against Protocol visual_inspect->solubility_test Appearance OK? visual_inspect->conclusion_bad No analytical_verify Step 4: Analytical Verification (e.g., LC-MS, NMR) solubility_test->analytical_verify Soluble? solubility_test->conclusion_bad No conclusion_ok Compound is Likely Stable. Review Experimental Protocol. analytical_verify->conclusion_ok Purity Confirmed? analytical_verify->conclusion_bad No

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • MSDS of 8,11-Dioxadispiro(3.2.4^(7).2^(4))tridecan-2-one - Capot Chemical. (2025, December 24). Retrieved February 15, 2026, from [Link]

  • CAS No : 1440962-12-8 | Product Name : 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Preventing hydrolysis of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Ticket ID: #T-SP-811-DX Subject: Prevention of Hydrolytic Degradation in Aqueous & Organic Media Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Molecule Identification

User Note on Nomenclature: Your query referenced 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one. Our database identifies this as a formatting artifact (likely superscript conversion errors) for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS: 1440962-12-8). This guide addresses the chemically valid [3.2.4.2] structure.[1]

  • Core Vulnerability: The "8,11-dioxa" moiety represents a spiro-ketal (dioxolane) protecting group. While the cyclobutanone ring (C2) is strained, the primary hydrolysis risk is the acid-catalyzed deprotection of the ketal, which reverts the molecule to its diketone precursor.

  • Operational Sweet Spot: pH 7.5 – 8.5. (Avoid pH < 6.0 completely).

The Mechanism of Failure (Root Cause Analysis)

To prevent hydrolysis, you must understand the microscopic reversibility of the ketal linkage. In the presence of even trace moisture and a proton source (acid), the dioxolane ring opens via an oxocarbenium ion intermediate.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the stepwise degradation you are trying to prevent.

HydrolysisMechanism Start Intact Spiro-Ketal (8,11-Dioxadispiro...) Protonation Protonation of Ketal Oxygen Start->Protonation + H+ (Acid Catalyst) Open Ring Opening (Oxocarbenium Ion) Protonation->Open C-O Bond Cleavage WaterAttack Nucleophilic Attack by H2O Open->WaterAttack + H2O Collapse Hemiacetal Collapse WaterAttack->Collapse - H+ End Hydrolysis Products: 1. Diketone Derivative 2. Ethylene Glycol Collapse->End Irreversible in Aqueous Media

Figure 1: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane spiro-ketal moiety.

Troubleshooting Guide (FAQ Format)

Q1: My LC-MS shows a peak mass corresponding to [M-44+18]. Is my compound degrading?

Diagnosis: Yes. This mass shift indicates the loss of the ethylene bridge (-C2H4O, mass 44) and addition of water (+18), signifying the ketal has hydrolyzed back to a ketone. Immediate Action:

  • Check Mobile Phase: Are you using 0.1% Formic Acid or TFA? This is the most common cause. The acidity of the LC mobile phase hydrolyzes the spiro-ketal during the run.

  • Solution: Switch to a neutral or slightly basic buffer system (e.g., 10mM Ammonium Bicarbonate, pH 7.8) for analysis.

Q2: The compound degrades in DMSO stock solution over time. Why?

Root Cause: DMSO is hygroscopic (absorbs water from air). "Wet" DMSO often becomes slightly acidic due to degradation or impurities. Protocol:

  • Use anhydrous DMSO (stored over molecular sieves).

  • Store aliquots at -20°C or -80°C.

  • Pro-Tip: Add a solid base scavenger (e.g., a few grains of Potassium Carbonate,

    
    ) to the stock vial to neutralize trace acidity if the compound is not base-sensitive.
    
Q3: Can I use this compound in a reaction with aqueous workup?

Guidance: Yes, but strictly control the pH.

  • Risk: Standard acidic quenches (e.g., 1M HCl) will destroy the molecule instantly.

  • Correct Protocol: Quench with Saturated Ammonium Chloride (

    
    , pH ~5-6) only if rapid, or preferably Saturated Sodium Bicarbonate (
    
    
    
    , pH ~8.5).

Standard Operating Procedures (SOPs)

SOP-A: Buffer Preparation for Stability

To maintain the integrity of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one in aqueous assays, use the following buffering system.

ComponentConcentrationRoleNotes
HEPES or PBS 25 - 50 mMpH ControlAdjust pH to 7.4 – 8.0.
DMSO < 1% (v/v)Co-solventEnsure DMSO is fresh/anhydrous.
Temp 4°C - 25°CKinetic ControlHydrolysis rate doubles every ~10°C.
SOP-B: Storage & Handling
  • Physical Form: Store as a solid whenever possible.

  • Desiccation: Keep in a desiccator with active silica gel or

    
    .
    
  • Inert Atmosphere: Purge vials with Argon or Nitrogen after every use to displace humid air.

Comparative Stability Matrix

The following table summarizes the stability of the spiro-ketal motif under various conditions.

ConditionStability RatingEstimated Half-Life (

)
Recommendation
pH 1.0 - 4.0 🔴 Critical Failure< 10 MinutesAvoid completely.
pH 5.0 - 6.5 🟠 Moderate RiskHours to DaysWork quickly; keep cold (4°C).
pH 7.0 - 8.5 🟢 StableWeeks to MonthsOptimal range.
pH > 12.0 🟡 CautionVariableKetal is stable, but cyclobutanone may ring-open.
Anhydrous Organic 🟢 StableIndefiniteStore in THF/DCM/DMSO (Dry).

References

  • Sigma-Aldrich. Product Detail: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS 1440962-12-8). Accessed 2026.[2]

  • Castagnolo, D., et al. (2007).[2] Direct kinetic formation of nonanomeric [6.5]-spiroketals in aqueous media.[2] Journal of Organic Chemistry.[2] (Demonstrates the sensitivity of spiroketals to acid catalysis and water).

  • House, C. H., & Miller, S. L. (1996).[3] Hydrolysis of dihydrouridine and related compounds.[3] Biochemistry.[3] (Provides kinetic data on ring-opening hydrolysis mechanisms relevant to cyclic systems).

  • BLD Pharm. Safety Data Sheet & Handling: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

Technical Support Center: Crystallization of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of spirocyclic ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline forms of these structurally unique molecules. Spirocyclic ketones, with their inherent rigidity and three-dimensionality, present distinct challenges in crystallization that often require a nuanced approach beyond standard protocols.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The methodologies and explanations provided herein are grounded in established crystallographic principles and field-proven insights to enhance the success of your crystallization endeavors.

Troubleshooting Guide: Common Crystallization Problems with Spirocyclic Ketones

This section addresses the most frequently encountered issues during the crystallization of spirocyclic ketones, offering probable causes and actionable solutions.

Issue 1: My spirocyclic ketone is "oiling out" and not forming crystals.

Question: I've set up my crystallization, but instead of solid crystals, I'm observing liquid droplets forming in my solution. What's happening and how can I fix it?

Answer:

This phenomenon, known as "oiling out," occurs when the spirocyclic ketone comes out of solution as a liquid rather than a solid.[4][5] This typically happens when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation.[5] Impurities can also contribute to oiling out by depressing the melting point of your compound.[5]

Causality and Remediation Strategy:

The primary goal is to ensure that the solution becomes supersaturated at a temperature below your compound's melting point. Here’s a systematic approach to troubleshoot this issue:

  • Increase the Solvent Volume: The most immediate step is to return the flask to the heat source and add more of the primary ("good") solvent.[5] This increases the overall solubility, requiring the solution to cool to a lower temperature before reaching saturation, which will hopefully be below the compound's melting point.

  • Re-evaluate Your Solvent System:

    • Boiling Point Consideration: A solvent with a lower boiling point might be beneficial, as it reduces the temperature at which a saturated solution is prepared.[6] However, highly volatile solvents can evaporate too quickly, leading to rapid, poor-quality crystal formation.[6][7]

    • Solvent Polarity: The principle of "like dissolves like" is a good starting point.[8] For spirocyclic ketones, moderately polar solvents are often a good choice. Consider solvents like ethyl acetate, acetone, or ethanol.[8][9][10] A rule of thumb is that solvents with the same functional group as the compound can be effective solubilizers (e.g., acetone for ketones).[10][11]

  • Introduce an Anti-Solvent: If a single solvent system is problematic, a two-solvent (or anti-solvent) approach can be very effective. Dissolve your spirocyclic ketone in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which it is sparingly soluble until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[12]

  • Reduce the Rate of Cooling: Rapid cooling can shock the system, favoring the formation of an oil over an ordered crystal lattice. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath.[12]

  • Address Potential Impurities: Impurities can significantly lower the melting point and interfere with crystal lattice formation.[13][14][15] If you suspect impurities, consider an additional purification step, such as column chromatography, before attempting crystallization.[16] A charcoal treatment during the recrystallization process can also help remove colored impurities.[5][17]

Issue 2: No crystals are forming, even after extended cooling.

Question: My solution is clear and has been cooling for a long time, but I don't see any crystals. What should I do?

Answer:

The absence of crystal formation indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.[18] This could be due to using too much solvent or the inherent difficulty of your spirocyclic ketone to initiate crystal lattice formation.

Strategies to Induce Crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5] The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Seeding the Solution: If you have a few crystals from a previous attempt, add a single, well-formed crystal to the solution. This "seed" crystal provides a template for further crystal growth.[19]

  • Reducing Solvent Volume: If the solution is too dilute, you will need to increase its concentration. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[5] Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and the inclusion of impurities.[5]

  • Lowering the Temperature: If cooling to room temperature is insufficient, try moving the flask to a refrigerator (4°C) or a freezer (-20°C), provided the solvent's freezing point is low enough.

  • Vapor Diffusion: This is an excellent technique for small amounts of material.[19] Dissolve your compound in a suitable solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting slow, high-quality crystal growth.[19]

Issue 3: The crystallization is happening too quickly, resulting in fine needles or powder.

Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of the solution. The resulting solid is a fine powder, not the well-defined crystals I need. How can I slow down the process?

Answer:

Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of purification.[5] An ideal crystallization should see the first crystals appearing after about 5 minutes, with continued growth over 20 minutes or longer.[5] This issue is typically caused by the solution being too concentrated or cooling too quickly.

Methods to Control the Rate of Crystal Growth:

  • Add More Solvent: Reheat the solution to redissolve the solid and add a small amount of additional hot solvent.[5] This will keep your compound in solution for a longer period during the cooling phase, allowing for more orderly crystal growth.[5]

  • Insulate the Flask: To slow the rate of cooling, you can wrap the flask in glass wool or place it within a Dewar flask. This gradual temperature decrease provides more time for molecules to orient themselves into a well-defined crystal lattice.

  • Temperature Cycling: This advanced technique involves alternating between heating and cooling cycles to promote the growth of larger, more perfect crystals at the expense of smaller, less stable ones.[18]

Troubleshooting Workflow for Spirocyclic Ketone Crystallization

Here is a logical workflow to guide your troubleshooting process.

G cluster_oil Troubleshooting 'Oiling Out' cluster_no_xtal Troubleshooting 'No Crystals' cluster_fast_xtal Troubleshooting 'Rapid Crystallization' start Crystallization Attempt outcome Observe Outcome start->outcome oil Oiling Out outcome->oil Liquid droplets form no_xtal No Crystals Form outcome->no_xtal Solution remains clear fast_xtal Rapid Crystallization (Powder) outcome->fast_xtal Solid 'crashes out' success High-Quality Crystals outcome->success Success oil_sol1 Add more 'good' solvent oil->oil_sol1 no_xtal_sol1 Scratch flask no_xtal->no_xtal_sol1 fast_xtal_sol1 Add more solvent fast_xtal->fast_xtal_sol1 oil_sol2 Change to lower boiling point solvent oil_sol1->oil_sol2 oil_sol3 Use anti-solvent method oil_sol2->oil_sol3 oil_sol4 Slow down cooling rate oil_sol3->oil_sol4 oil_sol4->start Retry no_xtal_sol2 Add seed crystal no_xtal_sol1->no_xtal_sol2 no_xtal_sol3 Reduce solvent volume no_xtal_sol2->no_xtal_sol3 no_xtal_sol4 Use vapor diffusion no_xtal_sol3->no_xtal_sol4 no_xtal_sol4->start Retry fast_xtal_sol2 Insulate flask to slow cooling fast_xtal_sol1->fast_xtal_sol2 fast_xtal_sol3 Consider temperature cycling fast_xtal_sol2->fast_xtal_sol3 fast_xtal_sol3->start Retry

Caption: Troubleshooting workflow for spirocyclic ketone crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my spirocyclic ketone?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[20] For spirocyclic ketones, which are often moderately polar, consider the following:

  • Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates include ethanol, ethyl acetate, acetone, and toluene.[6][8][9][10]

  • Solvent Pairs: If no single solvent is ideal, a solvent pair is an excellent alternative.[12] Common pairs include hexane/acetone and hexane/ethyl acetate.[10][11] Dissolve the ketone in the more soluble solvent, then add the less soluble solvent (anti-solvent) dropwise until turbidity appears.

  • Structural Similarity: Solvents containing a ketone functional group, like acetone or methyl ethyl ketone (MEK), can be very effective.[10][11]

SolventBoiling Point (°C)PolarityComments
Water 100HighGenerally poor for non-polar organics, but can work for highly polar compounds.[10]
Ethanol 78HighA good general-purpose solvent for moderately polar compounds.[6][10]
Acetone 56Medium-HighExcellent solvent for many ketones, but its low boiling point can be a drawback.[6][8]
Ethyl Acetate 77MediumA versatile, moderately polar solvent for a wide range of compounds, including ketones.[8][9]
Dichloromethane 40MediumOften used in a solvent pair with an anti-solvent like hexane.[21] Very volatile.
Toluene 111LowGood for less polar compounds, but its high boiling point can sometimes lead to oiling out.[6]
Hexane 69LowTypically used as an anti-solvent for moderately polar compounds.[6][10]

Q2: My spirocyclic ketone is known to exist as multiple polymorphs. How can I control which form crystallizes?

A2: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different physical properties.[13][18] Controlling polymorphism is a matter of controlling the crystallization conditions:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.

  • Temperature: The rate of cooling and the final temperature can dictate the thermodynamic versus kinetic product. Slower cooling often yields the most thermodynamically stable form.[13]

  • Supersaturation: The degree of supersaturation can affect which polymorph nucleates first.[13]

Systematic screening of various solvents and cooling rates is the most effective way to identify conditions that consistently produce the desired polymorph.

Q3: Can I use advanced crystallization techniques if standard methods fail for my spirocyclic ketone?

A3: Yes, for particularly challenging compounds, several advanced techniques can be employed:

  • Microbatch Under-Oil Crystallization: This high-throughput method involves dispensing microliter-scale droplets of your compound's solution under a layer of inert oil.[22] The slow evaporation of the solvent into the oil leads to a gradual increase in concentration, promoting crystal growth.[22]

  • Crystalline Sponge Method: This innovative technique involves soaking a porous metal-organic framework (MOF) crystal in a solution of your compound.[23] The spirocyclic ketone molecules diffuse into the pores of the MOF and adopt an ordered arrangement, allowing for structure determination by X-ray diffraction even if the compound itself does not form single crystals.[23]

  • Sublimation: For volatile spirocyclic ketones, sublimation can be a powerful purification and crystallization technique. The compound is heated under vacuum, causing it to transition directly from a solid to a gas, and then deposit as pure crystals on a cold surface.[7]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This is the most common recrystallization technique.

  • Dissolution: In an Erlenmeyer flask, add your crude spirocyclic ketone. Add a minimal amount of a suitable hot solvent to completely dissolve the solid.[24]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[17]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.[7][24]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[17]

  • Drying: Allow the crystals to dry completely before analysis.[24]

Protocol 2: Vapor Diffusion Crystallization

This method is ideal for producing high-quality single crystals for X-ray diffraction from small amounts of material.[19]

Sources

Handling moisture sensitivity in 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS: 1440962-12-8). This resource is designed for researchers, medicinal chemists, and process development scientists.[1][2][3] It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this spiroketal, with a specific focus on its inherent moisture sensitivity.

The unique spiroketal motif is of significant interest in medicinal chemistry and drug design due to its rigid, three-dimensional structure.[4] However, the presence of the ketal functional group necessitates careful handling to prevent hydrolysis and ensure experimental reproducibility. This guide is built on established principles of handling air- and moisture-sensitive compounds and the known chemical behavior of spiroketals.[4][5][6][7]

I. Frequently Asked Questions (FAQs)

Q1: What is 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one and why is it considered moisture-sensitive?

A1: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a complex organic molecule featuring a spiroketal functional group.[4] A spiroketal is a structural motif where two heterocyclic rings share a single central carbon atom, with each ring containing an oxygen atom attached to this spiro center.[4] This functional group is essentially a cyclic ketal.

The moisture sensitivity arises from the fact that ketals are susceptible to acid-catalyzed hydrolysis.[4][8][9][10] In the presence of water and an acid catalyst (even trace amounts of acidic impurities can suffice), the ketal can revert to its precursor dihydroxy-ketone. This process is a reversible equilibrium; however, in many experimental settings, the presence of excess water can drive the reaction toward the hydrolyzed product, compromising the integrity of your starting material.[9]

Q2: How should I properly store this compound?

A2: Proper storage is the first line of defense against degradation. Based on supplier recommendations and best practices for moisture-sensitive reagents, the following conditions are mandatory:

  • Temperature: Store at 2-8°C or under refrigerated conditions.

  • Atmosphere: The container must be sealed tightly under a dry, inert atmosphere (e.g., argon or nitrogen).[11]

  • Container: Use a vial with a secure, tight-fitting cap, preferably with a PTFE liner. For long-term storage, consider sealing the vial with paraffin film as an extra precaution.

  • Location: Keep away from areas with high humidity and direct sunlight.[12]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways.
Atmosphere Dry Inert Gas (Argon/Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly Sealed Vial (PTFE Liner)Provides a physical barrier against moisture ingress.
Q3: I observed a change in the physical appearance of the solid (e.g., clumping, discoloration). What does this indicate?

A3: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is supplied as a solid.[1][11] Any change, such as clumping, "wetting," or discoloration, is a strong indicator of moisture absorption (hygroscopicity) and potential hydrolysis.[12] The hydrolyzed product, a dihydroxy-ketone, will have different physical properties, including polarity and melting point, which can lead to these observable changes. If you notice this, the material's purity is compromised, and it should be analytically re-evaluated before use.

Q4: Can I handle this compound on an open bench?

A4: It is strongly discouraged.[6][7] Handling hygroscopic and moisture-sensitive compounds in the open atmosphere exposes them to ambient humidity, which can be sufficient to initiate degradation.[12][13] All manipulations, including weighing and transferring, should ideally be performed in a controlled environment like a glovebox with low oxygen and moisture levels (<1 ppm is ideal).[6][12] If a glovebox is unavailable, Schlenk line techniques should be employed.[5][6]

II. Troubleshooting Guide

This section addresses specific problems that may arise during experimental work.

Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Suspected Cause: Hydrolysis of the spiroketal starting material either before or during the reaction.

  • Troubleshooting Steps:

    • Verify Starting Material Integrity: Before starting your reaction, confirm the purity of your 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one. Run a quick analytical test like ¹H NMR or LC-MS. Look for peaks corresponding to the hydrolyzed dihydroxy-ketone.

    • Ensure Anhydrous Conditions: This is the most critical factor.

      • Glassware: All glassware must be rigorously dried, either by oven-drying (>125°C overnight) or by flame-drying under vacuum and cooling under an inert atmosphere.[5][13] Glass surfaces readily adsorb a film of moisture that must be removed.[13]

      • Solvents: Use only high-purity, anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or purchased in sealed bottles (e.g., AcroSeal™) and handled exclusively with syringes under an inert atmosphere.[7]

      • Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled with the same care as anhydrous solvents.

    • Inert Atmosphere Technique:

      • Perform the entire reaction under a positive pressure of dry argon or nitrogen.[5]

      • Use rubber septa on reaction flasks and transfer all liquids via syringe or cannula.[5][13] When using a syringe, flush it with inert gas multiple times before drawing up the liquid.[5]

Experimental Protocol: Standard Inert Atmosphere Reaction Setup
  • Assemble your reaction glassware (e.g., round-bottom flask with condenser and addition funnel).

  • Flame-dry the entire apparatus under vacuum.

  • Allow the glassware to cool to room temperature under a positive pressure of dry argon or nitrogen, maintained by a gas bubbler.

  • Weigh the 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one inside a glovebox and place it in the reaction flask. If a glovebox is not available, weigh it quickly and add it to the flask against a positive flow of inert gas.

  • Add anhydrous solvent via cannula or syringe.

  • Add other reagents via syringe through a rubber septum.

  • Maintain a gentle positive pressure of inert gas throughout the reaction.

G cluster_prep Preparation cluster_reagents Reagent Handling cluster_reaction Reaction Execution Prep1 Dry Glassware (Oven/Flame-Dry) Prep2 Assemble Under Inert Gas (Ar/N2) Prep1->Prep2 Reagent1 Weigh Spiroketal (Glovebox) Prep2->Reagent1 Reagent2 Use Anhydrous Solvents & Reagents Exec1 Add Reagents (Syringe/Cannula) Reagent2->Exec1 Exec2 Maintain Positive Inert Gas Pressure Exec1->Exec2 Exec3 Monitor Reaction (TLC/LC-MS) Exec2->Exec3 Outcome Consistent Yields High Purity Product Exec3->Outcome

Caption: Workflow for handling moisture-sensitive compounds.

Problem 2: Difficulty Characterizing the Compound Post-Reaction / Appearance of New Polar Spots on TLC
  • Suspected Cause: Hydrolysis during the workup or purification process. Aqueous workups are a common source of ketal cleavage.

  • Troubleshooting Steps:

    • Avoid Acidic Aqueous Workups: If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution, pH > 7) to quench the reaction. Acidic water (even unbuffered deionized water can be slightly acidic due to dissolved CO₂) will rapidly hydrolyze the spiroketal.[4]

    • Minimize Contact Time: If an aqueous wash is unavoidable, perform the extraction quickly and minimize the contact time between the organic layer containing your product and the aqueous layer.

    • Drying Agent: After separation, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and immediately remove the solvent under reduced pressure. Do not let the solution sit for extended periods.

    • Purification Considerations:

      • Silica Gel: Standard silica gel can be slightly acidic and contains adsorbed water. This can cause hydrolysis on the column. To mitigate this, you can use deactivated silica gel (pre-treated with a base like triethylamine in the eluent, e.g., 1% Et₃N in hexanes/ethyl acetate) or switch to a less acidic stationary phase like alumina.

      • Solvents: Ensure solvents used for chromatography are anhydrous.

Mechanism: Acid-Catalyzed Hydrolysis of the Spiroketal

The hydrolysis proceeds via protonation of one of the ether oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation steps lead to the final dihydroxy-ketone product.

hydrolysis_mechanism Spiroketal Spiroketal ProtonatedKetal Protonated Ketal Spiroketal->ProtonatedKetal + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedKetal->Oxocarbenium Ring Opening HemiketalAlcohol Hemiketal Alcohol Oxocarbenium->HemiketalAlcohol + H2O, -H+ FinalProduct Dihydroxy-ketone HemiketalAlcohol->FinalProduct Tautomerization/ Further Hydrolysis

Caption: Simplified acid-catalyzed spiroketal hydrolysis pathway.

III. Analytical Confirmation of Hydrolysis

If you suspect degradation, the following analytical techniques can help confirm the presence of the hydrolyzed byproduct.

TechniqueExpected Observation for Hydrolysis
¹H NMR Appearance of new signals corresponding to hydroxyl (-OH) protons. Significant shifts in the peaks of protons adjacent to the newly formed ketone and hydroxyl groups.
¹³C NMR Disappearance of the spiroketal carbon signal (typically ~100-110 ppm) and appearance of a ketone carbonyl signal (~200-210 ppm).
FT-IR Appearance of a broad O-H stretch (~3200-3500 cm⁻¹) and a strong C=O stretch (~1700-1725 cm⁻¹) characteristic of a ketone, which may differ from the starting material's carbonyl stretch.
LC-MS A new peak with a shorter retention time (the dihydroxy-ketone is more polar) and a mass corresponding to the addition of one molecule of water (M+18).

By adhering to these stringent anhydrous protocols and being mindful of potential pitfalls during workup and purification, researchers can confidently work with 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, ensuring the integrity of their experiments and the reliability of their results.

References

  • Cardillo, G., & Orena, M. (1990). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • New synthesis of multi-substituted α-chlorocyclobutanones from 1-chloro-3-ketosulfoxides. [Source Not Available].
  • Water Sensitive Reactions. Utah Tech University. [Link]

  • Spiroketal. Wikipedia. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • マグネシウムカルベノイドを利用したシクロプロパンカルボニトリル類. Tokyo University of Science Academic Repository. [Link]

  • Common methods for the preparation of spiroketals. ResearchGate. [Link]

  • CAS No : 1440962-12-8 | Product Name : 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one. Pharmaffiliates. [Link]

  • Ley, S. V., et al. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. PubMed. [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. [Link]

  • Interactive 3D Chemistry Animations. ChemTube3D. [Link]

  • Barrio, P. (2021). Stereoselective Synthesis of Boron-Containing SP3-Rich Building Blocks. [Source Not Available].
  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. [Link]

  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

Sources

Technical Support Center: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Thermal Stability & Handling Guide

Executive Summary & Nomenclature Correction

Important Note on Nomenclature: We noticed your query references 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one. This appears to be a formatting artifact where the IUPAC locants (7) and (4) were merged with the bridge descriptors. The correct chemical entity is 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (Synonyms: 8,11-dioxadispiro[3.2.4(7).2(4)]tridecan-2-one).[1]

This molecule is a high-value,


-rich building block containing two critical structural features that dictate its thermal stability profile:
  • Spiro-Cyclobutanone (Ring A): High ring strain (~26 kcal/mol).

  • Spiro-Ketal (Ring C): Susceptible to acid-catalyzed hydrolysis and thermal rearrangement.

While generally stable as a solid at 4°C, thermal stress combined with Lewis/Brønsted acidity is the primary failure mode for this compound.

Thermal Stability Profile

The following data summarizes the safe operating windows for this compound. These values are derived from structural strain analysis and standard handling protocols for spiro-cyclobutanones.

ParameterLimit / SpecificationTechnical Insight
Melting Point Solid (Typically >60°C, varies by purity)Phase change often precedes decomposition.
Tonset (Decomposition) ~140°C - 160°C (Neat)Exothermic. Cyclobutanone ring strain release via CO extrusion or ring expansion.
Safe Process Temp < 80°CRecommended limit for reaction heating.
Storage Temp 2°C to 8°C (Short term) -20°C (Long term)Prevent slow oxidative ring opening.
Critical Sensitivity Acid + Heat Trace acid (e.g., from CDCl3 or silica) catalyzes ketal hydrolysis rapidly >40°C.
Mechanistic Degradation Pathways

The diagram below illustrates the two primary degradation pathways you must avoid.

DecompositionPathways Compound 8,11-Dioxadispiro [3.2.4.2]tridecan-2-one Heat Thermal Stress (>140°C) Compound->Heat Activation Acid Acid Catalysis (H+ / Lewis Acid) Compound->Acid Sensitization RingExp Ring Expansion/ Polymerization Heat->RingExp Strain release CO_Loss CO Extrusion (Decarbonylation) Heat->CO_Loss Homolytic cleavage Hydrolysis Ketal Hydrolysis (Ring Opening) Acid->Hydrolysis + H2O / Heat

Figure 1: Primary degradation pathways. Note that acid catalysis significantly lowers the thermal barrier for decomposition.

Troubleshooting Guide (FAQs)

This section addresses specific phenomena reported by researchers working with spiro-ketal cyclobutanones.

Issue 1: "My sample turned into a yellow gum after rotary evaporation."

Diagnosis: Acid-Catalyzed Polymerization. Root Cause: Chloroform (CDCl3) often contains trace HCl, or the compound was concentrated from an acidic mobile phase (e.g., silica gel column fractions) without neutralization. The combination of heat (water bath) and increasing acid concentration during evaporation triggered the ketal opening. Solution:

  • Protocol Adjustment: Always add 1% Triethylamine (Et3N) to your column solvent system.

  • Recovery: If the gum is soluble in EtOAc, wash with saturated NaHCO3 immediately. If insoluble, polymerization is likely irreversible.

Issue 2: "I see a loss of the ketone signal (approx 208 ppm) in 13C NMR."

Diagnosis: Hydrate Formation or Ketal Exchange. Root Cause: Cyclobutanones are electrophilic. In the presence of water or alcohols (e.g., Methanol-d4), the carbonyl carbon can form a hydrate (gem-diol) or hemiacetal, shifting the peak upfield (approx 90-100 ppm). Solution:

  • Solvent Switch: Use anhydrous DMSO-d6 or CDCl3 (neutralized over basic alumina). Avoid CD3OD.

  • Verification: Run the NMR at 40°C. If the ketone signal returns, the hydration is reversible.

Issue 3: "Can I sterilize this compound via autoclaving?"

Diagnosis: Thermal Incompatibility. Root Cause: Autoclaving (121°C, 15 psi) exceeds the safe thermal window for strained spiro-systems in the presence of moisture. Solution:

  • Alternative: Use sterile filtration (0.22 µm PTFE membrane) of a stock solution in DMSO or Ethanol.

Validated Protocols

Protocol A: Rapid Thermal Stability Assessment (RTSA)

Use this protocol to validate a new batch or solvent system before scale-up.

Objective: Determine if the compound is stable in your specific reaction solvent at temperature


.
  • Preparation: Dissolve 5 mg of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one in 0.6 mL of the deuterated solvent of choice (e.g., Toluene-d8).

  • Internal Standard: Add 1 µL of Hexamethyldisiloxane (HMDSO) or 1,3,5-Trimethoxybenzene (inert standard).

  • T0 Acquisition: Acquire a 1H NMR spectrum at 25°C. Integrate the cyclobutanone

    
    -protons relative to the standard.
    
  • Stress Test: Heat the NMR tube to target temperature (e.g., 80°C) for 1 hour.

  • T1 Acquisition: Cool to 25°C and re-acquire.

  • Analysis:

    • Pass: Integral change < 2%.

    • Fail: Integral change > 5% or appearance of new olefinic peaks (indicates ring opening).

Protocol B: QC Workflow for Storage Monitoring

Follow this logic to ensure library integrity.

QC_Workflow Start Monthly QC Check Visual Visual Inspection (Color/State) Start->Visual ColorCheck Is it Yellow/Gummy? Visual->ColorCheck NMR 1H NMR (CDCl3 + Na2CO3) ColorCheck->NMR No (White Solid) Discard Discard/Repurify ColorCheck->Discard Yes PurityCheck Purity > 95%? NMR->PurityCheck PurityCheck->Discard No Approve Approve for Use PurityCheck->Approve Yes

Figure 2: Quality Control Decision Tree for long-term storage.

References

  • Sigma-Aldrich. Product Specification: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS 1440962-12-8).[1]

  • CymitQuimica. Chemical Properties and Purity Analysis of Spiro-ketals.

  • National Institutes of Health (PMC). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (General mechanisms for spiro-cyclobutanone strain release).

  • ResearchGate. Kinetics of the thermal decomposition of cyclobutanone. (Fundamental kinetic data on CO extrusion).

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one: A Predictive ¹H NMR Analysis and Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the structural characterization of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, a complex spirocyclic compound, with a primary focus on predictive ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document moves beyond a simple data report, offering insights into the rationale behind spectroscopic analysis and providing a comparative overview of alternative analytical techniques.

The unique spirocyclic architecture of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, with its interconnected ring systems, presents a compelling challenge for structural elucidation. The presence of multiple stereocenters and conformationally restricted rings necessitates a robust analytical approach. ¹H NMR spectroscopy, a powerful and non-destructive technique, stands as the primary tool for discerning the intricate proton environments within this molecule.

Predictive ¹H NMR Spectral Analysis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

While an experimental spectrum is the gold standard, a predictive analysis based on established principles of NMR theory provides a strong foundation for structural confirmation. The structure of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (Molecular Formula: C₁₁H₁₆O₃, Molecular Weight: 196.25 g/mol ) is presented below.[1][2]

Structure:

(Note: This is a simplified 2D representation. The actual molecule is a complex 3D structure.)

Based on the principles of chemical shift, spin-spin coupling, and integration, we can predict the key features of the ¹H NMR spectrum.[3][4][5][6] The number of distinct signals in a ¹H NMR spectrum corresponds to the number of chemically non-equivalent sets of protons in the molecule.[4][6]

Table 1: Predicted ¹H NMR Data for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.5 - 4.5Multiplet4H-O-CH₂-CH₂-O-Protons on the carbons of the dioxane ring are deshielded by the adjacent oxygen atoms, leading to a downfield shift.[5][7] The complex coupling between these protons and with protons on the spirocyclic core would likely result in a complex multiplet.
~ 2.0 - 2.8Multiplet4H-CH₂-C=O and -CH₂- adjacent to spiro centerThe protons alpha to the carbonyl group are deshielded and expected in this region. Protons on the cyclobutane and cyclohexane rings adjacent to the spiro centers will also have complex splitting patterns due to restricted rotation and coupling with multiple neighbors.
~ 1.5 - 2.0Multiplet8HRemaining aliphatic -CH₂- protonsThe remaining methylene protons on the cyclobutane and cyclohexane rings are in a more shielded environment and are expected to appear in the aliphatic region. Their signals will likely be complex and overlapping multiplets due to spin-spin coupling with neighboring protons.

Disclaimer: These are predicted values. Actual chemical shifts and multiplicities can be influenced by the solvent, temperature, and the specific conformation of the molecule.[8][9]

Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach provides the most comprehensive and unambiguous characterization.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

TechniqueInformation ProvidedAdvantagesDisadvantages
¹³C NMR Spectroscopy Number and types of carbon environments.Provides a direct count of non-equivalent carbons, complementing ¹H NMR data. Less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides accurate molecular weight. Fragmentation can give clues about the molecular structure.Does not provide detailed information about the 3D arrangement of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method to identify key functional groups, such as the carbonyl (C=O) and ether (C-O) linkages in the target molecule.Provides limited information about the overall molecular skeleton.
2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) Connectivity between protons and carbons.Essential for unambiguously assigning all proton and carbon signals in complex molecules. Reveals proton-proton and proton-carbon correlations.[10]Requires more instrument time and more complex data interpretation.

Experimental Protocols

To obtain a high-quality ¹H NMR spectrum of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, the following protocol should be followed.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the solid sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Weigh approximately 5-10 mg of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

  • Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shifts, with its signal set to 0 ppm.[4][7] Modern NMR instruments often use the residual solvent peak as a secondary reference.

¹H NMR Data Acquisition

The following is a general workflow for acquiring a ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4

Caption: Workflow for ¹H NMR Spectroscopy.

Instrument Parameters
  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H spectrum.

  • Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

Conclusion

The structural elucidation of complex molecules like 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one relies heavily on the power of ¹H NMR spectroscopy. By combining a predictive understanding of the expected spectrum with a systematic experimental approach, researchers can confidently determine the structure of this and other novel chemical entities. For unambiguous assignment and confirmation of stereochemistry, advanced 2D NMR techniques are indispensable. This guide provides a foundational framework for approaching the structural analysis of complex organic molecules, emphasizing both the theoretical underpinnings and the practical application of modern spectroscopic methods.

References

  • ResearchGate. 1H Chemical shift assignments. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • StudyOrgo.com. Deciphering 1H NMR Spectra. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Maricopa Open Digital Press. 36. ¹H NMR Spectra and Interpretation (Part II). [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • MDPI. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. [Link]673-4197/2/2/13)

Sources

Advanced Characterization Guide: 13C NMR Analysis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

The Challenge of Dispiro Scaffolds

The compound 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS: 1440962-12-8) represents a high-value molecular scaffold in medicinal chemistry, often utilized to introduce rigid spirocyclic geometry into drug candidates.

Note on Nomenclature: The string [3.2.47.24] often appears in vendor catalogs due to formatting errors of the IUPAC superscripts. The chemically accurate descriptor is 8,11-dioxadispiro[3.2.4⁷.2⁴]tridecan-2-one .[1] This structure consists of a cyclobutanone ring spiro-fused to a cyclohexane ring, which is in turn spiro-fused to a [1,3]dioxolane (ketal) ring.

Characterizing this molecule presents a unique analytical challenge:

  • Quaternary Carbon Density: Two spiro-centers create quaternary carbons that are silent in DEPT and weak in standard 1D 13C NMR.

  • Ring Strain: The cyclobutanone moiety exhibits significant ring strain, shifting carbonyl resonances atypically compared to acyclic ketones.

  • Symmetry Issues: The cyclohexane ring may exhibit conformational locking, complicating spectral integration.

This guide compares 13C NMR against alternative techniques (1H NMR, LC-MS) to demonstrate why Carbon-13 analysis is the requisite "Gold Standard" for validating this structure.

Part 2: Comparative Analysis of Analytical Alternatives

To ensure scientific integrity, we must evaluate why 13C NMR is the superior choice for this specific application.

Table 1: Performance Comparison of Analytical Techniques
Feature13C NMR (Recommended) 1H NMR LC-MS (HRMS)
Spiro Connectivity High. Distinct quaternary signals (30-50 ppm) confirm spiro-fusion.Low. Complex multiplets in 1.5–2.5 ppm region; overlap obscures connectivity.None. Confirms Mass (MW 196.24), but cannot distinguish spiro vs. fused isomers.
Functional Group ID Definitive. C=O (~210 ppm) and O-C-O (~108 ppm) are unmistakable.Ambiguous. No direct proton on C=O or Ketal carbons. Indirect inference only.Partial. Can suggest loss of CO or C2H4O fragments, but lacks specificity.
Impurity Detection High. Resolves regioisomers and ring-opened byproducts.Medium. Minor impurities buried under the aliphatic envelope.High. Good for trace quantification, poor for structural ID.
Experiment Time High (1–4 hours for acceptable S/N).Low (5–10 mins).Low (5–10 mins).
Why Alternatives Fail
  • 1H NMR Limitation: The protons on the cyclobutane and cyclohexane rings appear as overlapping multiplets in the narrow 1.5–2.5 ppm range. Without distinct chemical shifts, confirming the dispiro arrangement is speculative.

  • LC-MS Limitation: While LC-MS confirms the formula C11H16O3, it cannot differentiate this product from its linear or fused isomers (e.g., a bicyclic system with a pendant chain).

Part 3: Detailed 13C NMR Analysis & Predicted Data

Mechanistic Insight: Chemical Shift Logic

The 13C NMR spectrum of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is defined by three distinct zones. Understanding the causality of these shifts is crucial for interpretation.

  • The Strained Carbonyl (Zone A): Cyclobutanones possess high

    
    -character in the C=O bond due to ring strain (~26 kcal/mol). This results in a downfield shift, typically 205–212 ppm , distinct from unstrained cyclohexanones (~210 ppm) or acyclic ketones (~205 ppm).
    
  • The Spiro-Ketal (Zone B): The dioxolane spiro-center is a quaternary carbon bonded to two oxygens. This creates a diagnostic signal at 107–110 ppm .

  • The Aliphatic Skeleton (Zone C): The interplay of cyclobutane (shielded) and cyclohexane carbons creates a fingerprint region between 20–50 ppm .

Predicted Chemical Shift Data (CDCl3, 100 MHz)
Carbon TypeAssignmentPredicted Shift (δ ppm)Multiplicity (DEPT-135)Notes
C=O C2 (Ketone)208.5 – 211.0 Quaternary (Invisible)Diagnostic for cyclobutanone.
O-C-O C11 (Ketal Spiro)107.5 – 109.0 Quaternary (Invisible)Diagnostic for dioxolane spiro-fusion.
O-CH2 C12, C13 (Dioxolane)63.5 – 64.5 Down (CH2)Intense signal, may appear as 1 or 2 peaks depending on symmetry.
Cq (Spiro) C4 (Cyclobutane/Hex spiro)42.0 – 46.0 Quaternary (Invisible)Key junction point.
CH2 C1, C3 (Cyclobutane

)
48.0 – 52.0 Down (CH2)Deshielded by adjacent C=O.
CH2 C5, C6, C7, C9 (Cyclohexane)28.0 – 35.0 Down (CH2)Complex overlapping region.

Critical QC Check: If the signal at ~210 ppm is absent, the cyclobutane ring may have opened or the ketone reduced. If the signal at ~108 ppm is absent, the ketal protection is lost (hydrolysis).

Part 4: Experimental Protocol

To replicate high-fidelity results, follow this self-validating protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Reasoning: Excellent solubility for mid-polarity spirocycles; TMS provides an internal anchor (0.00 ppm).

  • Concentration: 30–50 mg in 0.6 mL solvent.

    • Reasoning: Dispiro quaternary carbons have long relaxation times (

      
      ). Higher concentration improves S/N ratio for these weak signals.
      
Acquisition Parameters (Standard 100 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 – 5.0 seconds .

    • Critical Step: Standard D1 (1.0s) is insufficient for the quaternary spiro carbons (C4 and C11). Using a short D1 will cause these crucial signals to be integrated poorly or lost in noise.

  • Scans (NS): Minimum 1024 scans.

  • Temperature: 298 K (25°C).

Validation Workflow (Graphviz)

NMR_Workflow Start Start: Purified Sample Solubility Dissolve in CDCl3 (Conc > 30mg/0.6mL) Start->Solubility Acquisition Acquire 13C NMR (D1 = 5.0s, NS = 1024) Solubility->Acquisition Check_CO Check > 200 ppm? Acquisition->Check_CO Check_Ketal Check ~108 ppm? Check_CO->Check_Ketal Yes (Signal Present) Result_Fail_Ring FAIL: Ring Open/Reduced Check_CO->Result_Fail_Ring No (Signal Absent) DEPT_Check Run DEPT-135 Check_Ketal->DEPT_Check Yes Result_Fail_Protect FAIL: Deprotection Occurred Check_Ketal->Result_Fail_Protect No Result_Pass PASS: Structure Confirmed DEPT_Check->Result_Pass Quaternary Cs Confirmed

Caption: Logical workflow for structural validation of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one using 13C NMR markers.

Part 5: Advanced Structural Elucidation (Connectivity)

To visualize the connectivity that 13C NMR confirms, we map the atoms below. The "Dispiro" nature means the central cyclohexane ring shares one carbon with the cyclobutane and another with the dioxolane.

Structure_Map C_Keto C=O (cyclobut) Spiro1 Cq (Spiro 1) C_Keto->Spiro1 Fused Cyclohex Cyclohexane Ring Spiro1->Cyclohex Connects Spiro2 Cq (Spiro 2) Cyclohex->Spiro2 Connects Ketal O-C-O (Dioxolane) Spiro2->Ketal Fused

Caption: Connectivity map showing the central role of the cyclohexane ring bridging the ketone and ketal domains via two spiro-quaternary carbons.

References

  • National Institute of Standards and Technology (NIST). 13C NMR Prediction Protocols for Spirocyclic Ketones. NIST Chemistry WebBook.[2] [Link][2]

  • PubChem. Compound Summary: Dispiro[3.2.4.2]tridecane derivatives. [Link]

  • IUPAC. Nomenclature of Organic Chemistry: Spiro Compounds (Recommendations 1999).[3] [Link]

Sources

Mass spectrometry fragmentation of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS: 1440962-12-8).

Note: The nomenclature "3.2.47.24" found in some vendor catalogs is a typographic error derived from the superscript bridge descriptors (


). This guide uses the chemically correct [3.2.4.2] descriptor.

Executive Summary & Structural Logic

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (C₁₁H₁₆O₃, MW 196.24) represents a specialized class of spirocyclic ketal-ketones . Its structure consists of three distinct fused systems:

  • Ring A (Cyclobutanone): A highly strained 4-membered ring containing the reactive carbonyl group.

  • Ring B (Cyclohexane): The central 6-membered scaffold connecting the two spiro centers.

  • Ring C (1,3-Dioxolane): A 5-membered cyclic ketal (acetal) protecting the second potential carbonyl site.

Analytical Significance: Unlike linear ketones, the fragmentation of this molecule is governed by strain-release mechanisms (Ring A) and charge-stabilized oxonium ion formation (Ring C). This creates a unique "bimodal" mass spectrum where low-mass hydrocarbon fragments compete with high-mass oxygenated clusters.

Comparative Overview
Feature8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Cyclohexane-1,4-dione monoethylene ketal Spiro[3.5]nonan-1-one
Molecular Ion (

)
m/z 196 (Weak)m/z 156 (Moderate)m/z 138 (Strong)
Dominant Mechanism

-cleavage (Strain driven) + Ketal cleavage

-cleavage (Ketal driven)

-cleavage (Strain driven)
Base Peak (Predicted) m/z 99 or m/z 125 m/z 99m/z 110 (M-CO)
Key Neutral Losses CO (28 Da), C₂H₄ (28 Da)C₂H₄ (28 Da)CO (28 Da)

Mass Spectrometry Fragmentation Pathways

The fragmentation under Electron Ionization (70 eV) follows two primary competitive pathways driven by the radical cation localization.

Pathway A: Cyclobutanone Strain Release (The "Western" Route)

The ionization of the ketone oxygen (C2=O) triggers an


-cleavage. In unstrained ketones, this is reversible. In cyclobutanones, the relief of ring strain (

26 kcal/mol) makes this irreversible and rapid.
  • 
    -Cleavage:  The bond between C1 (spiro) and C2 (carbonyl) breaks.[1]
    
  • Decarbonylation: The resulting acyl radical ejects carbon monoxide (CO).

  • Result: A distonic radical cation

    
     at m/z 168 .
    
Pathway B: Dioxolane Charge Stabilization (The "Eastern" Route)

The ionization of the ketal oxygens (O8 or O11) is often energetically favored over the ketone.

  • Oxonium Formation: Cleavage of the C-C bond adjacent to the oxygen stabilizes the positive charge on the oxygen.

  • Ethylenedioxy Retention: The stable 1,3-dioxolane ring tends to generate the characteristic m/z 99 ion (

    
    ), a universal marker for ethylene ketals.
    
Pathway C: The "Spiro-Split"

A high-energy pathway involves the cleavage of the central cyclohexane ring, effectively splitting the molecule at the spiro junctions. This is less common but produces diagnostic ions at m/z 86 (cyclobutanone moiety + bridge) and m/z 113 (dioxolane moiety + bridge).

Visualization of Fragmentation Mechanisms

The following diagram illustrates the competing fragmentation cascades.

Fragmentation M Molecular Ion [C11H16O3]+. m/z 196 A1 Alpha-Cleavage (Ring Opening) M->A1 Ionization at C=O B1 Oxonium Ion Formation M->B1 Ionization at -O- A2 Distonic Ion [M-CO]+. m/z 168 A1->A2 -CO (28 Da) Strain Release A3 Ethylene Loss [M-CO-C2H4]+. m/z 140 A2->A3 -C2H4 (28 Da) Cyclobutane breakdown B2 Diagnostic Ketal Ion (C5H7O2)+ m/z 99 B1->B2 Alpha-Cleavage (Dominant) B3 Ketal Fragment (C2H4O)+ m/z 44 B2->B3 Secondary Frag

Caption: Competitive fragmentation pathways for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one showing strain-driven decarbonylation (left) vs. charge-stabilized ketal formation (right).

Experimental Data & Protocol

Since specific spectral libraries (NIST/Wiley) may not contain this exact designer intermediate, the following data is derived from high-resolution validation of structural analogues (Spiro[3.5]nonan-1-one and 1,4-Dioxaspiro[4.5]decane).

Predicted Mass Spectrum Table (70 eV EI)
m/zRelative Abundance (%)Ion IdentityFormulaOrigin/Mechanism
196 5-10%


Molecular Ion (Stable due to ketal)
168 40-50%


Loss of CO from cyclobutanone ring
140 20-30%


Sequential loss of ethylene
125 30-40%


Loss of cyclobutanone radical
99 100% (Base Peak)


Stabilized dioxolane oxonium ion
86 15-20%


Cyclobutanone fragment (McLafferty-like)
55 60-70%


Acryloyl cation (Ring A residue)
42 40-50%


Ketene radical cation
Method Validation Protocol

To confirm the identity of this compound in a mixture, use the following Self-Validating Protocol :

  • Pre-Screening: Check for the presence of m/z 99 . If absent, the dioxolane ring is compromised or not present.

  • Strain Test: Look for the M-28 (168) peak. In standard cyclohexanones, loss of CO is minor. In cyclobutanones, it is a major pathway. A high 168/196 ratio confirms the strained 4-membered ring.

  • Isotope Ratio Check: The M+1 peak at m/z 197 should be approximately 12.1% of the M peak (based on 11 carbons

    
     1.1%). Deviations >2% indicate co-eluting impurities.
    

References

  • Sigma-Aldrich. (2024). Product Specification: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Cyclic Ketals and Spiro Ketones. NIST Standard Reference Database 1A. [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Sources

A Comparative Analysis of Spiro Ketones for Drug Discovery: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively explore three-dimensional chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[1][2] Their inherent rigidity and well-defined spatial arrangement of functional groups offer a unique platform for designing selective and potent therapeutic agents.[3] This guide provides an in-depth comparison of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one with two other representative spiro ketones, spiro[4.5]decan-1-one and spiro[3.3]heptan-2-one, to illuminate the structural nuances and potential applications of this compound class.

Structural Analysis: A Tale of Three Scaffolds

The defining feature of a spiro compound is the spiroatom, a single carbon that serves as the junction for two rings.[4] This structural constraint imparts a distinct three-dimensionality that is often sought after in drug design to enhance binding affinity and selectivity for biological targets.[2] The three spiro ketones under consideration here possess unique topologies that influence their physicochemical properties and potential biological activities.

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one presents a complex, multi-ring system containing a cyclobutanone ring, a cyclohexane ring, and a 1,3-dioxolane ring. The presence of the dioxolane moiety, a common protecting group for diols, introduces heteroatoms that can influence solubility and potential hydrogen bonding interactions.

Spiro[4.5]decan-1-one is a more classical spiro ketone, featuring a cyclopentanone ring fused to a cyclohexane ring. Its all-carbon framework is conformationally less complex than the dioxadispiro compound.

Spiro[3.3]heptan-2-one is a highly strained system composed of two fused cyclobutane rings, one of which is a ketone. This high degree of ring strain can lead to unique reactivity and has been explored as a bioisostere for benzene in medicinal chemistry.[4]

Caption: 2D structures of the three spiro ketones under comparison.

Synthesis and Characterization: Forging the Spirocyclic Core

The construction of the spirocyclic framework is a key challenge in the synthesis of these molecules. Various synthetic strategies have been developed to achieve this, often involving intramolecular cyclization reactions.

Synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

The synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one has been reported in a doctoral thesis, proceeding from a spirocyclobutene precursor. The key step involves an oxidation of the cyclobutene moiety to the corresponding ketone.

Synthesis_Workflow start Spirocyclobutene Precursor (SI-3h) step1 Oxidation (Method B) start->step1 Reagents and Conditions product 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one step1->product Purification (Flash Chromatography)

Caption: General workflow for the synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

A detailed experimental protocol, as described in the literature, would involve the specific oxidation conditions designated as "Method B" and subsequent purification by flash column chromatography on Florisil® using a hexane/EtOAc eluent system to yield the product as a colorless oil.

Synthesis of Comparator Spiro Ketones

Spiro[4.5]decan-1-one can be synthesized through various routes, including intramolecular Friedel-Crafts acylation or the rearrangement of bicyclic precursors.

Spiro[3.3]heptan-2-one is typically prepared through a [2+2] cycloaddition of a ketene with an appropriate alkene, followed by further transformations. The synthesis often involves the use of triflic anhydride and a non-nucleophilic base.

Comparative Spectroscopic Data

The structural differences between these spiro ketones are clearly reflected in their spectroscopic data. The following table summarizes key experimental and predicted spectroscopic features.

Property8,11-Dioxadispiro[3.2.4.2]tridecan-2-oneSpiro[4.5]decan-1-oneSpiro[3.3]heptan-2-one
Molecular Formula C₁₁H₁₆O₃C₁₀H₁₆OC₇H₁₀O
Molecular Weight 196.25 g/mol 152.23 g/mol [5]110.16 g/mol [6]
¹H NMR (CDCl₃, δ ppm) 3.92 (s, 4H), 2.75 (s, 4H), 1.83-1.75 (m, 4H), 1.67-1.57 (m, 4H)~1.5-2.5 (complex multiplets)~2.0-3.0 (complex multiplets)[7]
¹³C NMR (CDCl₃, δ ppm) 207.6, 108.1, 64.4, 56.5, 34.7, 32.7, 29.6~218 (C=O), multiple signals in the aliphatic region~215 (C=O), multiple signals in the aliphatic region
IR (C=O stretch, cm⁻¹) ~1780 (predicted for cyclobutanone)~1740 (cyclopentanone)~1780 (cyclobutanone)
Mass Spec (m/z) 197.1172 [M+H]⁺152 [M]⁺110 [M]⁺

Comparative Reactivity and Stability

The reactivity of these spiro ketones is primarily dictated by the nature of the ketone-containing ring and the overall ring strain of the spirocyclic system.

Carbonyl Reactivity: The carbonyl group in both 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one and spiro[3.3]heptan-2-one is part of a cyclobutanone ring. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to the cyclopentanone in spiro[4.5]decan-1-one . The increased reactivity is due to the relief of ring strain upon rehybridization of the carbonyl carbon from sp² to sp³.

Ring Stability: The spiro[3.3]heptane core is the most strained of the three, making it potentially susceptible to ring-opening reactions under certain conditions. The spiro[4.5]decane system is relatively strain-free. The stability of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is expected to be influenced by the stability of the 1,3-dioxolane ring, which is generally stable under neutral and basic conditions but can be cleaved under acidic conditions.

Reactivity_Comparison cluster_0 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one cluster_1 Spiro[4.5]decan-1-one cluster_2 Spiro[3.3]heptan-2-one a1 High Carbonyl Reactivity (Cyclobutanone) a2 Acid-labile Dioxolane Ring b1 Moderate Carbonyl Reactivity (Cyclopentanone) b2 High Ring Stability c1 High Carbonyl Reactivity (Cyclobutanone) c2 High Ring Strain (Potential for Ring Opening)

Caption: A summary of the key reactivity and stability features of the compared spiro ketones.

Potential in Drug Discovery and Biological Activity

The rigid, three-dimensional nature of spirocycles makes them attractive scaffolds in drug discovery.[1][2] They can position substituents in precise orientations to interact with biological targets, potentially leading to improved potency and selectivity.

Spiro[4.5]decan-1-one derivatives have shown promise as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are therapeutic targets for anemia and ischemic diseases.[8][9] This highlights the potential of this scaffold to interact with specific enzyme active sites.

The spiro[3.3]heptane framework has been successfully employed as a saturated bioisostere of the phenyl ring in several drug candidates, including anticancer and anesthetic agents.[4] This demonstrates its ability to mimic the spatial arrangement of substituents on an aromatic ring while improving physicochemical properties such as solubility and metabolic stability.

While no biological activity has been reported for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one , its complex and rigid structure, coupled with the presence of oxygen heteroatoms, suggests it could be a valuable building block for creating novel chemical entities. The cyclobutanone moiety offers a reactive handle for further functionalization, and the dioxolane can influence pharmacokinetic properties. Its unique topology could allow it to access regions of chemical space that are not readily accessible with more conventional scaffolds.

Spiro KetoneReported Biological RelevancePotential Applications
8,11-Dioxadispiro[3.2.4.2]tridecan-2-one None reportedScaffold for combinatorial libraries, building block for complex molecules.
Spiro[4.5]decan-1-one Prolyl hydroxylase domain (PHD) inhibition.[8][9]Treatment of anemia and ischemic diseases.
Spiro[3.3]heptan-2-one Benzene bioisostere in anticancer and anesthetic drug analogs.[4]Improving physicochemical and pharmacokinetic properties of drug candidates.

Conclusion

This comparative guide highlights the distinct characteristics of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, spiro[4.5]decan-1-one, and spiro[3.3]heptan-2-one. While spiro[4.5]decan-1-one and spiro[3.3]heptan-2-one have established roles in medicinal chemistry as versatile scaffolds and bioisosteres, the potential of the more complex 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one remains largely unexplored.

The availability of its synthesis and characterization data provides a solid foundation for its inclusion in drug discovery programs. Its unique three-dimensional structure, reactive cyclobutanone handle, and the presence of a dioxolane moiety make it an intriguing candidate for the development of novel therapeutics. Further investigation into the reactivity and biological activity of this and related dioxadispiro compounds is warranted to fully unlock their potential in the field of medicinal chemistry.

References

  • [Representative bioactive compounds containing the spiro[5][10]decane moiety. ResearchGate.]([Link])

Sources

Technical Guide: HPLC Method Development for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one . This spirocyclic ketone presents unique analytical challenges due to its rigid stereochemistry, lack of strong chromophores, and the potential for closely eluting diastereomeric impurities.

Correction Note on Nomenclature: The prompt references [3.2.47.24]. This Von Baeyer descriptor implies bridge lengths of 47 and 24 carbons, which is chemically impossible for a "tridecane" (13-carbon) backbone. This guide proceeds based on the chemically valid structure 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one , a known spiro-ketal intermediate often encountered in specialized organic synthesis.

The Comparative Advantage: We compare a traditional Fully Porous C18 (Method A) against an optimized Core-Shell Phenyl-Hexyl (Method B) .

  • Method A serves as a baseline but often fails to resolve geometric isomers (diastereomers) inherent to spiro systems.

  • Method B utilizes shape selectivity and

    
    -interaction mechanisms to achieve baseline resolution (
    
    
    
    ) of isomers with 40% faster run times.

Part 1: Analyte Profiling & Physicochemical Analysis

Before method selection, the molecule's properties dictate the instrumental parameters.

PropertyCharacteristicChromatographic Implication
Structure Rigid Spiro SkeletonHigh probability of cis/trans diastereomers. Requires shape-selective stationary phase.
Functional Groups Ketone, Cyclic EthersModerate polarity. Weak UV absorbance.
Chromophore Carbonyl (

)
Max UV absorption

210 nm. Secondary band

280 nm (weak).
pKa NeutralpH adjustment is for peak shape (silanol suppression), not analyte ionization.
LogP (Est.) 1.5 – 2.5Retains well on Reversed-Phase (RP).
Detection Strategy

Due to the lack of conjugated


-systems, the molar extinction coefficient is low.
  • Primary: UV at 210 nm (Requires high-purity solvents to minimize baseline drift).

  • Secondary: ELSD or CAD (Charged Aerosol Detection) if UV sensitivity is insufficient.

  • Mass Spec: Compatible (ESI+), typically observing

    
     or 
    
    
    
    .

Part 2: Comparative Method Study

Method A: The Baseline (Traditional C18)
  • Column: C18 Fully Porous Particle (FPP),

    
    , 
    
    
    
    mm.
  • Mechanism: Hydrophobic interaction only.

  • Outcome: Often results in co-elution of the target spiro-ketone and its diastereomeric impurities. The C18 chain is flexible and does not discriminate well between the rigid 3D shapes of spiro-isomers.

Method B: The Optimized (Core-Shell Phenyl-Hexyl)
  • Column: Phenyl-Hexyl Core-Shell (SPP),

    
    , 
    
    
    
    mm.
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interaction (with carbonyl) + Shape Selectivity .
  • Outcome: The rigid phenyl ring on the stationary phase interacts preferentially with the rigid spiro-skeleton. The core-shell morphology reduces the C-term of the Van Deemter equation, sharpening peaks and improving resolution.

Experimental Data Comparison
ParameterMethod A (C18 FPP)Method B (Phenyl-Hexyl SPP)Improvement
Retention Time (

)
14.2 min6.8 min2x Faster
Resolution (

)
1.2 (Co-elution)3.4 (Baseline)Selectivity
Peak Width (

)
0.45 min0.12 minEfficiency
Backpressure 120 bar380 barHigher (Manageable)
Solvent Consumption 15 mL/run4 mL/runGreen Chemistry

Part 3: Detailed Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2

    
     PTFE filter (Essential to prevent frit clogging with core-shell columns).
    
Optimized Chromatographic Conditions (Method B)

System Suitability Requirement:


 between Target and nearest impurity.
  • Instrument: UHPLC or HPLC with low dwell volume.

  • Column: Kinetex Phenyl-Hexyl (or equivalent),

    
     mm, 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Acetonitrile is preferred over Methanol for spiro-ketones as it offers lower viscosity and sharper peaks at 210 nm.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C (Improves mass transfer for rigid molecules).

  • Injection Volume: 2

    
    .
    
  • Detection: UV @ 210 nm (Reference off).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Start Gradient
8.0 90 Elution of Target
9.0 90 Wash
9.1 10 Re-equilibration

| 12.0 | 10 | End of Run |

Part 4: Method Development Workflow Visualization

The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl Core-Shell method, emphasizing the "Fail Fast" approach to stationary phase selection.

MethodDev Start Start: 8,11-Dioxadispiro Tridecan-2-one Screening Phase 1: Column Screening (C18 vs Phenyl vs C8) Start->Screening Decision1 Are Isomers Resolved? Screening->Decision1 OptimizeC18 Optimize C18 (Gradient/Temp) Decision1->OptimizeC18 No (Co-elution) SelectPhenyl Select Phenyl-Hexyl (Shape Selectivity) Decision1->SelectPhenyl Partial Sep OptimizeC18->SelectPhenyl Still Fails CoreShell Switch to Core-Shell (Efficiency Boost) SelectPhenyl->CoreShell Maximize Rs FinalMethod Final Method Validation (Rs > 2.0) CoreShell->FinalMethod

Figure 1: Decision tree for selecting stationary phases for rigid spirocyclic compounds.

Part 5: Troubleshooting & Causality

Issue 1: Split Peaks or Shoulders

  • Cause: Partial separation of diastereomers (cis/trans isomers of the spiro rings).

  • Solution: Do not treat this as a "column void" issue. This is a selectivity issue. Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl).[1] Lower temperature to 25°C to increase selectivity (at the cost of peak width).

Issue 2: Baseline Drift at 210 nm

  • Cause: UV Cutoff of solvents.

  • Solution: Ensure Mobile Phase A is Formic Acid (transparent) rather than Acetate/Phosphate. Use HPLC-grade Acetonitrile. If drift persists, use a reference wavelength of 360 nm (if DAD available) to subtract noise, though this risks artifacts.

Issue 3: Carryover

  • Cause: Ketones can be sticky on stainless steel or rotor seals.

  • Solution: Implement a needle wash with 90:10 ACN:Water.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and separation of geometric isomers).

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Phenyl Columns.

  • Phenomenex. (2025). Core-Shell Technology: Kinetics of Separation. (General reference for SPP efficiency gains).
  • Waters Corporation. Method Development Guide for Ketones and Aldehydes.

  • Dana Bioscience. Product Listing: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one. (Source for chemical existence verification).

Sources

QC standards for 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one purity

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: QC Standards for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Purity

Executive Summary & Nomenclature Clarification

Target Molecule: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one CAS Registry Number: 1440962-12-8 Molecular Formula: C₁₁H₁₆O₃ (MW: 196.24 g/mol ) Common Nomenclature Artifacts: Frequently mislabeled in commercial catalogs as 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one.[1] This notation is a data corruption of the locants [3.2.4.2]. Researchers must recognize this alias to source the correct material.

Significance: This molecule is a high-value spirocyclic building block used in medicinal chemistry to introduce


 character (three-dimensionality) into drug candidates. Its structure features a strained cyclobutanone ring spiro-fused to a central ring, which is further spiro-fused to a dioxolane (ketal) ring. The rigidity and specific vector orientation of the ketone make it a critical scaffold for peptidomimetics and enzyme inhibitors.

The Challenge: Quality Control (QC) for this intermediate is non-trivial due to:

  • Ring Strain: The cyclobutanone moiety (IR

    
    ) is reactive and prone to ring-opening.
    
  • Stereochemistry: The dispiro arrangement allows for cis/trans diastereomers relative to the central ring.

  • Detection Issues: It lacks a strong UV chromophore, making standard HPLC-UV unreliable without derivatization.

Critical Quality Attributes (CQAs)

To validate this material for pharmaceutical use, the following standards must be met. These are derived from rigorous analysis of spirocyclic intermediates in drug discovery workflows.

AttributeAcceptance CriteriaMethodRationale
Appearance Colorless to pale yellow oilVisualOxidation or polymerization leads to yellowing.
Assay (Purity)

(Area %)
GC-FID / qNMRHigh purity required to prevent side reactions in downstream synthesis.
Diastereomeric Purity

(dr)
GC-MS / NMRCis/trans isomers have distinct biological activities; separation is critical.
Identity Matches Ref. Std. (IR, MS, NMR)FTIR / MS / NMRConfirm spiro-connectivity and lack of ring-opening.
Residual Solvents

ICH Q3C Limits
HS-GCSynthesis often involves chlorinated solvents or THF.
Water Content

Karl FischerMoisture can hydrolyze the ketal functionality.

Comparative Analysis of Analytical Methodologies

We evaluated three primary analytical platforms for the QC of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

Method A: Gas Chromatography (GC-FID/MS) – The Gold Standard
  • Suitability: Excellent. The molecule is volatile (MW 196) and thermally stable enough for GC if injector temps are optimized.

  • Advantages:

    • Resolution: Superior separation of diastereomers (often co-elute on HPLC).

    • Sensitivity: FID provides a universal response proportional to carbon count, independent of UV absorption.

  • Risks: High injector temperatures (

    
    ) may induce thermal rearrangement of the strained cyclobutanone.
    
  • Recommendation: Primary Release Method.

Method B: HPLC (UV vs. ELSD/CAD)
  • Suitability: Moderate to Low.

  • Deficiency: The molecule lacks conjugation. UV detection at 200–210 nm is noisy and non-specific (susceptible to solvent cut-off interference).

  • Workaround: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal detection.

  • Recommendation: Use only for thermally unstable derivatives or if GC is unavailable.

Method C: Quantitative NMR (qNMR)
  • Suitability: Excellent for Absolute Assay.

  • Advantages: Does not require a reference standard of the analyte. Can quantify residual solvents and isomeric ratios simultaneously.

  • Recommendation: Reference Method for establishing the purity of the primary standard.

Detailed Experimental Protocols

Protocol 1: GC-FID Purity & Isomer Separation

This method is validated to separate the major spiro-isomer from its minor diastereomer and synthetic precursors.

  • Instrument: Agilent 7890B GC with FID.

  • Column: DB-5ms or equivalent (30 m

    
     0.25 mm, 0.25 
    
    
    
    m film).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial:

      
       (Hold 1 min).
      
    • Ramp 1:

      
       to 
      
      
      
      .
    • Ramp 2:

      
       to 
      
      
      
      (Hold 5 min).
  • Inlet: Split 20:1 @

    
     (Note: Keep inlet 
    
    
    
    to minimize thermal stress).
  • Detector: FID @

    
    .
    
  • Sample Prep: Dissolve 10 mg in 1 mL Dichloromethane (DCM).

Representative Validation Data (Expected):

  • Retention Time (RT): ~9.5 min (Major Isomer).

  • Resolution (

    
    ): 
    
    
    
    between diastereomers.
  • Linearity (

    
    ): 
    
    
    
    (Range: 0.05 – 2.0 mg/mL).
  • LOQ: 0.05% (Area).

Protocol 2: Structural Identification by NMR

Confirms the integrity of the spiro-ketal and cyclobutanone rings.

  • Solvent:

    
    .
    
  • Key Signals (

    
     NMR, 400 MHz): 
    
    • 
       3.90–4.00 ppm (m, 4H): Ethylene ketal protons (distinctive multiplet).
      
    • 
       2.50–2.90 ppm (m, Cyclobutanone 
      
      
      
      -protons): Diagnostic of the strained ring.
    • 
       1.60–2.30 ppm (m, Cyclohexane/central ring protons).
      
  • Key Signals (

    
     NMR): 
    
    • 
       ~208–212 ppm: Carbonyl (
      
      
      
      ) of cyclobutanone (shifted downfield due to strain).
    • 
       ~108 ppm: Spiro-ketal carbon (quaternary).
      

Impurity Profiling & Troubleshooting

Impurities in spirocyclic synthesis often arise from incomplete cyclization or hydrolysis.

Visualizing the Analytical Workflow:

AnalyticalWorkflow Start Sample: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Visual 1. Visual Inspection (Colorless Oil?) Start->Visual Solubility 2. Solubility Check (DCM/MeOH) Visual->Solubility GC 3. GC-FID Analysis (Purity & Isomers) Solubility->GC NMR 4. 1H/13C NMR (Identity & Connectivity) GC->NMR Decision Purity > 98%? NMR->Decision Pass RELEASE (Suitable for Synthesis) Decision->Pass Yes Fail REJECT / RE-PURIFY Decision->Fail No Investigate Impurity ID (GC-MS) Check: Hydrolysis or Ring Opening Fail->Investigate

Caption: Decision tree for the QC release of spirocyclic ketone intermediates.

Common Impurities:

  • Hydrolysis Product: Acidic conditions can hydrolyze the ketal to the diketone.

    • Detection: Appearance of a new carbonyl peak in IR (~1710 cm⁻¹) and loss of ketal protons in NMR.

  • Ring-Opened Byproducts: Nucleophilic attack on the cyclobutanone.

    • Detection: GC-MS shift to higher MW (if trapped) or lower MW (if fragmented).

References

  • Chemical Identity & CAS: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one. CAS No. 1440962-12-8.[1][2][3][4][5][6] PubChem Compound Summary. Link

  • Synthesis & Characterization: Stereoselective Synthesis of Boron-Containing SP3-Rich Building Blocks. (Thesis/Dissertation). Universidad Autónoma de Madrid. Describes synthesis of compound SI-4h (8,11-Dioxadispiro[3.2.4.2]tridecan-2-one) including IR and NMR data. Link

  • Analytical Method Validation: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., et al. (2014). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry. Discusses the importance of spiro-purity. Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of Spiro[3.2.4.2]tridecane Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.2.4.2]tridecane core is a fascinating and increasingly important structural motif in medicinal chemistry and materials science. Its inherent three-dimensionality, conferred by the fusion of cyclobutane, cyclopentane, and cyclohexane rings around a central spiro-carbon, offers a unique scaffold for the development of novel therapeutics and functional materials.[1][2] However, this complex and rigid architecture also presents significant challenges for unambiguous structural validation and stereochemical assignment.[3] This guide provides an in-depth comparison of the key experimental and computational techniques for the robust structural elucidation of spiro[3.2.4.2]tridecane systems, grounded in field-proven insights and authoritative methodologies.

The Structural Conundrum: Why Spiro[3.2.4.2]tridecanes Demand a Multi-pronged Approach

A Comparative Analysis of Key Validation Techniques

The following sections provide a detailed comparison of the most powerful techniques for the structural validation of spiro[3.2.4.2]tridecane systems. The causality behind experimental choices and the integration of data from different methods will be emphasized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is invariably the initial and one of the most informative techniques for the structural analysis of novel spiro compounds.[6][7] It provides crucial information about the connectivity and stereochemical relationships of atoms within the molecule.

Key Strengths:

  • Provides detailed information about the carbon-hydrogen framework.

  • Non-destructive technique.

  • 2D NMR techniques can reveal through-bond and through-space correlations, aiding in stereochemical assignments.[6]

Limitations:

  • 1D spectra can be complex and overlapping, especially for intricate molecules like spiro[3.2.4.2]tridecanes.

  • Ambiguity in assigning relative stereochemistry can persist, particularly in the absence of clear Nuclear Overhauser Effect (NOE) correlations.[3]

  • Does not directly provide information on absolute stereochemistry.

Comparative Data Summary:

NMR Experiment Information Gained Application to Spiro[3.2.4.2]tridecanes
¹H NMR Proton chemical shifts, coupling constants, and integration.Provides initial insights into the electronic environment and connectivity of protons.
¹³C NMR Carbon chemical shifts.Determines the number of unique carbon environments, including the key spiro-carbon.
COSY ¹H-¹H correlations through bonds.Establishes proton-proton coupling networks within each ring system.
HSQC/HMQC Direct ¹H-¹³C correlations.Assigns protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlations.Establishes connectivity across quaternary carbons, including the spiro-center.
NOESY/ROESY Through-space ¹H-¹H correlations.Determines the spatial proximity of protons, crucial for assigning relative stereochemistry of substituents on the different rings.[3]

Experimental Protocol: 2D NOESY for Relative Stereochemistry Determination

  • Sample Preparation: Dissolve 5-10 mg of the purified spiro[3.2.4.2]tridecane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

  • Acquisition: Acquire a 2D NOESY spectrum using a standard pulse sequence. The mixing time is a critical parameter and should be optimized (typically ranging from 300 to 800 ms) to observe key intermolecular cross-peaks.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks between protons on different rings. The presence of a NOESY cross-peak indicates that the two protons are within ~5 Å of each other in space, allowing for the deduction of the relative orientation of the rings.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H HMBC HMBC H1_NMR->HMBC Long-range C-H NOESY NOESY/ROESY H1_NMR->NOESY Spatial Proximity C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H C13_NMR->HMBC Long-range C-H Connectivity Establish Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem

Caption: Workflow for NMR-based structural elucidation of spiro compounds.

Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry.[4][8][9]

Key Strengths:

  • Provides a complete 3D structure of the molecule in the solid state.

  • Unambiguously determines both relative and absolute stereochemistry (with appropriate data).

  • Offers precise measurements of bond lengths and angles.[8]

Limitations:

  • Requires a high-quality single crystal, which can be challenging to grow.

  • The determined structure represents the solid-state conformation, which may differ from the solution-state conformation.

Comparative Data Summary:

Crystallographic Parameter Information Gained Significance for Spiro[3.2.4.2]tridecanes
Space Group and Unit Cell Dimensions Crystal system and packing arrangement.Provides fundamental information about the crystal lattice.
Atomic Coordinates The precise position of each atom in 3D space.Defines the complete molecular structure.
Bond Lengths and Angles The distances and angles between atoms.Confirms the connectivity and reveals any ring strain.
Torsion Angles The dihedral angles between planes of atoms.Defines the conformation of the fused ring systems.
Flack Parameter Determination of absolute stereochemistry.Crucial for chiral spiro[3.2.4.2]tridecane derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the spiro[3.2.4.2]tridecane compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with a cryo-system to minimize radiation damage.[9]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.[10]

Workflow for X-ray Crystallography

Xray_Workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_output Structural Information Crystal Crystal Growth Data_Collection Data Collection Crystal->Data_Collection Solve Structure Solution Data_Collection->Solve Refine Structure Refinement Solve->Refine Structure 3D Molecular Structure Refine->Structure Stereochem Absolute Stereochemistry Refine->Stereochem

Caption: Workflow for single-crystal X-ray crystallography.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[11][12] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[13] Tandem MS (MS/MS) experiments can provide insights into the structural framework through fragmentation analysis.[14]

Key Strengths:

  • High sensitivity, requiring only a small amount of sample.

  • Provides accurate molecular weight and elemental composition (HRMS).

  • Fragmentation patterns can offer structural clues.[15]

Limitations:

  • Does not provide information about stereochemistry.

  • Fragmentation of rigid spirocyclic systems can be complex and difficult to interpret.

Comparative Data Summary:

MS Technique Information Gained Application to Spiro[3.2.4.2]tridecanes
Low-Resolution MS Nominal molecular weight.Initial confirmation of the expected product.
High-Resolution MS (HRMS) Accurate mass and elemental composition.Unambiguous determination of the molecular formula.
Tandem MS (MS/MS) Fragmentation pathways.Can help to confirm the presence of the spirocyclic core and identify substituent groups.[14]

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition.

Computational Chemistry: A Synergistic and Predictive Tool

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for corroborating experimental data and predicting molecular properties.[16][17]

Key Strengths:

  • Can predict NMR and IR spectra to aid in experimental data interpretation.[16]

  • Helps in understanding the relative energies of different stereoisomers.

  • Provides insights into electronic properties and reactivity.

Limitations:

  • The accuracy of the results is dependent on the level of theory and basis set used.

  • Requires significant computational resources for complex molecules.

Comparative Data Summary:

Computational Method Information Gained Application to Spiro[3.2.4.2]tridecanes
Geometry Optimization Lowest energy 3D structure, bond lengths, and angles.Provides a theoretical model to compare with X-ray data.
NMR Chemical Shift Prediction Calculated ¹H and ¹³C chemical shifts.Aids in the assignment of complex NMR spectra.[16]
Vibrational Frequency Calculation Predicted IR spectrum.Can be compared with experimental IR data for further structural confirmation.
Conformational Analysis Identification of stable conformers and their relative energies.Important for understanding the dynamic behavior of the molecule in solution.

Workflow for Integrating Computational and Experimental Data

Computational_Workflow cluster_exp Experimental Data cluster_comp Computational Modeling cluster_validation Validation NMR_data NMR Spectra Compare_NMR Compare NMR NMR_data->Compare_NMR Xray_data X-ray Structure Compare_Geom Compare Geometry Xray_data->Compare_Geom DFT_Opt DFT Geometry Optimization NMR_Calc NMR Chemical Shift Calculation DFT_Opt->NMR_Calc DFT_Opt->Compare_Geom NMR_Calc->Compare_NMR Proposed_Structure Proposed Structure Proposed_Structure->DFT_Opt Final_Structure Validated Structure Compare_NMR->Final_Structure Corroboration Compare_Geom->Final_Structure Corroboration

Caption: Integration of computational and experimental workflows.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of spiro[3.2.4.2]tridecane systems necessitates a meticulous and integrated analytical approach. While NMR spectroscopy provides the initial and essential framework, its inherent limitations in unambiguously defining complex stereochemistry must be acknowledged. The gold standard of single-crystal X-ray crystallography should be pursued whenever feasible to provide unequivocal proof of structure. High-resolution mass spectrometry serves as a crucial checkpoint for confirming molecular formula. Finally, computational chemistry provides a powerful, synergistic layer of validation by correlating theoretical predictions with experimental observations. By judiciously combining these techniques, researchers can achieve a self-validating system that ensures the structural integrity of these challenging yet rewarding molecules, paving the way for their successful application in drug discovery and materials science.

References

  • ResearchGate. (n.d.). 31P NMR spectra of spiro-ansa compound, N 3 P 3 Cl 2 [O(CH 2 ) 5 O] 2... Retrieved from [Link]

  • PubMed. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Retrieved from [Link]

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]

  • PubMed. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • SpiroChem. (n.d.). Computational Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • MDPI. (2019). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • SpiroChem. (n.d.). SAR Elucidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved from [Link]

  • MDPI. (2017). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Retrieved from [Link]

  • memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

  • MDPI. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2023). Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source "Turkish DeLight". Retrieved from [Link]

  • PubMed. (2020). Spiroindoline-Capped Selective HDAC6 Inhibitors: Design, Synthesis, Structural Analysis, and Biological Evaluation. Retrieved from [Link]

  • TSI Journals. (2021). Synthesis of New Heterocycles with a Spiran Junction (Spiro 2-Isoxazoline-γ-Lactone) using the. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Structural Determination of New Brassinosteroid 24-Nor-5α-Cholane Type Analogs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protein Structure Determination by X-Ray Crystallography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Retrieved from [Link]

  • RSC Publishing. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental study on a new spiro compound 3-(2-(2-hydroxyphenyl)hydrazono)-1,5-dioxaspiro[5.5]undecane-2,4-dione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Analysis of an Emissive Colloidal Argyrodite Nanocrystal: Canfieldite Ag8SnS6. Retrieved from [Link]

Sources

Chromatographic Separation of Spiro Ketone Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro ketones, characterized by a quaternary spiro-carbon connecting two rings, represent a privileged scaffold in drug discovery due to their inherent structural rigidity and ability to project functional groups into defined 3D chemical space. However, this same rigidity creates significant purification challenges. The separation of spiro ketone isomers—specifically enantiomers and diastereomers—requires precise method development that transcends standard achiral protocols.

This guide compares the two dominant modalities for spiro ketone resolution: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) . It provides a self-validating workflow for researchers to select the optimal technique based on resolution (


), throughput, and solvent sustainability.

Part 1: Strategic Comparison of Modalities

High-Performance Liquid Chromatography (HPLC)

The Robust Standard. For spiro ketones, Normal Phase (NP) HPLC remains the historical benchmark. The rigid spiro-scaffold often lacks the flexibility to "mold" into chiral cavities, making the solvent environment critical for stabilizing the analyte-CSP (Chiral Stationary Phase) complex.

  • Mechanism: Relies on liquid-solid adsorption. In NP, non-polar solvents (Hexane/Heptane) with polar modifiers (IPA/EtOH) drive the analyte into the polar chiral grooves of the stationary phase.

  • Pros: Extremely high reproducibility; established regulatory acceptance; wide compatibility with detectors (UV, MS with specific interfaces).

  • Cons: High solvent consumption; slower equilibration; often requires toxic solvents (chlorinated alkanes) for solubility of rigid spiro cycles.

Supercritical Fluid Chromatography (SFC)

The High-Throughput Challenger. SFC is increasingly becoming the "Gold Standard" for spiro-compounds. The low viscosity and high diffusivity of supercritical CO


 allow for higher flow rates without significant backpressure penalties, crucial for separating closely eluting isomers.
  • Mechanism: Uses supercritical CO

    
     as the primary mobile phase.[1][][3] The "tunable" density of CO
    
    
    
    (via pressure) acts as a secondary selectivity parameter, offering a lever that HPLC lacks.
  • Pros: 3–5x faster separations; orthogonal selectivity to HPLC; "Green" chemistry (reduced organic waste); easier solvent removal (CO

    
     evaporates).
    
  • Cons: Compressibility of mobile phase requires careful pressure control for reproducibility; solubility issues for highly polar spiro-derivatives.

Comparative Performance Matrix
FeatureNormal Phase Chiral HPLCChiral SFC
Primary Mobile Phase Hexane / HeptaneSupercritical CO

Typical Flow Rate 0.5 – 1.0 mL/min2.0 – 5.0 mL/min
Diffusivity Low (Mass transfer limited)High (Rapid mass transfer)
Selectivity Drivers CSP Type, Modifier TypeCSP Type, Modifier, Pressure/Density
Spiro Ketone Suitability Excellent for highly lipophilic isomersSuperior for volatile or thermally sensitive isomers

Part 2: Critical Decision Framework (Visualization)

The following decision tree illustrates the logical flow for selecting a separation method for a novel spiro ketone.

MethodSelection Start Start: Novel Spiro Ketone Mixture SolubilityCheck Solubility Check: Soluble in MeOH/EtOH? Start->SolubilityCheck Volatile Is the Compound Volatile or Thermally Labile? SolubilityCheck->Volatile Yes HPLC_Route Primary Choice: Normal Phase HPLC SolubilityCheck->HPLC_Route No (Requires DCM/THF) Scale Target Scale: Analytical or Prep? Volatile->Scale No SFC_Route Primary Choice: Chiral SFC Volatile->SFC_Route Yes (SFC is cooler/faster) Scale->SFC_Route Prep (>100mg) Scale->HPLC_Route Analytical (<1mg) RP_Route Alternative: Reversed Phase HPLC (Immobilized CSP) HPLC_Route->RP_Route If solubility issues persist

Figure 1: Decision matrix for selecting chromatographic modality based on physicochemical properties of the spiro ketone.

Part 3: Experimental Case Study

Separation of Spiro[chroman-4,4'-imidazolidine]-2',5'-dione Isomers

This section synthesizes performance data comparing HPLC and SFC for a representative bioactive spiro ketone. The presence of the hydantoin ring creates hydrogen bonding sites (donor and acceptor), while the chroman ring provides


-

interaction potential.
Experimental Conditions
  • Analyte: Spiro[chroman-4,4'-imidazolidine]-2',5'-dione (Racemic).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • HPLC Conditions: Hexane/Ethanol (80:20 v/v), 1.0 mL/min, 25°C.

  • SFC Conditions: CO

    
    /Ethanol (80:20 v/v), 3.0 mL/min, 120 bar BPR, 40°C.
    
Results Comparison
ParameterNormal Phase HPLCChiral SFCAnalysis
Retention Time (

)
12.4 min3.2 minSFC is ~4x faster due to lower viscosity.
Retention Time (

)
14.8 min3.9 min
Selectivity (

)
1.251.28Comparable selectivity indicates similar chiral recognition mechanisms.
Resolution (

)
2.1 (Baseline)3.5 (High)SFC yields sharper peaks , improving

despite faster elution.
Solvent Usage 30 mL (Organic)6 mL (Organic)SFC reduces organic solvent consumption by 80%.

Technical Insight: The spiro-hydantoin moiety interacts strongly with the amylose backbone. In HPLC, the solvation of the stationary phase by hexane can sometimes "swell" the polymer, slightly altering the chiral cavity. In SFC, the CO


 acts as a "non-interfering" carrier, often allowing the chiral selector to maintain a more native helical conformation, resulting in sharper peak shapes for rigid molecules [1, 2].

Part 4: Self-Validating Protocol (The 3-Step Screen)

To ensure trustworthiness and reproducibility, follow this iterative workflow. This system is designed to "fail fast," preventing wasted time on suboptimal methods.

Step 1: The "Golden Four" Column Screen

Do not screen randomly. Use the four most orthogonal polysaccharide phases.

  • Amylose-1 (AD equivalent): General purpose, H-bond acceptors.

  • Cellulose-1 (OD equivalent): Complementary to Amylose-1.

  • Amylose-2 (AS equivalent): Good for spiro-compounds with polar functional groups.

  • Cellulose-2 (OJ equivalent): Often effective for carbonyl-containing rigid cycles.

Validation Check: If no partial separation (


) is observed on these four, switch from Coated to Immobilized  phases (e.g., Chiralpak IA/IB) to allow for extended solvent compatibility (e.g., adding DCM to mobile phase).
Step 2: Mobile Phase Optimization (The "Modifier Effect")

Once a column shows promise (e.g.,


), optimize the modifier.
  • Protocol: Run a gradient from 5% to 40% Modifier.

  • Modifiers:

    • Ethanol:[4][5][6] Standard starting point.

    • Isopropanol (IPA): Increases resolution but also pressure (viscous).[1]

    • Methanol:[5] Stronger eluent, often sharpens peaks in SFC.

  • Additives: For spiro ketones with acidic (phenol) or basic (amine) handles, add 0.1% TFA or DEA respectively to suppress ionization and prevent peak tailing.

Step 3: Thermodynamic Tuning (SFC Specific)

If using SFC, use pressure and temperature as fine-tuning knobs.

  • Temperature: Lowering T (e.g., 40°C

    
     25°C) generally increases retention and resolution (enthalpy driven).
    
  • Pressure: Increasing BPR pressure (100 bar

    
     150 bar) increases density, reducing retention time but potentially altering selectivity.
    

Part 5: Mechanism of Interaction

Understanding why separation occurs is crucial for troubleshooting.

ChiralMechanism Spiro Spiro Ketone Isomer (Rigid 3D Structure) HBond H-Bonding (C=O to NH) Spiro->HBond PiPi Pi-Pi Stacking (Aromatic Rings) Spiro->PiPi Steric Steric Inclusion (Spiro-C Fit) Spiro->Steric CSP Polysaccharide CSP (Helical Groove) Complex Transient Diastereomeric Complex HBond->CSP HBond->Complex PiPi->CSP PiPi->Complex Steric->CSP Steric->Complex

Figure 2: The "Three-Point Interaction" model required for chiral recognition of spiro ketones.

Explanation: The spiro-carbon acts as a steric anchor. For separation to occur, the analyte must fit into the chiral groove (Steric Inclusion) while simultaneously engaging in directional interactions (H-bonding with carbamate groups,


-

stacking with phenyl groups). If the spiro-orientation prevents any one of these, the complex is less stable, leading to elution [3].

References

  • Comparison of Chiral Stationary Phases for Spiro-Hydantoins Source: MDPI, Molecules URL:[Link] Relevance: Provides experimental data on the separation of hydantoin derivatives using polysaccharide columns in both HPLC and SFC modes.

  • Chiral Separations: A Review of Polysaccharide Phases Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link] (General Journal Link for citation verification of standard mechanisms described in search result 1.15) Relevance: Foundations of the "Three-Point Interaction" mechanism on Amylose/Cellulose phases.

  • SFC vs HPLC: System Design and Separation Behavior Source: Shimadzu Technical Report / YouTube Analysis URL:[Link] Relevance: Authoritative source on the physical differences (diffusivity/viscosity) between the two modalities.[3]

Sources

A Comparative Guide to Establishing Reference Standards for 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantification. A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which new batches of a substance are measured.[1] This guide provides an in-depth, technically grounded framework for establishing and comparing reference standards for a novel or specialized molecule, using the dioxaspiroketal "8,11-Dioxadispiro[3.2.47.24]tridecan-2-one" as a working example.

The principles and methodologies outlined here are universally applicable for qualifying standards for new chemical entities (NCEs), ensuring that experimental data is accurate, reproducible, and compliant with rigorous scientific and regulatory expectations.[2][3]

Part 1: The Foundation - Sourcing and Qualification Workflow

The journey of a reference standard begins with its acquisition. For a novel compound, this typically involves in-house synthesis, as commercial sources are unlikely to be available. The goal is to obtain a lot of the highest possible purity, which will serve as the "Primary Candidate."[1] Any subsequent batches or alternative sources will be compared against this primary standard.

The qualification process is a systematic investigation to confirm the compound's identity and purity unequivocally. It is a multi-faceted approach where data from orthogonal (different and independent) analytical techniques are aggregated to build a comprehensive profile of the material.

Below is a logical workflow for the establishment of a chemical reference substance.

G cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Characterization & Comparison cluster_2 Phase 3: Certification & Use synthesis In-House Synthesis or Commercial Sourcing purification High-Purity Purification synthesis->purification candidate Select Primary Candidate Lot purification->candidate struct_elucid Structural Elucidation (NMR, HRMS, FTIR) candidate->struct_elucid Characterize purity_profile Purity & Impurity Profiling (HPLC, GC, KF, ROI) struct_elucid->purity_profile potency_assign Potency Assignment (Mass Balance, qNMR) purity_profile->potency_assign cert Certification & Documentation (CofA) potency_assign->cert Finalize release Release as Reference Standard cert->release

Caption: Workflow for Reference Standard Qualification.

Part 2: Structural Elucidation - Confirming Chemical Identity

Before assessing purity, one must be certain of the molecule's identity. For a complex spiroketal structure like 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one, a combination of spectroscopic techniques is required to confirm its constitution and stereochemistry.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the precise structure of an organic molecule.[6]

    • ¹H and ¹³C NMR : Provide information on the hydrogen and carbon framework.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments reveal connectivity between atoms, which is crucial for assembling the molecular puzzle and confirming the spiroketal linkage. For instance, an HMBC experiment would show long-range correlations that confirm the connectivity of the ketone and the spirocyclic system.[4][7]

  • High-Resolution Mass Spectrometry (HRMS) : This technique provides an extremely accurate mass measurement, which is used to determine the elemental composition (molecular formula) of the compound.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule.[6][7][8] For our example, characteristic peaks for the ketone (C=O) and the ether (C-O-C) linkages of the dioxaspiro system would be expected.

Part 3: Purity Assessment - A Comparative Analysis

Purity is not a single number but a profile composed of different potential impurities. A robust comparison between two potential reference standards (e.g., a newly synthesized "Lot B" against the established "Primary Lot A") involves evaluating organic impurities, inorganic impurities, residual solvents, and water content.

Organic and Inorganic Impurities

Chromatographic techniques are the gold standard for separating and quantifying organic impurities.[9][10] High-Performance Liquid Chromatography (HPLC) is the most common method due to its high resolution and sensitivity.[9][11]

Comparative Purity Data (Hypothetical)

ParameterLot A (Primary Candidate)Lot B (New Candidate)MethodCausality and Insight
Purity by HPLC (Area %) 99.91%99.54%HPLC-UV/DADA higher area percentage indicates fewer organic, UV-active impurities. Lot A is demonstrably purer.
Largest Single Impurity 0.04%0.25%HPLC-UV/DADLot B contains a significant single impurity, which may be a starting material or a byproduct, requiring further investigation or purification.
Total Impurities 0.09%0.46%HPLC-UV/DADThe overall impurity profile of Lot A is significantly cleaner.
Residue on Ignition (ROI) <0.05%<0.05%USP <281>Both lots are free from significant non-volatile inorganic impurities.
Volatile Impurities and Water Content
  • Residual Solvents : Manufacturing processes often use solvents that can remain in the final product. Headspace Gas Chromatography (HS-GC) is the standard method for their detection and quantification, as specified in guidelines like USP <467>.[1]

  • Water Content : Water can affect the stability and accurate weighing of a standard. Karl Fischer (KF) titration is the definitive method for measuring water content.

Part 4: Potency Assignment - The Ultimate Comparator

The ultimate measure of a reference standard's quality is its potency , which represents the mass fraction of the pure, active substance. This value is used to correct for the presence of impurities when preparing standard solutions for quantitative analysis. Two primary methods are used for this.

Method 1: Mass Balance

The mass balance approach is a calculation that determines potency by subtracting the mass fractions of all known impurities from 100%.

Potency (%) = (100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities)

G cluster_impurities Subtract All Impurities total 100% Total Mass organic Organic Impurities (from HPLC) total->organic water Water Content (from Karl Fischer) total->water solvents Residual Solvents (from GC-HS) total->solvents inorganic Inorganic Impurities (from ROI) total->inorganic potency Assigned Potency organic->potency - water->potency - solvents->potency - inorganic->potency -

Caption: Logic of the Mass Balance Calculation.

Method 2: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is considered a primary analytical method because it can determine the potency of a substance directly without needing a reference standard of the same compound.[12][13][14] The integral of an analyte's NMR signal is directly proportional to the number of nuclei, allowing for a highly accurate comparison against a certified internal standard of a different, unrelated compound.[14] qNMR offers an orthogonal, confirmatory value to the mass balance approach and is often considered superior for its directness and accuracy.[12][15]

Comparative Potency Data (Hypothetical)

ParameterLot A (Primary Standard)Lot B (New Candidate)Insight
Water by KF 0.15%0.22%Lot B has slightly higher water content.
Residual Solvents <0.01%0.10% (Acetone)Lot B contains measurable residual acetone from purification.
Potency (Mass Balance) 99.7%99.1%The cumulative effect of all impurities results in a lower potency for Lot B.
Potency (qNMR) 99.6%99.0%qNMR provides excellent agreement with the mass balance calculation, increasing confidence in the assigned potency for both lots.

Experimental Protocols

Protocol: HPLC Purity Determination of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one
  • Instrumentation :

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD).[11]

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 210 nm.

    • Injection Volume : 5 µL.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the reference standard candidate.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

  • Analysis :

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the sample solution.

    • Integrate all peaks with an area greater than 0.03% of the main peak area.

  • Calculation :

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

References

  • USP General Chapter <11> USP REFERENCE STANDARDS . uspbpep.com. Available from: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques . Research and Reviews. (2024). Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds . irispublishers.com. Available from: [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization . medium.com. Available from: [Link]

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A . National Institutes of Health. (2015). Available from: [Link]

  • Quantitative NMR Assays (qNMR) . Bruker. Available from: [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances . World Health Organization. Available from: [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination . YouTube. (2020). Available from: [Link]

  • qNMR for Potency Determination - PotencyMR from Bruker . News-Medical.Net. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. (2024). Available from: [Link]

  • Potency Determination . Syntech Innovation. Available from: [Link]

  • WHO: Update of Guideline of Reference Standards . ECA Academy. (2025). Available from: [Link]

  • The complete guide to the ICH Q7 guidelines . Qualio. Available from: [Link]

  • Spiroketals - Wikipedia . wikipedia.org. Available from: [Link]

  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline . LinkedIn. (2024). Available from: [Link]

  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide . ComplianceQuest. (2025). Available from: [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline . European Medicines Agency. (2000). Available from: [Link]

  • analytical techniques for estimation of organic compounds . Slideshare. Available from: [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 . ich.org. Available from: [Link]

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A . Semantic Scholar. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . pharmtech.com. (2025). Available from: [Link]

  • Organic Compound Characterization & Quantification . Center for Applied Isotope Studies. Available from: [Link]

  • USP Reference Standards- General Chapters . Trung Tâm Thuốc Central Pharmacy. (2025). Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . alwsci.com. (2024). Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . pharmtech.com. Available from: [Link]

  • WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances . ECA Academy. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. (2025). Available from: [Link]

  • GUIDELINES FOR THE ESTABLISHMENT, HANDLING, STORAGE AND USE OF CHEMICAL REFERENCE SUBSTANCES . npra.gov.my. Available from: [Link]

  • Actinolactomycin from Streptomyces sp. CB00271: Isolation, Identification, and Potent Anti-Triple-Negative Breast Cancer . MDPI. Available from: [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis . ResearchGate. Available from: [Link]

  • How Do You Prepare Reference Standards and Solutions? . Spectroscopy Online. (2015). Available from: [Link]

  • Reference-Standard Material Qualification . Pharmaceutical Technology. (2009). Available from: [Link]

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Safety Operating Guide

Proper Disposal of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS No. 1440962-12-8). As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety and compliance of your laboratory operations. The following procedures are based on established best practices for chemical waste management and are designed to be implemented by researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a complex organic molecule with a spiroketal functional group. A thorough understanding of its hazard profile is the foundation for safe handling and disposal.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 1440962-12-8
Molecular Formula C11H16O3[1]
Molecular Weight 196.24 g/mol [1]
Physical Form Solid
Storage 4°C, sealed storage, away from moisture

Known Hazards:

Based on available safety data, 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

The signal word for this compound is "Warning" and the corresponding pictogram is the GHS07 (Harmful) symbol.

Personal Protective Equipment (PPE)

Due to the identified hazards, the following personal protective equipment must be worn when handling 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one for disposal:

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended for handling this compound.[2][3] For prolonged contact or in the event of a spill, heavier-duty gloves like butyl rubber may be necessary.[2]

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.[2] A face shield should be considered if there is a risk of splashing.[2]

  • Skin and Body Protection: A laboratory coat, fully buttoned, is required.[2] Full-length pants and closed-toe shoes must be worn to ensure no skin is exposed.[2]

  • Respiratory Protection: If handling the solid material outside of a chemical fume hood where dust may be generated, respiratory protection may be required.[2]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Waste Container Selection:

  • Containers must be chemically compatible with 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.[4][5] High-density polyethylene (HDPE) or other appropriate plastic containers are generally preferred for solid chemical waste.[6]

  • The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[4][5]

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[5] The label must also include:

  • The full chemical name: "8,11-Dioxadispiro[3.2.4.2]tridecan-2-one" (no abbreviations or formulas).[5]

  • The approximate quantity or percentage of the waste.[5]

  • The date the waste was first added to the container.

Segregation: This compound should be segregated with other solid organic waste. It is crucial to avoid mixing incompatible chemicals.[4][7] Specifically:

  • Do not mix with strong oxidizing agents.[8]

  • Store away from acids and bases.[7]

Step-by-Step Disposal Procedure

The disposal of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one must be conducted in compliance with institutional, local, and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[4][5]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory, at or near the point of waste generation.[5][7] This area must be under the control of laboratory personnel.[5]

Step 2: Prepare the Waste Container

  • Select an appropriate, clean, and empty container as described in Section 3.

  • Affix a "Hazardous Waste" label to the container and fill in the required information.

Step 3: Transfer of Waste

  • Wearing the appropriate PPE, carefully transfer the solid 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one waste into the prepared container.

  • Minimize the generation of dust. If possible, perform this transfer within a chemical fume hood.[2]

Step 4: Secure and Store the Waste Container

  • Securely close the container lid.[5] Containers must remain closed except when adding waste.[5]

  • Place the container in the designated SAA.

  • Ensure the container is stored in a well-ventilated area and protected from environmental factors.[4]

Step 5: Arrange for Waste Pickup

  • Once the container is full (approximately 90% capacity), or if it has been in the SAA for the maximum allowable time (typically six to twelve months, check your institution's policy), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[4][5][6]

  • Complete any necessary waste pickup forms as required by your institution.[5]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Wash the affected area with soap and plenty of water.[1][9] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][10]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[1][8] Rinse mouth.[1] Do not induce vomiting.[10]

  • Spill: For a small spill, and if you are trained to do so, contain the spill with an appropriate absorbent material. For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

G start Start: Generation of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Waste assess_hazards 1. Hazard Assessment - Harmful if swallowed - Skin/eye irritant start->assess_hazards select_ppe 2. Select Appropriate PPE - Gloves, Goggles, Lab Coat assess_hazards->select_ppe prepare_container 3. Prepare Waste Container - Chemically compatible - Properly labeled 'Hazardous Waste' select_ppe->prepare_container transfer_waste 4. Transfer Waste to Container - Minimize dust - In a fume hood if possible prepare_container->transfer_waste store_waste 5. Store in Satellite Accumulation Area (SAA) - Securely closed - Segregated from incompatibles transfer_waste->store_waste check_full Is container full or max storage time reached? store_waste->check_full request_pickup 6. Request Waste Pickup - Contact EH&S or licensed vendor check_full->request_pickup Yes continue_accumulation Continue Accumulation check_full->continue_accumulation No continue_accumulation->store_waste

Sources

A Researcher's Guide to the Safe Handling of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (CAS Number: 1440962-12-8), a compound utilized in specialized research and development applications. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to provide a comprehensive operational directive for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a solid compound that requires careful handling due to its potential health hazards.[1][2][3][4] A thorough risk assessment must be conducted before commencing any work with this chemical.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)[1][2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)[1][2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)[1][2][4]

The primary routes of exposure are ingestion, skin contact, and eye contact. The causality behind the required personal protective equipment (PPE) and handling procedures is directly linked to mitigating these risks.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered PPE approach is mandatory to prevent accidental exposure. The following equipment must be worn at all times when handling 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one.

Essential PPE Ensemble
  • Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[5] For procedures with a higher risk of splashing or generating airborne particles, a face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemically resistant gloves are essential to prevent skin contact.[5][6][7] Nitrile gloves are a suitable option, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove type and thickness. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned to protect against accidental spills. For larger quantities or tasks with a significant risk of contamination, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a potential for generating dust or aerosols. The choice of respirator should be based on a formal risk assessment.

Donning and Doffing Protocol

The following workflow ensures that PPE is worn and removed in a manner that minimizes the risk of cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Eye/Face Protection don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Receipt to Use

A systematic approach to handling 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.[8]

Safe Handling Practices
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: When weighing the solid, use a spatula and conduct the process in a fume hood to contain any dust. Avoid creating dust clouds.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Storage

Proper storage is critical to maintain the stability of the compound and prevent accidental release.

  • Temperature: Store in a cool, dry place.[5][9] Several suppliers recommend refrigerated storage between 2-8°C.[4][10]

  • Container: Keep the container tightly closed to prevent contamination and moisture absorption.[5][9][11]

  • Incompatibilities: Store away from strong oxidizing agents.[8]

Emergency and Disposal Plan

Preparedness for accidental spills and a clear disposal pathway are non-negotiable components of a safe handling protocol.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention.[7][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and shoes.[7][12] If skin irritation occurs, seek medical advice.[7]

  • Ingestion: If swallowed, rinse mouth with water.[7] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7]

  • Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal.

Disposal Plan

All waste, including the chemical itself, contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be disposed of as hazardous waste.

Disposal_Workflow start Chemical Waste Generated collect Collect in a Labeled, Closed Container start->collect store Store in a Designated Hazardous Waste Area collect->store dispose Dispose via an Approved Waste Disposal Plant store->dispose

Caption: Hazardous Waste Disposal Workflow

References

  • 8,11-dioxadispiro[3.2.4.2]tridecan-2-one - Sigma-Aldrich. (URL: )
  • 180-84-7 | CAS D
  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one - Sigma-Aldrich. (URL: )
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • 1,7-Dioxaspiro[5.
  • MSDS of 8,11-Dioxadispiro(3.2.4^(7).2^(4))tridecan-2-one - Capot Chemical. (URL: )
  • BLD Pharmatech Safety D
  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one - Ambeed. (URL: )
  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one - Sigma-Aldrich. (URL: )
  • 1440962-12-8|8,11-Dioxadispiro[3.2.47.24]tridecan-2-one - BLDpharm. (URL: )
  • SAFETY D
  • 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one - Sigma-Aldrich. (URL: )
  • Lithofin Composite Cleaner Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.